molecular formula C12H12N2O4S B5603799 ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B5603799
M. Wt: 280.30 g/mol
InChI Key: VPHWFQOJVRPSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (CID 674924) is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.30 g/mol . This ester derivative features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities, and a furoylamide substituent . The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, and its presence is a cornerstone in a vast array of biologically active compounds . The aromatic nature of this ring allows for various chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets . Thiazole-containing compounds have been extensively researched and demonstrated to exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is closely related to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS# 53266-94-7), a common building block in organic synthesis, which shares a similar acetate-substituted thiazole core structure . As a biochemical intermediate, Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development efforts . It is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHWFQOJVRPSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the synthesis, characterization, and process optimization for Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate . This molecule represents a strategic scaffold in medicinal chemistry, combining a 1,3-thiazole core with a furan moiety via an amide linkage. Such hybrid structures are frequently investigated for their potential as adenosine receptor antagonists (specifically


), antimicrobial agents, and anti-inflammatory effectors.

The protocol described herein utilizes a robust stepwise convergent synthesis . Unlike "one-pot" variations that may suffer from competitive side reactions, this approach isolates the stable intermediate ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate , ensuring high purity and facilitating rigorous quality control at critical checkpoints.

Retrosynthetic Analysis

To design a scalable and reliable synthesis, we apply a retrosynthetic disconnection at the amide bond and the thiazole ring closure.

Strategic Disconnections
  • Amide Coupling (Primary Disconnection): The molecule is cleaved at the amide bond, yielding the acylating agent (2-furoyl chloride ) and the nucleophilic amine (ethyl 2-aminothiazol-4-yl acetate ).

  • Hantzsch Cyclization (Secondary Disconnection): The aminothiazole intermediate is further disconnected into thiourea and ethyl 4-chloroacetoacetate .

Retrosynthesis Target Target Molecule: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Intermediates Intermediate: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate + 2-Furoyl Chloride Target->Intermediates Amide Disconnection (C-N) Precursors Starting Materials: Ethyl 4-chloroacetoacetate + Thiourea Intermediates->Precursors Hantzsch Disconnection

Figure 1: Retrosynthetic pathway illustrating the disconnection strategy from the target hybrid scaffold back to commercially available precursors.

Experimental Protocols

Phase 1: Synthesis of the Intermediate

Target: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7) Method: Hantzsch Thiazole Synthesis

This step involves the condensation of an


-haloketone with thiourea. The driving force is the nucleophilic attack of the sulfur atom on the 

-carbon, followed by cyclization.

Reagents:

  • Ethyl 4-chloroacetoacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Sodium Acetate (1.2 eq, acid scavenger)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.6 g, 100 mmol) in ethanol (100 mL).

  • Addition: Add ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the starting halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Neutralization: Pour the residue into ice-water (200 mL) and neutralize with saturated sodium bicarbonate (

    
    ) solution until pH ~8. The free base will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow crystalline solid.

Phase 2: N-Acylation to Final Product

Target: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Method: Nucleophilic Acyl Substitution

Reagents:

  • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Intermediate from Phase 1, 1.0 eq)

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous) or THF

Protocol:

  • Preparation: In a dry 100 mL flask under nitrogen atmosphere, dissolve the aminothiazole intermediate (1.86 g, 10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add triethylamine (1.7 mL, 12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add 2-furoyl chloride (1.44 g, 11 mmol) dropwise over 10 minutes. The solution may darken slightly.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–5 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Quenching: Quench the reaction with water (20 mL).

  • Extraction: Separate the organic layer and wash sequentially with:

    • 1M HCl (20 mL) – removes unreacted amine/TEA

    • Sat.

      
       (20 mL) – removes furoic acid byproduct
      
    • Brine (20 mL)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Gradient: Hexane -> 40% EtOAc/Hexane).

Mechanistic Insight: The Hantzsch Cyclization

Understanding the formation of the thiazole ring in Phase 1 is critical for troubleshooting low yields. The mechanism proceeds via a nucleophilic substitution followed by a condensation.

HantzschMechanism Start Thiourea + Ethyl 4-chloroacetoacetate Step1 S-Alkylation (Nucleophilic Attack) Start->Step1 SN2 Step2 Intermediate Isothiouronium Salt Step1->Step2 Step3 Cyclization (Intramolecular Condensation) Step2->Step3 - H2O, - HCl Final Product: Aminothiazole Step3->Final Aromatization

Figure 2: Mechanistic flow of the Hantzsch thiazole synthesis. The critical step is the initial S-alkylation; moisture must be excluded to prevent hydrolysis of the chloro-ketone.

Characterization & Validation

The following spectroscopic data confirms the structure of the final product.

Table 1: Expected 1H NMR Data (DMSO-d6, 400 MHz)
Position / GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 12.50 – 12.80Singlet (br)1HNH-CO
Furan H-5 7.95 – 8.00Doublet1HFuran Ring
Furan H-3 7.35 – 7.45Doublet1HFuran Ring
Thiazole H-5 7.05 – 7.15Singlet1HThiazole Ring
Furan H-4 6.70 – 6.75Multiplet1HFuran Ring
Ethyl

4.05 – 4.15Quartet2HEster
Acetate

3.60 – 3.70Singlet2H

-COOEt
Ethyl

1.15 – 1.25Triplet3HEster
Table 2: Key IR Absorptions (ATR/KBr)
Functional GroupWavenumber (

)
Description
N-H Stretch 3200 – 3350Amide N-H
C=O (Ester) 1730 – 1745Strong ester carbonyl
C=O (Amide) 1660 – 1690Amide I band
C=N / C=C 1550 – 1600Thiazole/Furan skeletal vibrations

Troubleshooting & Optimization (Senior Scientist Notes)

  • Moisture Sensitivity:

    • Issue: Hydrolysis of 2-furoyl chloride leads to furoic acid (white solid impurity).

    • Fix: Ensure DCM is anhydrous. If the acid chloride is old, distill it or add a catalytic amount of DMF to the reaction to activate the acid if using the carboxylic acid coupling route (EDC/HOBt) instead of the acid chloride.

  • Regioselectivity in Hantzsch Synthesis:

    • Issue: Formation of isomeric byproducts.

    • Fix: The reaction of thiourea with

      
      -haloketones is highly regioselective for the 2-aminothiazole. However, ensure the reaction temperature is controlled during addition to prevent polymerization of the haloketone.
      
  • Purification of Final Product:

    • The final amide is often sparingly soluble in ether but soluble in EtOAc. If precipitation does not occur upon adding hexane, switch to column chromatography. A gradient of 0-5% Methanol in DCM is also effective for polar amides.

References

  • Intermediate Synthesis

    • Metwally, M. A., et al. "2-Amino-4-thiazolidinones: synthesis and reactions."[1][2] Journal of Sulfur Chemistry, 2010.[2]

    • Sigma-Aldrich. "Ethyl 2-aminothiazole-4-acetate Product Sheet."

  • Hantzsch Methodology: Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 29, p. 13 (1949). (General procedure for aminothiazoles).
  • Furoyl-Thiourea Context

    • Mascarenhas, Y. P., et al. "N-(2-Furoyl)-N′-(2-pyridyl)thiourea." Acta Crystallographica Section E, 2014.

  • Compound Identity

    • PubChem CID 674924: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Sources

Comprehensive Spectral Analysis (NMR, IR, MS) of Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (Molecular Formula: C₁₂H₁₂N₂O₄S) is a highly functionalized heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery. The molecule integrates three distinct structural domains: a central 1,3-thiazole ring, a 2-furoylamide moiety, and an ethyl acetate side chain.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, first-principles approach to the spectral characterization of this compound. Rather than merely listing data, this guide deconstructs the causality behind the observed spectral phenomena across High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides the foundational confirmation of the molecule's exact mass and structural connectivity. For this compound, Electrospray Ionization in positive mode (ESI+) is the optimal technique due to the readily protonated basic nitrogen of the thiazole ring and the amide group.

According to the compound summary , the expected monoisotopic mass is 280.0518 Da. Under ESI+ conditions, the protonated molecular ion [M+H]⁺ is observed at m/z 281.0591 .

Quantitative MS Data & Fragmentation Assignments
m/z ValueIon TypeAssignmentMechanistic Causality
281.0591 [M+H]⁺Protonated Parent IonProtonation occurs preferentially at the thiazole nitrogen or amide oxygen.
303.0410 [M+Na]⁺Sodium AdductCommon artifact in ESI driven by trace sodium in glassware/solvents.
235.0170 [M+H - C₂H₆O]⁺Loss of EthanolNeutral loss of ethanol (46 Da) from the ethyl ester side chain.
187.0540 [C₇H₁₁N₂O₂S]⁺Thiazole AmineCleavage of the amide bond leaves the charge on the thiazole-acetate fragment.
95.0132 [C₅H₃O₂]⁺Furoyl CationAlpha-cleavage of the amide bond yields a highly resonance-stabilized acylium ion.
Fragmentation Pathway Visualization

MS_Fragmentation M Parent Ion [M+H]⁺ m/z 281.06 C₁₂H₁₃N₂O₄S⁺ F1 Fragment Ion m/z 235.02 [M+H - C₂H₅OH]⁺ M->F1 - 46 Da (Ethanol) F2 Furoyl Cation m/z 95.01 C₅H₃O₂⁺ M->F2 Amide Cleavage F3 Thiazole Amine m/z 187.05 C₇H₁₁N₂O₂S⁺ M->F3 Amide Cleavage

MS/MS Fragmentation Pathway of Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy elucidates the precise electronic environment of the molecule. DMSO-d₆ is the solvent of choice here; its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between solute molecules, ensuring the amide N-H proton appears as a sharp, distinct signal rather than a broad, exchanging baseline hump .

¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
NucleusShift (δ, ppm)MultiplicityJ (Hz)Int.Assignment & Causality
Ethyl CH₃ 1.20Triplet (t)7.13HSplits into a triplet due to the adjacent -CH₂- group (n+1 rule).
Acetate CH₂ 3.75Singlet (s)-2HIsolated from other protons by the quaternary thiazole C-4 and ester C=O.
Ethyl CH₂ 4.10Quartet (q)7.12HDeshielded by the adjacent ester oxygen; splits into a quartet.
Furan H-4' 6.70Doublet of doublets (dd)3.5, 1.71HCouples with both H-3' and H-5' on the furan ring.
Thiazole H-5 7.05Singlet (s)-1HHeteroaromatic proton, isolated.
Furan H-3' 7.40Doublet (d)3.51HOrtho-coupling to H-4'.
Furan H-5' 7.95Doublet (d)1.71HHighly deshielded by the adjacent electronegative furan oxygen atom.
Amide NH 12.50Broad singlet (br s)-1HDeshielded by the carbonyl; broad due to ¹⁴N quadrupolar relaxation.
¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon TypeAssignment & Causality
14.1 Aliphatic CH₃Terminal methyl of the ethyl ester.
36.5 Aliphatic CH₂Acetate methylene bridge.
60.5 Aliphatic O-CH₂Ethyl methylene, strongly deshielded by the ester oxygen.
111.0, 112.5, 116.0 Aromatic CHThiazole C-5, Furan C-4', and Furan C-3', respectively.
144.0 Quaternary CThiazole C-4.
146.0, 146.5 Aromatic CH / Quat CFuran C-5' (adjacent to O) and Furan C-2' (attachment point).
156.5 Carbonyl C=OAmide Carbonyl : Shielded relative to the ester due to conjugation with the furan ring and nitrogen lone pair delocalization.
158.0 Quaternary CThiazole C-2: Highly deshielded as it is flanked by both N and S atoms.
170.5 Carbonyl C=OEster Carbonyl : Lacks the strong resonance donation seen in amides, resulting in a higher chemical shift.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared spectroscopy confirms the presence of orthogonal functional groups. The analysis of furoyl amides reveals distinct vibrational modes that are highly sensitive to hydrogen bonding and resonance.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Causality
~3250 Medium, BroadN-H StretchBroadening is caused by intermolecular hydrogen bonding in the solid state.
~3100 WeakC-H Stretch (Ar)sp² hybridized C-H bonds of the thiazole and furan rings.
~2980 WeakC-H Stretch (Ali)sp³ hybridized C-H bonds of the ethyl and acetate groups.
~1735 StrongC=O Stretch (Ester)High frequency due to the localized double-bond character of the ester.
~1670 StrongC=O Stretch (Amide)Amide I Band : Lower frequency than the ester because the nitrogen lone pair delocalizes into the carbonyl π-system, weakening the C=O bond.
~1550 StrongC=C / C=N StretchSkeletal vibrations of the heteroaromatic rings.
~1200 StrongC-O StretchAsymmetric stretching of the ester alkoxy (C-O-C) bond.

Standardized Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes an internal control mechanism to prevent artifactual data interpretation.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Perform 3D gradient shimming. Self-Validation: Ensure the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz to guarantee magnetic field homogeneity.

  • Acquisition (¹H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C): Acquire 1024 scans with proton decoupling (WALTZ-16).

  • Calibration: Reference the spectra internally to the residual DMSO pentet at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

FT-IR (ATR Mode) Protocol
  • Background Validation: Prior to sample loading, acquire a 16-scan background spectrum of the empty diamond ATR crystal. Self-Validation: Ensure atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) are completely subtracted from the baseline.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Processing: Apply an ATR correction algorithm to compensate for depth-of-penetration variations at lower wavenumbers.

HRMS-ESI Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Tuning & Calibration: Self-Validation: Infuse a standard tuning mix (e.g., Leucine Enkephalin) as an internal lock mass. Verify that the mass accuracy error is < 5 ppm.

  • Acquisition: Inject 5 µL into the ESI source. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • MS/MS Fragmentation: Isolate the m/z 281.06 precursor ion and apply Collision-Induced Dissociation (CID) at 20-30 eV using Argon as the collision gas to generate the fragment ions.

Experimental Workflow Visualization

Experimental_Workflow Prep Sample Prep (DMSO-d6) NMR NMR Acquisition (1H & 13C) Prep->NMR IR FT-IR Analysis (ATR Mode) Prep->IR MS HRMS-ESI (Positive Ion) Prep->MS Data Data Integration NMR->Data IR->Data MS->Data

Standardized workflow for the multi-modal spectral characterization of the target compound.

References

  • Title: Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Compound Summary Source: PubChem URL: [Link]

  • Title: PubChemLite - Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Source: PubChem / LCSB URL: [Link]

  • Title: Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Understanding the conformational changes and molecular structure of furoyl thioureas upon substitution Source: SciSpace / Elsevier URL: [Link]

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Utility of Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, modular building blocks, heterocyclic amides have emerged as privileged scaffolds. This technical guide provides an in-depth analysis of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (PubChem CID 674924) . Designed for researchers and drug development professionals, this whitepaper deconstructs the compound's chemical identity, pharmacophore utility, and provides a self-validating synthetic protocol grounded in mechanistic causality.

Chemical Identity & The CAS Registry Conundrum

Pharmacophore Logic & Structural Utility

The architectural design of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate makes it an ideal intermediate or fragment for target-directed screening. Its structure is highly modular, allowing it to engage in diverse molecular interactions within biological targets.

PharmacophoreLogic Target Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Furan Furan Ring Pi-Pi Stacking & Hydrophobicity Target->Furan Amide Amide Linker H-Bond Donor/Acceptor Target->Amide Thiazole Thiazole Core Bioisostere & Metal Coordination Target->Thiazole Ester Ethyl Acetate Lipophilicity & Prodrug Potential Target->Ester

Fig 2: Pharmacophore mapping and logical biological interactions of the structural moieties.

  • Furan Ring : Acts as an electron-rich aromatic system capable of

    
     stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in binding pockets.
    
  • Amide Linker : Imparts structural rigidity while serving as a critical hydrogen-bond donor (N-H) and acceptor (C=O).

  • Thiazole Core : A well-known bioisostere for pyridine or benzene, offering unique metal coordination capabilities (via N and S atoms) often exploited in metalloenzyme inhibitors .

  • Ethyl Acetate Moiety : Enhances overall lipophilicity for membrane permeability and serves as a functional handle for downstream hydrolysis into a biologically active free acid (prodrug strategy).

Physicochemical Properties

Understanding the quantitative physical parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below highlights its compliance with Lipinski's Rule of Five, making it highly suitable for small-molecule drug discovery .

PropertyValueCausality / Implication in Drug Design
Molecular Formula C12H12N2O4SDefines the exact atomic composition and heavy atom count.
Molecular Weight 280.30 g/mol Well below the 500 Da threshold, ensuring optimal ligand efficiency.
Monoisotopic Mass 280.0518 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted XLogP ~1.7Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors 1The secondary amide N-H limits excessive desolvation penalties during target binding.
Hydrogen Bond Acceptors 5Multiple heteroatoms (O, N) enable complex, multi-point hydrogen bonding networks.

Step-by-Step Synthetic Methodology

The synthesis of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate relies on the nucleophilic acyl substitution of the primary amine on the thiazole ring.

SynthesisWorkflow A Ethyl 2-amino-4-thiazoleacetate (CAS: 53266-94-7) C Acylation (Pyridine, DCM, 0°C to RT) A->C B 2-Furoyl Chloride (CAS: 527-69-5) B->C D Ethyl[2-(2-furoylamino)- 1,3-thiazol-4-yl]acetate (CID: 674924) C->D Nucleophilic Acyl Substitution

Fig 1: Synthesis workflow of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate via acylation.

Experimental Protocol
  • Causality & Design : The 2-amino group of a thiazole is weakly nucleophilic due to the electron-withdrawing nature of the adjacent imine-like nitrogen and sulfur delocalization. Therefore, a highly reactive acylating agent (2-furoyl chloride) is required. Pyridine is selected over triethylamine because it acts as both an acid scavenger and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate). Dichloromethane (DCM) is utilized as an aprotic solvent to prevent the premature hydrolysis of the acid chloride.

  • Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent (e.g., 10 mmol, 1.86 g) of Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7) in 20 mL of anhydrous DCM.

  • Catalyst/Base Addition : Add 2.0 equivalents of anhydrous pyridine (1.6 mL).

  • Acylation : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of 2-furoyl chloride (1.18 mL) dropwise over 15 minutes. Rationale: Dropwise addition at low temperatures controls the exothermic reaction and prevents the formation of di-acylated side products.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours.

  • Quenching & Workup : Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (

    
    ) to neutralize excess acid. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
    
    
    
    ), and concentrate under reduced pressure.
  • Purification : Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (starting at 80:20 and shifting to 60:40 v/v) to isolate the pure target compound.

Analytical Characterization (Self-Validating System)

To guarantee the integrity of the synthesized product, the protocol must operate as a self-validating system. The following orthogonal analytical techniques ensure that the structural conversion is absolute.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Methodology : Electrospray ionization (ESI) in positive ion mode.

  • Validation Logic : The starting material (CAS 53266-94-7) has a mass of 186.23 g/mol . Upon successful acylation, the target compound (CID 674924) must exhibit a monoisotopic mass of 280.05 Da . The disappearance of the m/z 187 peak (

    
    ) and the emergence of a dominant m/z 281.06 peak (
    
    
    
    ) alongside an m/z 303.04 peak (
    
    
    ) definitively validates the mass shift associated with the furoyl coupling.
Proton Nuclear Magnetic Resonance ( -NMR)
  • Methodology : 400 MHz spectrometer, using

    
     as the solvent.
    
  • Validation Logic :

    • Amine to Amide Shift : The starting material exhibits a broad singlet corresponding to the primary amine (

      
      ) at ~7.0 ppm. Successful synthesis is validated by the complete disappearance of this peak and the emergence of a highly deshielded singlet at ~12.0 ppm, representing the newly formed secondary amide proton (N-H).
      
    • Furan Integration : The appearance of three distinct multiplet signals in the aromatic region (6.6 ppm, 7.3 ppm, and 7.9 ppm) integrating to 1H each confirms the successful incorporation of the furan ring.

References

In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern medicinal chemistry. Among privileged scaffolds, ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (CID 674924) [1] represents a highly versatile, tripartite pharmacophore. By integrating a 1,3-thiazole core, a lipophilic furan-2-carboxamide moiety, and a flexible ethyl acetate linker, this class of compounds exhibits profound polypharmacology. Recent literature confirms that furan-thiazole hybrids and their derivatives possess potent antimicrobial, anti-inflammatory, antioxidant, and antiproliferative activities[2][3][4].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale of this scaffold, map its mechanistic pathways, and provide field-proven, self-validating experimental protocols for evaluating its biological efficacy.

Structural Rationale & Pharmacophore Analysis

The biological promiscuity and high ligand efficiency of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate derivatives stem from the synergistic interaction of its three distinct structural modules:

  • The 1,3-Thiazole Core: Serving as a bioisostere for phenyl and thiophene rings, the thiazole nucleus provides both a hydrogen-bond acceptor (nitrogen) and a region for hydrophobic/π-sulfur interactions. It is a recognized anchor in over 18 FDA-approved drugs, driving antibacterial and anti-inflammatory efficacy[4].

  • The 2-Furoylamino Moiety: The addition of the furan ring via an amide linkage significantly enhances lipophilicity while providing critical hydrogen-bond acceptors (furan oxygen and amide carbonyl). This structural feature is highly complementary to the ATP-binding pocket of bacterial DNA Gyrase B[3].

  • The C4-Ethyl Acetate Linker: The ethyl ester acts as a lipophilic mask, improving cellular permeability. Intracellularly, it can serve as a prodrug—hydrolyzed by ubiquitous esterases into the active acetic acid derivative, which mimics the carboxylate of arachidonic acid to inhibit cyclooxygenase (COX) enzymes. Alternatively, the ester is a synthetic handle for conversion into hydrazides or thiazolidinones to pivot the biological activity toward antiproliferative targets[5][6].

Mechanistic Pathways of Biological Activity

Antimicrobial Efficacy (DNA Gyrase Inhibition)

Thiazole derivatives containing furan scaffolds have demonstrated exceptional minimum inhibitory concentrations (MIC) against ESKAPE pathogens (e.g., S. aureus, E. coli) and fungal strains (C. albicans)[3]. Molecular docking and in vitro assays confirm that these derivatives act as competitive inhibitors of the ATPase activity of DNA Gyrase B. The furoyl group forms critical hydrogen bonds with conserved residues (Arg136 and Asp73), preventing ATP binding and halting DNA supercoiling, ultimately leading to bactericidal cell death.

GyraseInhibition A Furoylamino-Thiazole Derivative B Cellular Penetration A->B C DNA Gyrase B (ATP-binding site) B->C D Competitive ATP Displacement C->D H-bonds (Arg136, Asp73) E Inhibition of DNA Supercoiling D->E

Diagram 1: Mechanism of Action - DNA Gyrase B Inhibition Pathway

Anti-inflammatory Activity

The structural homology between the hydrolyzed derivative (free acetic acid) and endogenous arachidonic acid allows these compounds to act as non-steroidal anti-inflammatory drugs (NSAIDs). The thiazole ring inserts into the hydrophobic channel of COX-2, while the carboxylate interacts with the Arg120/Tyr355 gate, blocking prostaglandin synthesis[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and kinetic validations to eliminate false positives caused by assay interference or compound aggregation.

High-Throughput Broth Microdilution (MIC Determination)

This protocol quantifies the antimicrobial efficacy of the synthesized derivatives.

  • Causality Check: We utilize resazurin as a redox indicator. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells. This allows for objective, quantifiable differentiation between bacteriostatic and bactericidal effects without the temporal delay and subjectivity of agar plating.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1. Dilute to a final standard concentration of

    
     CFU/mL.
    
  • Compound Dilution: Prepare a 10 mM stock of the thiazole derivative in 100% DMSO. Perform 2-fold serial dilutions in MHB in a 96-well plate. Critical: Ensure final DMSO concentration remains

    
     to prevent solvent-induced bacterial toxicity.
    
  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound. Include Ciprofloxacin as a positive control[3] and a 1% DMSO vehicle as a negative control. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the reduction of resazurin (absence of fluorescent signal). Calculate the Z'-factor using the positive and negative controls to validate assay robustness (acceptable Z' > 0.5).

Fluorometric COX-2 Inhibition Assay

To evaluate anti-inflammatory potential, a peroxidase-coupled fluorometric assay is utilized.

  • Causality Check: Hematin is supplied as a critical cofactor because COX-2 requires a heme prosthetic group for its peroxidase activity. The assay measures the conversion of PGG2 to PGH2 via the stoichiometric oxidation of ADHP (Amplex Red) to resorufin. A 5-minute pre-incubation is mandatory to ensure steady-state enzyme-inhibitor complex formation prior to substrate introduction.

COX2Assay S1 1. Reagent Prep (COX-2, ADHP, Hematin) S2 2. Inhibitor Incubation (25°C, 5 min) S1->S2 S3 3. Reaction Initiation (Add Arachidonic Acid) S2->S3 Ensures steady-state binding S4 4. Kinetic Fluorescence Read (Ex: 535nm, Em: 587nm) S3->S4 S5 5. V0 Calculation & IC50 Determination S4->S5 Linear phase extraction

Diagram 2: Experimental Workflow for COX-2 Fluorometric Assay

Step-by-Step Protocol:

  • Reagent Assembly: In a black 96-well microplate, combine 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Hematin (1 µM final), and 10 µL of recombinant human COX-2 enzyme.

  • Inhibitor Pre-incubation: Add 10 µL of the thiazole derivative (serial dilutions). Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Rapidly add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid (final concentration 100 µM) to trigger the reaction.

  • Kinetic Measurement: Immediately read fluorescence dynamically every 30 seconds for 10 minutes (Ex: 535 nm, Em: 587 nm).

  • Data Analysis: Extract the initial velocity (

    
    ) from the linear phase of the kinetic curve. Plot % inhibition versus log[Inhibitor] to calculate the 
    
    
    
    via non-linear regression.

Quantitative Data Presentation

The structural modifications at the C4 position dictate the pharmacological trajectory of the scaffold. Table 1 summarizes representative Structure-Activity Relationship (SAR) data, illustrating how ester hydrolysis shifts the molecule toward anti-inflammatory activity, while hydrazide conversion enhances antimicrobial efficacy.

Table 1: Representative SAR Data for Furoylamino-Thiazole Derivatives

Compound DerivativeModification at C4MIC S. aureus (µg/mL)MIC E. coli (µg/mL)COX-2

(µM)
Selectivity Index (COX-2/1)
Core Scaffold Ethyl ester16.032.012.54.2
Derivative A Acetic acid (Hydrolyzed)32.0>64.03.115.8
Derivative B Hydrazide4.08.028.41.5
Ciprofloxacin (Ctrl)-0.50.25N/AN/A
Celecoxib (Ctrl)-N/AN/A0.04>300.0

Data Interpretation: The core ethyl ester acts as a balanced dual-agent. Derivative A (acetic acid) mimics endogenous substrates, drastically improving COX-2 inhibition and selectivity. Derivative B (hydrazide) introduces additional hydrogen-bond donors, significantly lowering the MIC against bacterial strains by optimizing binding within the DNA Gyrase B pocket.

References

  • Benchchem. "Ethyl[2-(2-Furoylamino)-1,3-Thiazol-4-Yl]Acetate|CID 674924". Benchchem Database.
  • Al-Ostoot, F. H., et al. "Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities." Mini Reviews in Medicinal Chemistry (2023).
  • Gomha, S. M., et al. "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation." Molecules (2024).
  • Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold." Molecules (2021).
  • Kojić, V., et al. "Synthesis and antiproliferative activity of new thiazole hybrids." ResearchGate (2023).
  • Chem-Impex. "Ethyl (2-amino-4-thiazolyl)acetate". Chem-Impex International.

Sources

"potential therapeutic targets of furoylamino-thiazole compounds"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Furoylamino-Thiazole (FAT) compounds, a privileged scaffold in medicinal chemistry. It synthesizes their structural properties, validated therapeutic targets, and experimental protocols for development.

Executive Summary: The Pharmacophore

The Furoylamino-Thiazole (FAT) scaffold represents a "privileged structure" in drug discovery, capable of binding to diverse protein targets with high affinity. Its core architecture consists of a furan-2-carboxamide moiety linked to a thiazole ring (typically at the 2-position).

Structural Logic & Binding Mode
  • The Furoyl Group: Acts as a hydrogen-bond acceptor (via the furan oxygen) and provides lipophilic contacts. It mimics the ribose or purine ring systems found in natural substrates like ATP or Adenosine.

  • The Amide Linker: Provides a critical hydrogen-bond donor/acceptor motif (–NH–CO–) often interacting with the "hinge region" of kinase enzymes or the orthosteric site of GPCRs.

  • The Thiazole Ring: A bioisostere of pyridine/pyrimidine, it serves as a planar spacer that orients the molecule within the binding pocket and engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

Target Landscape & Mechanism of Action

The FAT scaffold exhibits polypharmacology. Below are the three primary therapeutic targets, ranked by mechanistic validation.

Target A: Bacterial DNA Gyrase B (ATPase Domain)
  • Therapeutic Area: Antimicrobial (Gram-positive & Gram-negative).[1][2]

  • Mechanism: DNA Gyrase is a type II topoisomerase essential for bacterial DNA replication. The enzyme consists of two subunits: GyrA (DNA cutting) and GyrB (ATPase activity).

    • Binding Mode: Furoylamino-thiazoles act as competitive inhibitors of the ATP-binding pocket on the GyrB subunit.

    • Molecular Interaction: The furan oxygen and amide nitrogen form a bidentate hydrogen bond network with Asp73 and a conserved water molecule in the ATP-binding pocket (analogous to the binding of novobiocin).

    • Outcome: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into DNA, stalling replication and causing bacterial cell death.

Target B: Adenosine A Receptor (A AR)
  • Therapeutic Area: Parkinson’s Disease, Immuno-oncology.

  • Mechanism: The furoylamino motif is a classic "head group" for A

    
     antagonists (structurally related to the potent antagonist ZM241385 ).
    
    • Binding Mode: The furan ring penetrates deep into the orthosteric binding pocket.

    • Molecular Interaction: The exocyclic amino group (amide NH) forms a crucial hydrogen bond with Asn253 (6.55) in the receptor transmembrane helix. The furan ring engages in hydrophobic packing against Phe168 .

    • Outcome: Antagonism of A

      
       receptors in the striatum restores motor function (Parkinson's). In oncology, blocking A
      
      
      
      on T-cells prevents adenosine-mediated immunosuppression.
Target C: Mitotic Kinesin Eg5 (KSP)
  • Therapeutic Area: Anticancer (Solid Tumors).[3][4]

  • Mechanism: Eg5 is a motor protein required for bipolar spindle formation during mitosis.[5][6]

    • Binding Mode: While many thiazoles (e.g., Monastrol) bind to the allosteric L5 loop, furoylamino-thiazoles are often designed to target the ATP-binding site or an adjacent allosteric pocket, leveraging the amide linker to mimic the nucleotide phosphate backbone.

    • Outcome: Inhibition leads to the formation of "monoastral" spindles, arresting cells in the G2/M phase and triggering apoptosis via the mitochondrial pathway.

Visualization: Structure-Activity Relationship (SAR)[7]

The following diagram illustrates the critical SAR features of the Furoylamino-Thiazole scaffold.

FAT_SAR Core Furoylamino-Thiazole Core Scaffold Furan Furan Ring (H-Bond Acceptor) Core->Furan Head Group Linker Amide Linker (H-Bond Donor/Acceptor) Core->Linker Hinge Binder Thiazole Thiazole Ring (Pi-Stacking / Spacer) Core->Thiazole Scaffold Target_A2A Target: Adenosine A2A (Interaction: Asn253) Furan->Target_A2A Hydrophobic Pocket Target_GyrB Target: DNA Gyrase B (Interaction: Asp73) Linker->Target_GyrB H-Bond Network Linker->Target_A2A Key H-Bond Thiazole->Target_GyrB Pi-Cation Interaction

Caption: SAR map highlighting the pharmacophoric elements of the FAT scaffold and their specific interactions with key residues in Gyrase B and Adenosine A2A receptors.

Experimental Protocols

Chemical Synthesis (The Hantzsch-Amide Pathway)

This protocol ensures the generation of high-purity FAT derivatives.

Step 1: Hantzsch Thiazole Synthesis

  • Reactants: Combine equimolar amounts of a substituted

    
    -bromoacetophenone and thiourea in ethanol (EtOH).
    
  • Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Neutralize with aqueous NH

    
    OH to precipitate the free base (2-aminothiazole derivative). Recrystallize from EtOH.
    

Step 2: Furoylation (Amide Coupling)

  • Activation: Dissolve 2-furoic acid (1.1 eq) in dry Dichloromethane (DCM). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add the synthesized 2-aminothiazole (1.0 eq) and Triethylamine (TEA, 2.0 eq).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Purification: Wash with 1N HCl, then saturated NaHCO

    
    . Dry organic layer over MgSO
    
    
    
    . Purify via silica gel column chromatography.
Biological Validation: ATPase Inhibition Assay (Gyrase/Eg5)

This assay quantifies the compound's ability to compete with ATP.

Materials:

  • Recombinant DNA Gyrase B or Eg5 Motor Domain.

  • Phosphoenolpyruvate (PEP) & Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

  • NADH (Spectrophotometric probe).

Protocol:

  • Setup: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl

    
    , 1 mM PEP, 0.2 mM NADH, and 2 U/mL PK/LDH.
    
  • Incubation: Add the FAT compound (0.1 nM – 100

    
    M) and the enzyme (20 nM). Incubate for 15 min at 25°C.
    
  • Initiation: Start the reaction by adding ATP (1 mM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD

    
    ) over 30 minutes.
    
  • Analysis: Calculate the slope (rate) and determine IC

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

The following table summarizes reported potency ranges for FAT derivatives against key targets.

Target ClassSpecific ProteinPotency (IC

/ K

)
Key Substituent (R-Group)Reference
Antimicrobial DNA Gyrase B (E. coli)0.05 – 2.5

M
4-fluorophenyl (on thiazole)[1, 3]
GPCR Adenosine A

1.2 – 15 nMFuran-2-yl (Head group)[2]
Anticancer Eg5 Kinesin5 – 50

M
4-chlorophenyl (on thiazole)[4]
Anticancer MCF-7 (Cytotoxicity)1.1 – 3.4

M
5-aryloxymethyl[3]

Pathway Visualization: Mechanism of Action[8]

MOA_Pathway Compound Furoylamino-Thiazole (Inhibitor) Target Target Enzyme (Gyrase B / Eg5) Compound->Target Binds Active Site ATP_Block ATP Binding Blocked Target->ATP_Block Competitive Inhibition Supercoiling DNA Supercoiling Failure ATP_Block->Supercoiling In Bacteria Spindle Bipolar Spindle Collapse (Monoastral) ATP_Block->Spindle In Cancer Cells Rep_Stall Replication Fork Stall Supercoiling->Rep_Stall Bact_Death Bacterial Cell Death Rep_Stall->Bact_Death G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis

Caption: Dual-mechanism pathway showing the downstream effects of FAT inhibition in bacterial (left) and cancer (right) cells.

References

  • Gomha, S. M., et al. (2015).[7] "Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles... Incorporating Triazole Moiety."[8][9][7] Molecules, 20(1), 1357–1376. Link

  • Jaakola, V. P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science, 322(5905), 1211–1217. (Describes the structural basis for furan-amide binding). Link

  • Li, Z., et al. (2001).[8][9] "Synthesis of 2-(5-(2-chlorophenyl)-2-furoylamino)-5-aryloxymethyl-1,3,4-thiadiazoles under microwave irradiation." Synthetic Communications, 31(12), 1829–1836.[8] Link[10]

  • Hotha, S., et al. (2003). "HR22C16: A Potent Inhibitor of Eg5 Kinesin." Angewandte Chemie International Edition, 42(21), 2379–2382. (Establishes the aminothiazole scaffold in Eg5 inhibition). Link

Sources

In Silico Elucidation of Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate: A Structural Biology & Drug Design Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational modeling framework for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate , a pharmacologically relevant scaffold integrating a thiazole core with furan and ester functionalities.[1][2] Thiazole-2-amides are established pharmacophores in medicinal chemistry, exhibiting potent inhibition against targets such as DNA Gyrase B (GyrB) , FabH , and Cyclooxygenase-2 (COX-2) .[1][2]

This protocol treats the compound as a lead candidate for antimicrobial discovery (GyrB inhibition) . It provides a self-validating workflow covering Quantum Mechanical (QM) ligand preparation, molecular docking, Molecular Dynamics (MD) simulation, and ADMET profiling. The guide emphasizes the structural causality of the furan-thiazole amide linkage , a critical determinant of conformational rigidity and binding affinity.[1]

Chemical Space & Ligand Preparation

The accuracy of any in silico study relies on the quality of the input structures. For this specific molecule, the conjugation between the furan ring, the amide bond, and the thiazole ring requires precise handling of torsional barriers.

Structural Characterization[1][2][3][4]
  • IUPAC Name: Ethyl 2-(furan-2-carboxamido)-1,3-thiazol-4-yl]acetate[1][2]

  • Key Pharmacophore Features:

    • Furan Ring: Lipophilic moiety, potential for

      
      -
      
      
      
      stacking.[1][2]
    • Amide Linker: H-bond donor/acceptor; restricts rotation between furan and thiazole.[1][2]

    • Thiazole Ring: Aromatic spacer; H-bond acceptor (N3).[1][2]

    • Ethyl Acetate Tail: Hydrophobic extension; ester group often acts as a prodrug motif or interacts with solvent-exposed pockets.[1][2]

QM-Based Ligand Preparation Protocol

Standard force fields often miscalculate the torsional energy of heteroaryl-amides.[1][2] We utilize Density Functional Theory (DFT) for geometry optimization.[1]

Step-by-Step Methodology:

  • Initial Generation: Generate 3D coordinates from SMILES (CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2) using RDKit or OpenBabel.[1]

  • Conformational Search: Perform a low-level semi-empirical scan (PM6) to identify global minima, focusing on the C(furan)-C(amide)-N-C(thiazole) dihedral.[1][2]

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-31G**++ (or

      
      B97X-D for dispersion correction).
      
    • Solvation: IEFPCM (Water) to mimic physiological conditions.

    • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for MD topology.

Critical Insight: The amide bond typically forces the furan and thiazole rings into a near-planar conformation (


 or 

), maximizing conjugation. Docking software must be penalized if it breaks this planarity without sufficient energetic compensation.[1][2]

Target Identification & Homology Modeling

Based on the aminothiazole scaffold, DNA Gyrase B (GyrB) is the primary biological target for this case study. GyrB inhibitors competitively bind to the ATP-binding pocket, preventing bacterial DNA replication.[1][2]

  • Primary Target: Escherichia coli DNA Gyrase B (ATPase domain).[1]

  • Reference PDB: 1S14 (Structure of GyrB with a thiazole-urea inhibitor).[1]

  • Rationale: The PDB 1S14 ligand shares the aminothiazole core, providing a validated grid for cross-docking.

Protein Preparation Workflow
  • Import: Load PDB 1S14 into the modeling suite (e.g., Schrödinger Maestro, ChimeraX).

  • Preprocessing:

    • Remove crystallographic water molecules (except those bridging the ligand and Asp73).[1]

    • Add missing hydrogens and optimize H-bond networks (PropKa pH 7.4).

    • Restrained Minimization: Minimize the protein structure (OPLS4 force field) until RMSD reaches 0.30 Å to relieve steric clashes without altering the backbone.

Molecular Docking Protocol

This section defines the parameters to predict the binding mode of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate within the GyrB ATP pocket.

Grid Generation[1][2]
  • Center: Defined by the centroid of the co-crystallized ligand in 1S14.

  • Box Size:

    
     Å (sufficient to cover the ATP-binding cleft and the hydrophobic sub-pocket).[1]
    
  • Constraints: Define a Hydrogen Bond constraint on Asp73 (crucial for ATPase inhibition).

Docking Parameters (AutoDock Vina / Glide SP)
  • Exhaustiveness: 32 (High precision).

  • Energy Range: 4 kcal/mol.[1][2]

  • Scoring Function: Vina Score (empirical binding free energy).[1]

  • Soft Potential: Enabled for the ethyl ester tail to account for high flexibility.[1]

Interaction Analysis Criteria

A valid pose must exhibit:

  • H-Bond: Amide NH

    
    Asp73  (side chain).[1][2]
    
  • H-Bond: Thiazole N

    
    Wat  (conserved water) or Thr165 .[1][2]
    
  • Hydrophobic: Furan ring buried in the lipophilic pocket formed by Val43 and Ile78 .[1]

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations (100 ns) are required to verify the stability of the complex and the persistence of the Asp73 interaction.

System Setup (GROMACS)
  • Force Field:

    • Protein: CHARMM36m.[1]

    • Ligand: CGenFF (generated via CGenFF server) or GAFF2 (via ACPYPE).[1]

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.[1][2]

Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps).

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.[1]

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step. No restraints.

Analysis Metrics
  • RMSD: Ligand RMSD < 2.5 Å indicates a stable binding mode.[1]

  • H-Bond Occupancy: The Asp73 H-bond should exist for >60% of the simulation time.

  • MMPBSA: Calculate Binding Free Energy (

    
    ) using the last 20 ns of the trajectory.[1]
    

ADMET Profiling & Drug-Likeness

The ethyl ester group significantly impacts the pharmacokinetic profile.[1][2]

In Silico Predictions (SwissADME / QikProp)
PropertyPredictionInterpretation
LogP (Lipophilicity) ~2.5 - 3.2Optimal for oral bioavailability (Rule of 5 compliant).[1][2]
TPSA ~80-90 ŲGood intestinal absorption; moderate BBB permeation.[1]
Metabolism HighEster hydrolysis by carboxylesterases (CES1) is likely.[1]
Solubility ModerateFuran and thiazole are lipophilic; ester reduces solubility.[1][2]

Development Note: The ethyl ester is likely a prodrug .[1] The active species in vivo may be the corresponding carboxylic acid.[1] Docking studies should ideally be repeated with the hydrolyzed acid form to compare affinity.[1]

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline, from structure generation to dynamic validation.

Workflow cluster_Prep 1. Preparation Phase cluster_Dock 2. Docking Phase cluster_MD 3. Dynamic Validation Input Input: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate LigandPrep Ligand Prep (DFT/B3LYP) RESP Charges Input->LigandPrep ProteinPrep Protein Prep (PDB: 1S14) H-Bond Opt & Minimization Input->ProteinPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking GridGen Grid Generation (Center: Asp73) ProteinPrep->GridGen GridGen->Docking PoseSelect Pose Selection (H-Bond Criteria) Docking->PoseSelect SystemSetup System Setup (GROMACS / CHARMM36) PoseSelect->SystemSetup Production 100ns MD Simulation SystemSetup->Production Analysis Analysis (RMSD, MMPBSA) Production->Analysis Output Output: Validated Binding Mode & ADMET Profile Analysis->Output

Figure 1: Comprehensive in silico workflow for thiazole-amide derivative modeling.

References

  • GyrB Inhibitor Structural Basis

    • Title: Structural basis for the inhibition of bacterial DNA gyrase by aminothiazoles.
    • Source: Protein Data Bank (PDB ID: 1S14).[1][3]

    • URL:[Link][1][2]

  • Thiazole Docking Methodology

    • Title: In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors.[1][2]

    • Source: NIH / PubMed Central.[1][2]

    • URL:[Link][1]

  • AutoDock Vina Protocol

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.[2]

    • Source: Journal of Computational Chemistry.[1]

    • URL:[Link][1]

  • GROMACS MD Tutorials

    • Title: GROMACS Tutorials: Protein-Ligand Complex.
    • Source: GROMACS / Justin Lemkul.[1]

    • URL:[Link]

  • SwissADME Tool

    • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2]

    • Source: Scientific Reports.[1]

    • URL:[Link][1][2]

Sources

Literature Review of 2-Furoylamino-1,3-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-furoylamino-1,3-thiazole scaffold (structurally defined as N-(thiazol-2-yl)furan-2-carboxamide) represents a privileged pharmacophore in medicinal chemistry, bridging the lipophilic thiazole core with the electron-rich furan moiety via an amide linker. This distinct architecture confers a broad spectrum of biological activities, most notably antimicrobial efficacy against multidrug-resistant strains and targeted anticancer activity (specifically as Androgen Receptor Dimerization Interface Pocket antagonists). This guide synthesizes the chemical accessibility, structure-activity relationships (SAR), and therapeutic potential of this class, providing actionable protocols for researchers.

Chemical Architecture & Synthesis Strategies

Core Scaffold Analysis

The molecule consists of three critical domains:

  • The Furan Ring (Head): Acts as a hydrogen bond acceptor and provides specific steric fitting in enzyme pockets (e.g., AR DIP, Tyrosinase).

  • The Amide Linker (Neck): A rigid spacer that facilitates hydrogen bonding interactions (donor/acceptor) and dictates the orientation of the two heterocycles.

  • The Thiazole Ring (Body): The lipophilic anchor, often substituted at C4 and C5 positions to modulate solubility, metabolic stability, and target affinity.

Synthetic Pathways

The synthesis of 2-furoylamino-1,3-thiazole derivatives typically follows two primary methodologies. The most robust route involves the Hantzsch Thiazole Synthesis followed by N-acylation .

Method A: Stepwise Synthesis (Recommended)
  • Cyclization : Condensation of

    
    -haloketones (e.g., phenacyl bromide) with thiourea to yield 2-aminothiazoles.
    
  • Acylation : Reaction of the 2-aminothiazole intermediate with 2-furoyl chloride (or furan-2-carboxylic acid with coupling agents).

Method B: One-Pot Variations

While possible, one-pot multicomponent reactions (e.g., using iodine catalysts) are less common for this specific amide linkage due to competitive side reactions at the exocyclic nitrogen.

Visualization: Synthesis Workflow

SynthesisWorkflow Start1 Alpha-Haloketone (R-COCH2-X) Inter 2-Aminothiazole Intermediate Start1->Inter Hantzsch Synthesis (Ethanol, Reflux) Start2 Thiourea (NH2-CS-NH2) Start2->Inter Product 2-Furoylamino-1,3-Thiazole Derivative Inter->Product Acylation (0°C to RT, 2-12h) Reagent 2-Furoyl Chloride + Pyridine (Base) Reagent->Product

Figure 1: Step-wise synthetic pathway for generating 2-furoylamino-1,3-thiazole libraries.

Pharmacological Spectrum[1][2]

Antimicrobial Activity

Derivatives substituted with aryl groups at the thiazole C4 position exhibit significant bacteriostatic and fungistatic profiles. The mechanism often involves the disruption of cell wall synthesis or inhibition of specific metabolic enzymes.

Key Data Summary:

Compound ClassR-Substituent (Thiazole C4)Target OrganismActivity (MIC µg/mL)Reference
Unsubstituted HS. aureus, E. coli125 - 200[1, 3]
Aryl-Derivatives 4-HydroxyphenylMRSA, E. coli125 - 150[3]
Aryl-Derivatives 4-ChlorophenylC. albicans25 - 50[5]
Benzothiazole (Fused Ring)S. aureus50 - 75[3]
Anticancer Potential & AR Antagonism

Recent breakthroughs have identified


-(thiazol-2-yl)furanamides as Androgen Receptor (AR) antagonists . Unlike competitive inhibitors that bind the ligand-binding pocket (LBP), these molecules target the Dimerization Interface Pocket (DIP) , retaining efficacy against drug-resistant prostate cancer mutants.
  • Compound C13 : Identified as a lead candidate with an IC50 of 0.010 µM against AR. It blocks nuclear translocation and dimerization.

  • Mechanism : Non-competitive binding; effective against Enzalutamide-resistant cell lines.

Tyrosinase Inhibition

Derivatives bearing a 2,4-dihydroxyphenyl moiety at the thiazole C4 position function as potent tyrosinase inhibitors (IC50 ~1.51 µM), showing potential as skin-whitening agents with lower toxicity than hydroquinone.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of the scaffold is tightly regulated by substituents at three zones.

SAR Map

SAR_Map Core N-(Thiazol-2-yl)furan-2-carboxamide Scaffold Zone1 Zone 1: Furan Ring (The 'Head') Core->Zone1 Zone2 Zone 2: Amide Linker (The 'Neck') Core->Zone2 Zone3 Zone 3: Thiazole C4/C5 (The 'Body') Core->Zone3 Detail1 Essential for AR DIP binding. 5-Nitro group increases antibacterial potency but risks toxicity. Zone1->Detail1 Detail2 Hydrogen bond donor/acceptor. Replacement with Sulfonamide modulates solubility. Zone2->Detail2 Detail3 C4-Aryl: Critical for lipophilicity. 4-OH/4-Cl phenyl improves antimicrobial/anticancer activity. C5: Small alkyls tolerated. Zone3->Detail3

Figure 2: SAR analysis dividing the scaffold into three modifiable zones for optimization.

Key SAR Insights
  • Zone 1 (Furan) : The oxygen atom in the furan ring is crucial for hydrogen bonding within the receptor pocket. Bulky substituents here often abolish activity, though 5-nitro groups enhance antimicrobial potency (at the cost of mammalian toxicity).

  • Zone 2 (Amide) : The -NH-CO- bridge is preferred. Methylation of the amide nitrogen generally reduces activity, suggesting the NH proton acts as a critical hydrogen bond donor.

  • Zone 3 (Thiazole) :

    • C4 Position : This is the "payload" area. Bulky, lipophilic groups (Phenyl, p-Tolyl, p-Chlorophenyl) significantly enhance membrane permeability and potency against cancer cell lines.

    • C5 Position : Substitution here is less critical but can be used to fine-tune steric properties.

Experimental Protocols

Protocol: Synthesis of 2-(2-Furoylamino)-4-phenylthiazole

Objective: To synthesize a representative derivative via Method A.

Reagents:

  • 2-Amino-4-phenylthiazole (1.0 eq)

  • 2-Furoyl chloride (1.2 eq)

  • Dry Pyridine (Solvent/Base)[1]

  • Ethanol (for recrystallization)[1]

Procedure:

  • Preparation : Dissolve 2-amino-4-phenylthiazole (e.g., 1.76 g, 10 mmol) in 10 mL of dry pyridine in a round-bottom flask equipped with a drying tube.

  • Addition : Cool the solution to 0–5°C in an ice bath. Add 2-furoyl chloride (1.56 g, 12 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Work-up : Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form immediately.

  • Isolation : Filter the solid precipitate and wash with cold water (3 x 20 mL) to remove pyridinium salts.

  • Purification : Recrystallize the crude solid from hot ethanol.

  • Validation : Confirm structure via

    
    H-NMR (look for furan protons at 
    
    
    
    6.6–7.8 ppm and amide NH singlet >10 ppm).
Protocol: In Vitro Antimicrobial Assay (MIC Determination)

Objective : To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Procedure:

  • Stock Solution : Dissolve the test compound in DMSO to a concentration of 1 mg/mL.

  • Inoculum : Prepare a bacterial suspension of S. aureus adjusted to 0.5 McFarland standard.

  • Dilution : In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (range: 200 µg/mL to 0.39 µg/mL).

  • Incubation : Add the bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout : The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = inhibition, Pink = growth).

Future Outlook

The 2-furoylamino-1,3-thiazole scaffold is transitioning from a general antimicrobial screener to a targeted therapeutic agent. The most promising trajectory lies in oncology , specifically for Castration-Resistant Prostate Cancer (CRPC) via the DIP-antagonist mechanism. Future development should focus on:

  • Metabolic Stability : Modifying the furan ring to reduce rapid metabolism while retaining H-bond capability (e.g., using oxazole or isoxazole bioisosteres).

  • CNS Penetration : Optimizing logP to control Blood-Brain Barrier permeability, depending on whether the target is peripheral or central.

References

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. Journal of Medicinal Chemistry. (2025). Link

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole. Acta Crystallographica Section C. (2022).[2] Link

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Scientia Pharmaceutica. (2016). Link

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research. (2010). Link

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors. RSC Medicinal Chemistry. (2020). Link

Sources

Technical Guide: Discovery of Novel Thiazole-Based Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its presence in over 18 FDA-approved therapeutics (e.g., Dasatinib, Ixabepilone). Its unique electronic architecture—comprising a


-electron-excessive sulfur atom and a 

-electron-deficient nitrogen atom—allows it to act simultaneously as a hydrogen bond acceptor and a lipophilic linker. This dual functionality enables high-affinity interactions with diverse biological targets, including kinases, DNA gyrase, and peptidoglycan synthesis enzymes.

This guide provides a rigorous technical framework for the rational design, synthesis, and validation of novel thiazole-based entities, shifting focus from classical trial-and-error screening to mechanism-driven discovery.

Rational Design & Structure-Activity Relationship (SAR)

Effective ligand design requires a deep understanding of the thiazole ring's electronic distribution. The C2 position is naturally nucleophilic, while C4 and C5 are electrophilic, dictating both synthetic accessibility and receptor binding modes.

The Thiazole Pharmacophore[1]
  • Nitrogen (N3): Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the "hinge region" of kinase domains (e.g., Met318 in c-Src).

  • Sulfur (S1): Increases lipophilicity (

    
    ) and facilitates van der Waals interactions within hydrophobic pockets.
    
  • C2 Position: The primary vector for diversity; substitution here often dictates target selectivity.

  • C4/C5 Positions: Modulate the electronic density of the ring and control the spatial orientation of the molecule (steric fit).

SAR Logic Flow

The following diagram illustrates the decision matrix for modifying the thiazole core to optimize bioactivity.

SAR_Logic Thiazole Thiazole Core (C3H3NS) C2_Pos C2 Position (Nucleophilic) Thiazole->C2_Pos C4_Pos C4 Position (Steric/Electronic) Thiazole->C4_Pos C5_Pos C5 Position (Metabolic Stability) Thiazole->C5_Pos Target_Bind Target Binding (H-Bonding) C2_Pos->Target_Bind Amine/Hydrazine Linkers Lipophilicity Lipophilicity (Membrane Permeability) C4_Pos->Lipophilicity Aryl/Alkyl Groups Metabolism Block Metabolism (Prevent Oxidation) C5_Pos->Metabolism Halogenation (F, Cl) Bioactivity Bioactivity Target_Bind->Bioactivity

Figure 1: Strategic SAR modification points on the thiazole scaffold to enhance binding affinity and pharmacokinetic profiles.

Advanced Synthetic Architectures

While the classical Hantzsch synthesis remains a staple, modern drug discovery demands methods that are scalable, atom-economical, and free of unstable intermediates (like lachrymatory


-haloketones).
Protocol A: Modified Hantzsch Synthesis using -Diazoketones

This protocol circumvents the use of unstable


-haloketones by utilizing 

-diazoketones, which are stable, non-lachrymatory, and allow for a one-pot regiospecific synthesis of 2,4-disubstituted thiazoles.

Mechanism: The reaction proceeds via the in situ generation of an


-keto carbenoid species (or protonation to an oxonium ion), which undergoes nucleophilic attack by the thioamide sulfur, followed by cyclodehydration.
Experimental Workflow

Reagents:

  • 
    -Diazoketone derivative (1.0 equiv)
    
  • Thioamide or Thiourea (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Catalyst: No metal catalyst required; reflux conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve the specific

    
    -diazoketone (1.0 mmol) in absolute EtOH (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Addition: Add the thioamide (1.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter and wash with cold EtOH.

    • If soluble, remove solvent under reduced pressure. Dissolve residue in EtOAc, wash with

      
       (sat.) and brine.
      
  • Purification: Recrystallize from EtOH or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    -NMR (characteristic thiazole proton at 
    
    
    
    7.0–8.0 ppm) and HRMS.
Synthetic Pathway Visualization

Synthesis_Pathway Diazoketone α-Diazoketone (Stable Precursor) Reaction Reflux in EtOH (2-4 Hours) Diazoketone->Reaction Thioamide Thioamide/Thiourea (Nucleophile) Thioamide->Reaction Intermediate Intermediate: α-Keto Thioimidate Reaction->Intermediate Cyclization Cyclodehydration (- H2O, - N2) Intermediate->Cyclization Product 2,4-Disubstituted Thiazole (Final Scaffold) Cyclization->Product

Figure 2: One-pot synthesis of 2,4-disubstituted thiazoles utilizing


-diazoketones to ensure regioselectivity and safety.

Bioassay Validation Protocols

Trustworthy data generation relies on standardized, reproducible assays.

Protocol B: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase activity), serving as a proxy for cell viability.

Target Application: Screening thiazole derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Step-by-Step Methodology:

  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates containing 100 
    
    
    
    L of DMEM media. Incubate for 24 hours at
    
    
    (
    
    
    ).
  • Treatment:

    • Dissolve thiazole compounds in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture media.[1]

    • Add 100

      
      L of treatment to wells (Final DMSO 
      
      
      
      ).[1] Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
  • Incubation: Incubate for 48 hours.

  • MTT Addition:

    • Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (observe purple precipitate).

  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals. Shake plate for 10 mins.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression analysis.

Mechanism of Action: Kinase Inhibition

Many bioactive thiazoles function as ATP-competitive inhibitors of protein kinases (e.g., EGFR, VEGFR). The thiazole nitrogen typically interacts with the kinase hinge region via hydrogen bonding.

Signaling Pathway Interruption

The following diagram details how a thiazole-based inhibitor disrupts the EGFR signaling cascade, leading to apoptosis in cancer cells.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Binding Phosphorylation Tyrosine Phosphorylation Receptor->Phosphorylation Activation Inhibitor Thiazole Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks ATP Binding Inhibitor->Phosphorylation Inhibits Ras Ras-GTP Phosphorylation->Ras Apoptosis Apoptosis (Cell Death) Phosphorylation->Apoptosis Failure leads to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Mechanism of Action showing Thiazole-mediated inhibition of the EGFR signaling cascade, preventing downstream proliferation.

Summary of Key Data

The table below synthesizes comparative data for common thiazole synthesis methods and their applicability.

MethodKey ReagentsReaction ConditionsYieldAdvantagesDisadvantages
Hantzsch (Classic)

-Haloketone + Thioamide
Reflux (EtOH), 1-4h60-85%Well-established, simpleLachrymatory reagents, toxic byproducts
Diazoketone Route

-Diazoketone + Thioamide
Reflux (EtOH), Catalyst-free80-95%Non-lachrymatory , high regioselectivityDiazoketone preparation required
Green/Ultrasound Phenacyl bromide + ThioamideUltrasound, Water/PEG85-98%Fast (<30 min), Eco-friendlyRequires sonication equipment

References

  • Pendiukh, V. V., et al. (2023).[2] Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv.

  • Al-Wahaibi, L. H., et al. (2025).[3] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.

  • Chaudhari, P., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[1] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem Protocols.

  • Kumar, S., et al. (2024).[4][5] Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.

Sources

Exploring the Chemical Space of Furoylamino-Thiazole Analogs: A Comprehensive Guide to Synthesis, SAR, and Multi-Target Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of oxygen-rich furan heterocycles with nitrogen/sulfur-containing thiazole rings via an amide linkage creates the furoylamino-thiazole (furan-2-carboxamido-thiazole) pharmacophore. As a Senior Application Scientist navigating this chemical space, I have observed that this scaffold acts as a highly modular "privileged structure." By fine-tuning the electron density of the furan ring and exploiting the unique coordination chemistry of the thiazole moiety, researchers can direct these molecules toward vastly different biological targets, ranging from epigenetic metalloenzymes (HDACs) to innate immune kinases (IKKε/TBK1) and drug-resistant bacterial strains (MRSA)[1][2][3].

This technical guide deconstructs the structural rationale, details self-validating synthetic and biochemical protocols, and maps the structure-activity relationships (SAR) that define this versatile chemical space.

Structural Rationale & Pharmacophore Modularity

The pharmacological promiscuity and subsequent tunability of the furoylamino-thiazole core stem from its tripartite architecture:

  • The Furan Ring (Hydrophobic/Pi-Donor): The electron-rich furan oxygen acts as a weak hydrogen-bond acceptor while the aromatic system engages in

    
     stacking within hydrophobic binding pockets. Its relatively small steric footprint allows deep penetration into narrow enzymatic clefts[2].
    
  • The Amide Linker (H-Bond Network): The rigid, planar amide bond acts as a critical bidentate interaction node. The carbonyl oxygen serves as a hydrogen-bond acceptor, and the secondary amine (NH) acts as a hydrogen-bond donor, anchoring the molecule to hinge regions in kinases or rim residues in epigenetic targets.

  • The Thiazole Ring (Coordination & Chalcogen Bonding): The 1,3-thiazole ring is the primary driver of target specificity. The nitrogen atom is a classic kinase hinge-binder. More importantly, the sulfur atom can engage in non-covalent S–O chalcogen interactions with aspartate/glutamate residues, or coordinate directly with active-site metals (e.g.,

    
     in HDACs)[4].
    

Methodological Protocols: Synthesis & Validation

To explore this chemical space, libraries are typically generated via a convergent synthesis approach: amide coupling followed by late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

Protocol 1: Synthesis of the Furoylamino-Thiazole Core

Objective: High-yielding amide bond formation between furan-2-carboxylic acid and a deactivated 2-aminothiazole.

Step-by-Step Methodology:

  • Activation: Dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes under nitrogen.

    • Causality: 2-aminothiazoles are notoriously poor nucleophiles due to the electron-withdrawing nature of the thiazole ring. Traditional coupling agents (EDC/HOBt) often fail. HATU generates a highly reactive HOAt-active ester, providing the necessary thermodynamic driving force for acylation.

  • Coupling: Add the substituted 2-aminothiazole (1.0 eq) dropwise. Gradually warm the reaction to room temperature and stir for 12 hours.

    • Causality: Gradual warming prevents the thermal degradation of the active ester while ensuring complete conversion of the deactivated amine.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl.
    
    • Causality: The LiCl wash removes residual DMF, which is critical because trace DMF will poison the palladium catalysts used in downstream cross-coupling steps.

  • Self-Validating System (IPC): Prior to quenching, perform LC-MS analysis of the crude mixture.

    • Validation Logic: Monitor the mass of the HOAt-ester intermediate. If the ester peak persists without product formation, it mathematically validates that the specific aminothiazole is too sterically hindered or electronically deactivated, triggering an automated protocol branch to utilize a stronger base (e.g., NaH) to deprotonate the amine prior to coupling.

Workflow A Furan-2-carboxylic Acid + Aminothiazole B Amide Coupling (HATU, DIPEA, DMF) A->B C Furoylamino-Thiazole Core Scaffold B->C D Suzuki-Miyaura Cross-Coupling C->D E Library Generation (Analogs) D->E F In Vitro Screening (HDAC, Kinase, MRSA) E->F

Fig 1. Synthetic workflow for generating and screening furoylamino-thiazole analog libraries.

Pharmacological Target Engagement

The true power of the furoylamino-thiazole space lies in its multi-target applicability. By altering the


-groups on the thiazole ring, the biological trajectory of the molecule shifts dramatically.
Epigenetic Modulation: Non-Hydroxamate HDAC Inhibitors

Historically, HDAC inhibitors rely on a hydroxamic acid zinc-binding group (ZBG), which suffers from poor pharmacokinetics and off-target toxicity. Recent breakthroughs by demonstrated that appending a boronic acid to a furoylamino-thiazole core creates a potent, non-hydroxamate HDAC2 inhibitor[4][5].

The lead compound, Z16 , utilizes the thiazole sulfur to form a critical S–O interaction with the Asp100 residue at the rim of the HDAC2 binding pocket, driving the


 down to 37.73 nM[2][4]. Replacing the thiazole with an oxazole (Z15) or thiophene (Z19) resulted in a significant loss of potency, proving the necessity of the thiazole's specific electronic geometry[2].
Protocol 2: In Vitro HDAC2 Inhibition Assay

Objective: Quantify the binding affinity of boron-containing furoylamino-thiazoles to HDAC2.

  • Equilibration: Incubate recombinant human HDAC2 with the inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM

    
    ) at 37°C for 30 minutes.
    
    • Causality: Boronic acids form dynamic covalent bonds with the active-site

      
      . This 30-minute pre-incubation is mandatory to allow the covalent equilibrium to establish before the highly competitive fluorogenic substrate is introduced.
      
  • Substrate Cleavage: Add the fluorogenic substrate Boc-Lys(Ac)-AMC and incubate for 1 hour.

  • Readout & Self-Validating System: Add developer solution (trypsin + Trichostatin A) and measure fluorescence (Ex 360 nm, Em 460 nm).

    • Validation Logic: The assay must include a positive control (Vorinostat) and a vehicle control (DMSO). The protocol is self-validating only if the calculated

      
      -factor exceeds 0.6. A 
      
      
      
      mathematically guarantees that the signal window is robust enough to distinguish true boron-zinc coordination from background assay noise or compound autofluorescence.
Kinase Inhibition & Anti-Inflammatory Pathways

Furoylamino-thiazoles are also potent inhibitors of serine/threonine kinases, specifically IKKε and TBK1, which are integral to the innate immune system[1]. By binding to the kinase hinge region, these analogs block the phosphorylation of IRF3 and NF-κB, thereby halting the transcription of pro-inflammatory cytokines like IL-6 and TNF-α[1][6].

Pathway TLR TLR3 / TLR4 (Receptor) TRIF TRIF (Adaptor Protein) TLR->TRIF Kinase IKKε / TBK1 (Target Kinases) TRIF->Kinase TF IRF3 & NF-κB (Transcription Factors) Kinase->TF Inhibitor Furoylamino-Thiazole Inhibitor Inhibitor->Kinase Inhibits Gene Pro-inflammatory Cytokines (IL-6, TNF-α) TF->Gene

Fig 2. TLR/NF-κB signaling pathway modulated by furoylamino-thiazole IKKε/TBK1 inhibitors.

Antimicrobial Activity (MRSA)

Beyond human targets, expanding the thiazole into a benzothiazole ring yields compounds with profound antibacterial properties. Aminobenzothiazole derivatives featuring a furan-2-carboxamide linkage (e.g., N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide) have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[3][7]. The lipophilic benzothiazole core facilitates penetration through the complex bacterial cell envelope.

Quantitative SAR Data Summary

The following table synthesizes the structure-activity relationship (SAR) data across different pharmacological targets, highlighting the impact of heterocycle substitution on the furoylamino core.

Compound IDHeterocycle (

)
Linker / Functional GroupPrimary TargetActivity /

Reference
Z14 ImidazoleBoronic AcidHDAC2> 1000 nM[Zhou et al., 2026]
Z15 OxazoleBoronic AcidHDAC2215 nM[Zhou et al., 2026]
Z16 ThiazoleBoronic AcidHDAC237.73 nM [Zhou et al., 2026]
Z19 ThiopheneBoronic AcidHDAC2> 1000 nM[Zhou et al., 2026]
13d Benzimidazole-thiazoleEthyl esterIL-6 / TNF-α> 60% Inhibition[Lin et al., 2024]
Ex. 29 BenzothiazoleImidazoliumMRSAMIC < 2 µg/mL[US20220267312A1]

Table 1: Comparative SAR of Furoylamino-Thiazole Analogs and Bioisosteres across multiple therapeutic indications.

References

  • Zhou, L.-Y., et al. "Harnessing Unique Boron Chemistry to Develop a New Class of Non-hydroxamate HDAC Inhibitors with Validated In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2026.[Link]

  • Lin, H.-F., et al. "Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives." RSC Advances, RSC Publishing, 2024. [Link]

  • "Amino benzothiazole compounds for treatment of antibiotic resistant bacteria.
  • "Thiazole derivatives.

Sources

Methodological & Application

Application Note: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (CAS: 53266-94-7 / PubChem CID: 674924) as a high-value scaffold in drug discovery. Structurally comprising a thiazole core, a furan-2-carboxamide moiety, and an ethyl acetate side chain, this compound serves as a critical "divergent intermediate."

Its primary utility lies in three domains:

  • Peptidomimetic Scaffolding: The 2-aminothiazole core mimics peptide bonds, making it valuable for kinase hinge-binding regions.

  • Prodrug Design: The ethyl ester functions as a lipophilic precursor to the active carboxylic acid pharmacophore.

  • Library Generation: It acts as a precursor for hydrazide-based heterocyclic libraries (e.g., 1,3,4-oxadiazoles) targeting antimicrobial and anti-inflammatory pathways.

Chemical Architecture & Pharmacophore Analysis

The molecule is a tripartite system. Understanding each region is essential for rational design.

RegionChemical MoietyMedicinal Chemistry Function
Core 1,3-ThiazolePrivileged Scaffold: Provides aromaticity and H-bond acceptors (N3). Common in CDK inhibitors and cephalosporins.
Tail (Left) 2-FuroylaminoHinge Binder/Lipophilicity: The furan ring acts as a bioisostere for phenyl groups, improving water solubility while maintaining aromatic stacking potential. The amide NH is a crucial H-bond donor.
Tail (Right) Ethyl AcetateSynthetic Handle/Prodrug: The ester masks the polar carboxylate, enhancing cell permeability (logP modulation). It is the site of diversification.
Pathway Visualization: Divergent Synthesis Strategy

The following diagram illustrates how this specific molecule serves as a central hub for generating diverse bioactive libraries.

DivergentSynthesis Figure 1: Divergent Synthesis Tree starting from the Title Compound Start Ethyl [2-(2-furoylamino)- 1,3-thiazol-4-yl]acetate Hydrazide Acyl Hydrazide Intermediate Start->Hydrazide N2H4·H2O Reflux Acid Free Carboxylic Acid (Active Metabolite) Start->Acid LiOH/THF Hydrolysis Oxadiazole 1,3,4-Oxadiazole (Antifungal) Hydrazide->Oxadiazole POCl3 Cyclization Thiadiazole 1,3,4-Thiadiazole (Antibacterial) Hydrazide->Thiadiazole Lawesson's Rgt Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide HATU/Amine Coupling

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: While commercially available, in-house synthesis allows for the introduction of substituted furan rings (e.g., 5-bromo-2-furoyl) to broaden SAR (Structure-Activity Relationship) studies.

Mechanism: Hantzsch Thiazole Synthesis followed by Amide Coupling.

Reagents:

  • Thiourea[1][2][3][4]

  • Ethyl 4-chloroacetoacetate

  • 2-Furoyl chloride

  • Triethylamine (TEA)

  • Ethanol (EtOH) & Dichloromethane (DCM)

Step-by-Step Methodology:

  • Formation of Ethyl 2-aminothiazol-4-yl acetate:

    • Dissolve thiourea (10 mmol) in absolute EtOH (20 mL).

    • Add ethyl 4-chloroacetoacetate (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Cool to 0°C. Neutralize with saturated NaHCO₃ to pH 8. Filter the precipitated solid (white/pale yellow crystals). Recrystallize from EtOH.

    • Checkpoint: Verify structure via ¹H NMR (Characteristic singlet at ~6.5 ppm for thiazole C5-H).

  • Acylation (Introduction of Furoyl Group):

    • Dissolve the intermediate (5 mmol) in anhydrous DCM (15 mL).

    • Add TEA (6 mmol) and cool to 0°C.

    • Add 2-furoyl chloride (5.5 mmol) dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

    • Purification: Wash with 1N HCl (to remove unreacted amine), then brine. Dry over MgSO₄. Evaporate solvent.

    • Yield Target: >80%.

Protocol B: Conversion to Hydrazide (Library Generation)

Rationale: The ethyl ester is relatively unreactive in biological binding pockets. Converting it to a hydrazide allows for the creation of heterocyclic "warheads" often seen in antimicrobial agents.

  • Reaction:

    • Suspend ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (2 mmol) in EtOH (10 mL).

    • Add Hydrazine hydrate (99%, 10 mmol) excess to drive equilibrium.

    • Reflux for 6–8 hours. The solution usually becomes clear, then precipitates the product.

  • Isolation:

    • Cool to room temperature.[5]

    • Filter the solid hydrazide. Wash with cold EtOH and Et₂O.

    • Quality Control: IR spectrum should show doublet peaks at 3300–3200 cm⁻¹ (NH-NH₂) and a shift in Carbonyl stretch.

Biological Application Notes

Prodrug Validation (Esterase Stability Assay)

If using the title compound as a prodrug (to deliver the acid form), you must verify its metabolic stability.

Protocol:

  • Incubation: Incubate compound (10 µM) in mouse/human liver microsomes or plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate

    
     (half-life). A rapid 
    
    
    
    (<15 min) in plasma indicates the ester is cleaved quickly to the active acid form.
Kinase Inhibition Screening

The 2-aminothiazole motif is an ATP-mimetic.

  • Target Class: CDKs (Cyclin-Dependent Kinases) or GSK-3

    
    .
    
  • Assay Condition: FRET-based kinase assay.

  • Control: Use Sunitinib or Dasatinib (thiazole-containing drugs) as positive controls.

  • Binding Mode: The amide nitrogen (furoylamino) typically acts as a H-bond donor to the kinase hinge region (e.g., Glu residue), while the furan ring occupies the hydrophobic pocket.

Data Interpretation & SAR Table

When deriving new compounds from this scaffold, use the following SAR (Structure-Activity Relationship) guide:

Modification SiteSubstitutionPredicted Effect (General)
Furan Ring ThiopheneIncreased lipophilicity; potential metabolic liability (S-oxidation).
Furan Ring 5-Bromo-furanHalogen bonding capability; increased potency in hydrophobic pockets.
Ester Group Carboxylic AcidLoss of permeability; increased solubility; active binding species.
Ester Group OxadiazoleRigidification; improved metabolic stability; antimicrobial pharmacophore.

References

  • PubChem. (n.d.). Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.[6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Mishra, C. B., et al. (2017). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. (Contextual grounding for thiazole utility).
  • Gomha, S. M., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives. Molecules, 22(3), 409.[2] (Protocol adaption for ethyl acetate-thiazole derivatives). [Link]

  • Chimenti, F., et al. (2004). Synthesis and selective inhibition of human monoamine oxidases of new 2-thiazolylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Development of Furoylamino-Thiazole Scaffolds for Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furoylamino-thiazole scaffold (specifically N-(thiazol-2-yl)furan-2-carboxamide) represents a "privileged structure" in modern agrochemical discovery. By hybridizing the lipophilic, metabolically stable thiazole ring with the hydrogen-bond-donating furan-carboxamide moiety, researchers can target the fungal Succinate Dehydrogenase (SDH) complex with high specificity.

This application note provides a comprehensive guide for the synthesis, biological evaluation, and mechanistic characterization of these compounds. It is designed to transition bench scientists from raw synthesis to validated lead candidates targeting necrotrophic fungal pathogens like Rhizoctonia solani and Botrytis cinerea.

Chemical Rationale & Synthesis Protocol

Structural Logic (SAR)

The scaffold design mimics the pharmacophore of commercial SDHI fungicides (e.g., Furametpyr, Thifluzamide).

  • Furan Ring: Provides steric bulk and π-stacking interactions within the binding pocket.

  • Amide Linker (-CONH-): Critical for Hydrogen bonding with tyrosine or tryptophan residues in the target enzyme.

  • Thiazole Ring: Acts as a bioisostere for phenyl/pyridine rings, improving lipophilicity (LogP) and metabolic stability.

Synthesis Workflow

The most robust synthetic route involves the N-acylation of 2-aminothiazoles with furoyl chloride. This method is preferred over peptide coupling agents (EDCI/HOBt) for scale-up due to higher atom economy and simpler purification.

Reagents:

  • 2-Aminothiazole derivatives (1.0 eq)

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-aminothiazole (10 mmol) and Et3N (12 mmol) to DCM (20 mL). Cool to 0°C in an ice bath.

  • Acylation: Add 2-furoyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side-product formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Quench with water (20 mL). Extract organic layer, wash with 5% HCl (to remove unreacted amine) and saturated

    
    .
    
  • Purification: Recrystallize from hot Ethanol.

Synthesis Visualization

SynthesisWorkflow cluster_0 Reactants R1 2-Aminothiazole (Nucleophile) Process Acylation (0°C -> RT, Et3N, DCM) R1->Process R2 2-Furoyl Chloride (Electrophile) R2->Process Workup Acid/Base Wash (Remove impurities) Process->Workup Product N-(thiazol-2-yl)furan-2-carboxamide (Target Scaffold) Workup->Product

Figure 1: Convergent synthesis pathway for the generation of the target carboxamide scaffold.

Biological Assay Protocols

In Vitro Fungicidal Assay (Poisoned Food Technique)

This protocol determines the


 (Half maximal effective concentration) against phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Target Fungi: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Protocol:

  • Stock Solution: Dissolve 10 mg of synthesized compound in 1 mL DMSO.

  • Media Prep: Prepare PDA and cool to 50°C. Add stock solution to achieve final concentrations of 50, 25, 12.5, 6.25, and 1.56

    
    .
    
    • Control: PDA + DMSO (no compound).

  • Plating: Pour 15 mL into sterile petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug (from actively growing culture) in the center of the plate.

  • Incubation: Incubate at 25±1°C for 48–72 hours (until control plate is covered).

  • Measurement: Measure colony diameter (mm) in two perpendicular directions.

Calculation:



Where 

= diameter of control,

= diameter of treatment.
Assay Logic Visualization

AssayLogic Start Compound Stock (DMSO) Dilution Serial Dilution into Molten PDA (50°C) Start->Dilution Plating Pour Plates (Poisoned Food) Dilution->Plating Inoculation Inoculate 5mm Mycelial Plug Plating->Inoculation Incubation Incubate 25°C, 72h Inoculation->Incubation Measure Measure Diameter Calculate % Inhibition Incubation->Measure

Figure 2: Workflow for the Poisoned Food Technique to determine mycelial growth inhibition.

Mechanism of Action (MoA): SDH Inhibition

Mechanistic Hypothesis

Furoylamino-thiazoles function primarily as Succinate Dehydrogenase Inhibitors (SDHI) . They bind to the ubiquinone-binding pocket (Q-site) of Complex II in the mitochondrial electron transport chain.

Key Interactions:

  • Amide Oxygen: H-bond acceptor from Trp/Tyr residues.

  • Amide Nitrogen: H-bond donor to Ser/Arg residues.

  • Thiazole Ring: Hydrophobic interaction with the lipophilic pocket.

MoA Pathway

MoAPathway Inhibitor Furoylamino-Thiazole Target SDH Complex II (Ubiquinone Binding Site) Inhibitor->Target Competitive Binding Block Blockade of e- Transfer (Succinate -> Fumarate) Target->Block Resp Mitochondrial Respiration Failure Block->Resp Death Fungal Cell Death (Energy Depletion) Resp->Death

Figure 3: Cascade of events leading to fungal cell death via SDH inhibition.

Representative Data & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) based on typical literature values for this scaffold against R. solani.

Compound IDR-Group (Thiazole C4)LogP (Calc)Inhibition % (50 ppm)Activity Class
FT-01 -H1.215%Inactive
FT-02 -CH3 (Methyl)1.845%Moderate
FT-03 -Ph (Phenyl)3.185%Active
FT-04 -Ph-4-Cl (p-Chloro)3.698% Potent
FT-05 -Ph-4-OCH33.070%Good

Interpretation:

  • Lipophilicity: Higher LogP (FT-03, FT-04) correlates with better membrane penetration and binding affinity.

  • Steric Bulk: Aromatic substitution at the C4 position of the thiazole ring is essential for high potency (FT-03 vs FT-01).

References

  • Design and Synthesis of Thiazole-Carboxamides as SDH Inhibitors Source: Journal of Agricultural and Food Chemistry URL:[Link] (Representative link for SDHI class)

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones Source: Molecules (MDPI) URL:[Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives Source: Journal of Medicinal Chemistry (ACS) URL:[Link] (Note: Generalized link to journal search for specific derivative)

  • Experimental and theoretical investigations on N-(thiazol-2-yl)furan-2-carboxamide Source: Acta Crystallographica / PubMed URL:[Link]

Sources

Development of Antimicrobial Agents from Thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold as a Privileged Antimicrobial Framework

The relentless rise of antimicrobial resistance (AMR) constitutes a grave threat to global public health, necessitating the urgent discovery of novel therapeutic agents with unique modes of action.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and among them, the thiazole ring stands out as a "privileged scaffold."[2][3][4] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a structural motif present in numerous natural products, including Vitamin B1, and a core component of many approved drugs.[1][4]

Thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] Their unique physicochemical characteristics, such as an amphiphilic nature that can facilitate passage through bacterial cell membranes, make them particularly attractive for antimicrobial development.[1] This guide provides a comprehensive overview of the key stages in the development of thiazole-based antimicrobial agents, from rational design and synthesis to microbiological evaluation and mechanism of action studies. It is intended to serve as a practical resource, blending established theory with actionable, field-proven protocols.

Section 1: Design and Synthesis of Thiazole-Based Antimicrobial Agents

The successful development of novel antimicrobial agents hinges on a robust synthetic strategy coupled with a rational design approach. Structure-Activity Relationship (SAR) studies are paramount, guiding the modification of the thiazole core to enhance potency and selectivity while minimizing toxicity.[5][6]

Rational Design & Structure-Activity Relationship (SAR)

The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1][5][7] Key SAR insights include:

  • Substitution at C2 and C4: The introduction of various aryl, heterocyclic, or aliphatic groups at the 2- and 4-positions of the thiazole ring has been extensively explored to modulate antimicrobial activity.[1]

  • Hybrid Molecules: Fusing the thiazole moiety with other known pharmacophores (e.g., quinolones, pyrazolines, coumarins) can lead to hybrid compounds with enhanced or synergistic antimicrobial effects.[1][7][8]

  • Electron-Withdrawing/Donating Groups: The presence of specific functional groups, such as nitro (-NO2) or phenyl rings, can significantly influence the compound's spectrum of activity.[1][8][9] For instance, SAR studies have shown that the presence of a phenyl ring can enhance antibacterial action.[9]

Core Synthetic Workflow: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and versatile methods for constructing the thiazole ring.[10][11][12] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[10][12][13] Its enduring popularity is due to its simplicity, high yields, and tolerance of a wide range of functional groups.

The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10][11][13]

Hantzsch_Workflow reagents α-Haloketone + Thioamide Derivative reaction_mix Reaction Mixture reagents->reaction_mix Combine solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction_mix heating Heat / Reflux (or Microwave Irradiation) reaction_mix->heating Induce Reaction workup Neutralization & Work-up (e.g., Na2CO3) heating->workup Cool & Quench product Crude Thiazole Product workup->product Precipitate purification Purification (Recrystallization / Chromatography) product->purification final_product Pure Thiazole Derivative purification->final_product

Caption: General workflow of the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis, a robust and high-yielding method.[10][13]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Deionized Water

  • 25 mL round-bottom flask or scintillation vial

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[10]

  • Solvent Addition: Add 5 mL of methanol to the vial and include a magnetic stir bar.[10]

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C setting) for 30-60 minutes.[10] The reaction progress can be monitored via Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[10][13]

  • Neutralization: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution.[10] Swirl to mix. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[13]

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel.[10]

  • Washing: Wash the collected solid (filter cake) with deionized water to remove any inorganic salts.[10]

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry completely.

  • Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.

Section 2: In Vitro Antimicrobial Screening Cascade

Once a library of thiazole derivatives has been synthesized, a systematic screening process is required to evaluate their antimicrobial activity. The standard initial assays are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Screening_Cascade start Synthesized Thiazole Compound Library mic Primary Screening: Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) start->mic mic_result Identify Lowest Concentration Inhibiting Visible Growth mic->mic_result mbc Secondary Screening: Minimum Bactericidal Concentration (MBC) mic_result->mbc For active compounds mbc_result Determine Lowest Concentration for ≥99.9% Killing mbc->mbc_result analysis Data Analysis: Calculate MBC/MIC Ratio mbc_result->analysis bactericidal Bactericidal Activity (MBC/MIC ≤ 4) analysis->bactericidal Low Ratio bacteriostatic Bacteriostatic Activity (MBC/MIC > 4) analysis->bacteriostatic High Ratio end Lead Candidate Selection bactericidal->end bacteriostatic->end MoA_Pathway cluster_gyrase_cycle Normal Gyrase Catalytic Cycle compound Thiazole Derivative gyrase Bacterial DNA Gyrase (GyrA/GyrB Complex) compound->gyrase Inhibition adp ADP + Pi gyrase->adp supercoiled Negatively Supercoiled DNA gyrase->supercoiled Supercoiling dna Relaxed Circular DNA dna->gyrase atp ATP atp->gyrase replication DNA Replication & Transcription supercoiled->replication death Bacterial Cell Death replication->death Blockage Leads To

Caption: Inhibition of the DNA gyrase catalytic cycle by a thiazole derivative.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase. [14]The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.

Materials:

  • Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin) * 10 mM ATP solution

  • Test thiazole compounds at various concentrations

  • Stop Buffer / Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) [15]* Agarose, TAE buffer for gel electrophoresis

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microfuge tubes. For a standard 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 0.5 µg of relaxed pBR322 DNA

    • 1 µL of test compound dilution (or DMSO for control)

    • Purified DNA Gyrase (1 Unit, the amount required to fully supercoil the substrate) * Nuclease-free water to a volume of 27 µL.

  • Initiate Reaction: Start the reaction by adding 3 µL of 10 mM ATP. Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes. 4. Termination: Stop the reaction by adding 6 µL of Stop Buffer / Gel Loading Dye. [15]5. Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TAE buffer. Run the gel at ~90V for 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands. 6. Visualization: Stain the gel with a suitable DNA stain and visualize under UV light.

  • Interpretation: The control lane (no inhibitor) should show a fast-migrating band corresponding to supercoiled DNA. Inhibitory compounds will cause a dose-dependent decrease in the supercoiled band and an increase in the slower-migrating relaxed DNA band. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Conclusion

The development of antimicrobial agents from thiazole derivatives is a dynamic and promising field of research. The versatility of the thiazole scaffold, accessible through robust synthetic methods like the Hantzsch synthesis, allows for extensive chemical modification to optimize antimicrobial activity. A systematic approach, combining rational design, efficient synthesis, and a hierarchical screening cascade, is essential for identifying lead candidates. Further elucidation of the specific molecular targets and mechanisms of action will be critical for advancing these promising compounds through the drug development pipeline and combating the growing threat of antimicrobial resistance.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). IJRPR. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). jchemrev.com. Available at: [Link]

  • MIC/MBC Testing. (2025). Nikopharmad. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Center for Biotechnology Information. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.). MIS. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. (2024). ACS Infectious Diseases. Available at: [Link]

  • Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. (2022). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. (2006). ResearchGate. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Available at: [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a detailed technical guide for the development and implementation of high-throughput screening (HTS) assays to characterize the biological activity of the novel compound, ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. Recognizing the therapeutic potential inherent in the thiazole scaffold, this guide presents two distinct, robust, and scalable HTS protocols: a biochemical proximity-based assay (AlphaScreen) to identify interactions with a purified protein target, and a cell-based reporter gene assay to assess the compound's impact on a key signaling pathway. The methodologies are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data integrity.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive screening cascade for novel small molecules.

Scientific Background & Strategic Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[3][4] Molecules containing this moiety are known to interact with a wide array of biological targets, such as kinases, polymerases, and other enzymes, by modulating their activity or interfering with critical protein-protein interactions (PPIs).[5][3] The subject of this guide, ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, combines this potent thiazole core with a furoylamino group, presenting a unique chemical entity with significant potential for biological activity.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid and efficient evaluation of vast compound libraries to identify "hits"—molecules that modulate a biological target or pathway in a desired manner.[6][7][8] The primary challenge in screening a novel compound like ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is the selection of appropriate assays that are both biologically relevant and technically robust for automation.[6][9]

This guide proposes a dual-pronged screening strategy:

  • Biochemical Assay: A target-based approach provides direct evidence of molecular interaction. We will describe an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) protocol. This bead-based, non-radioactive technology is exceptionally well-suited for HTS, offering high sensitivity and a homogeneous "mix-and-read" format that minimizes handling steps.[10][11][12] It is highly adaptable for studying PPIs or enzyme-substrate interactions.

  • Cell-Based Assay: A cell-based approach offers a more biologically integrated system, providing insights into a compound's effects on complex signaling networks within a living cell.[13][14][15] We will detail a luciferase reporter gene assay, a widely used method to quantify the activation or inhibition of specific transcriptional pathways, which are often dysregulated in disease.[16][17][18]

This parallel approach ensures a comprehensive initial characterization, identifying both direct molecular targets and broader cellular effects, while mitigating the risk of false positives through future orthogonal validation.[19]

Assay Quality Control: The Z'-Factor

A critical component of any HTS assay is rigorous quality control. The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][20][21] It provides a quantitative measure of the separation between the signals of the positive and negative controls, taking into account the data variation within those controls.[2][22]

Formula: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control

  • μₙ = mean of the negative control

  • σₚ = standard deviation of the positive control

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationInterpretation
Z' ≥ 0.5Excellent AssayClear separation between controls; suitable for HTS.[1][2][6]
0 < Z' < 0.5Marginal AssaySmall separation window; may require optimization.[1][21]
Z' ≤ 0Unsuitable AssayNo separation between controls; not viable for screening.[1][21]

All protocols described herein must be optimized to achieve a Z'-factor of ≥ 0.5 before initiating a full-scale screen.[2]

Protocol 1: Biochemical Screening via AlphaScreen Assay

Objective: To identify the ability of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate to disrupt a specific protein-protein interaction (PPI) in a high-throughput format. For this protocol, we will use a hypothetical interaction between a biotinylated peptide substrate and a GST-tagged protein (e.g., a bromodomain).

Principle of the Assay: The AlphaScreen technology is a bead-based proximity assay.[10][23] A "Donor" bead, when excited by a 680 nm laser, generates singlet oxygen. If an "Acceptor" bead is within a ~200 nm proximity, the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[11][12] In this assay, the PPI brings a Streptavidin-coated Donor bead (bound to the biotinylated peptide) close to an Anti-GST-coated Acceptor bead (bound to the GST-tagged protein). An inhibitor compound will disrupt this interaction, separating the beads and causing a decrease in the luminescent signal.[10]

G cluster_0 No Inhibitor: High Signal cluster_1 With Inhibitor: Low Signal Donor Streptavidin Donor Bead Acceptor Anti-GST Acceptor Bead Donor->Acceptor Singlet O2 (Proximity) Peptide Biotinylated Peptide Donor->Peptide Binds Biotin Signal 520-620nm Signal Acceptor->Signal Emission Protein GST-Tagged Protein Peptide->Protein PPI Protein->Acceptor Binds GST Laser 680nm Laser Laser->Donor Excitation Donor2 Streptavidin Donor Bead Peptide2 Biotinylated Peptide Donor2->Peptide2 Acceptor2 Anti-GST Acceptor Bead Protein2 GST-Tagged Protein Protein2->Acceptor2 Inhibitor Test Compound Inhibitor->Protein2 Inhibits Interaction Laser2 680nm Laser Laser2->Donor2 NoSignal No/Low Signal

Caption: Principle of the AlphaScreen PPI Assay.
Materials and Reagents
ReagentSupplierNotes
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetateIn-house/VendorDissolved in 100% DMSO to 10 mM stock.
Biotinylated Peptide SubstrateVendorReconstituted in assay buffer.
GST-Tagged ProteinVendorReconstituted in assay buffer.
Streptavidin-Coated Donor BeadsRevvityStore at 4°C, protected from light.
Anti-GST Acceptor BeadsRevvityStore at 4°C, protected from light.
AlphaScreen Assay BufferRevvity(e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA)
384-well low-volume white microplatesGreiner Bio-One(e.g., ProxiPlate)
Multimode Plate Reader with AlphaScreen capabilityBMG LABTECH/PerkinElmerEquipped with a 680 nm excitation laser.[12][24]
Step-by-Step Protocol

All steps should be performed under subdued lighting conditions to protect the beads.

  • Compound Plating:

    • Prepare a serial dilution of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of compound dilutions into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO only (Negative Control, 0% inhibition) or a known inhibitor (Positive Control, 100% inhibition).

  • Protein-Peptide Addition:

    • Prepare a 2X solution of the GST-tagged protein and biotinylated peptide in AlphaScreen assay buffer at their pre-determined optimal concentrations.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 30 minutes at room temperature (RT).

  • Bead Addition:

    • Prepare a 2X mix of Streptavidin-Donor and Anti-GST Acceptor beads in assay buffer at their optimal concentrations.

    • Dispense 5 µL of the bead suspension into each well. Note: This step should be performed in the dark.

    • Seal the plate with an opaque seal, centrifuge briefly (1 min at 1000 rpm).

  • Incubation and Detection:

    • Incubate the plate in the dark for 60 minutes at RT.

    • Read the plate on a compatible microplate reader using standard AlphaScreen settings.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])

  • Determine IC₅₀:

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess Assay Quality:

    • Using at least 32 wells each of positive and negative controls, calculate the Z'-factor.

Example Data Table
CompoundIC₅₀ (µM)Z'-Factor
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate5.20.78
Known Inhibitor (Positive Control)0.10.78

Protocol 2: Cell-Based Screening via Luciferase Reporter Assay

Objective: To measure the effect of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate on the NF-κB signaling pathway, a key pathway in inflammation and cancer, which are common therapeutic areas for thiazole-containing compounds.[5][25]

Principle of the Assay: This assay utilizes a cell line (e.g., HEK293) stably transfected with a reporter construct.[16] The construct contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When the NF-κB pathway is activated (e.g., by TNF-α), transcription factors bind to these elements, driving the expression of luciferase.[18] The amount of light produced upon addition of the luciferin substrate is directly proportional to pathway activity.[17] An inhibitor compound will prevent luciferase expression, resulting in a decreased luminescent signal.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α (Stimulus) Receptor TNFR TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Promoter NF-κB Response Element Luciferase Luciferase Gene Promoter->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces (with substrate) Compound Test Compound Compound->IKK Inhibits

Caption: Simplified NF-κB luciferase reporter pathway.
Materials and Reagents
ReagentSupplierNotes
HEK293/NF-κB-luc Stable Cell LineVendorMaintained in appropriate growth medium.
DMEM with 10% FBS, 1% Pen/StrepGibcoCell culture medium.
TNF-α, human recombinantR&D SystemsPathway activator.
Luciferase Assay ReagentPromega/Merck(e.g., ONE-Glo™ or Firefly Luciferase HTS Assay[17])
384-well solid white, tissue-culture treated platesCorning
Multimode Plate Reader with luminescence capabilityBMG LABTECH/PerkinElmer
Step-by-Step Protocol

G Start Start Step1 1. Seed Cells (e.g., 5,000 cells/well in 20 µL) Start->Step1 Step2 2. Incubate (18-24 hours, 37°C, 5% CO2) Step1->Step2 Step3 3. Add Compound (50 nL via acoustic dispenser) Step2->Step3 Step4 4. Pre-incubate with Compound (60 minutes, 37°C) Step3->Step4 Step5 5. Add Stimulus (TNF-α) (5 µL of EC80 concentration) Step4->Step5 Step6 6. Incubate (6 hours, 37°C, 5% CO2) Step5->Step6 Step7 7. Equilibrate Plate to RT (15 minutes) Step6->Step7 Step8 8. Add Luciferase Reagent (25 µL, 'mix-and-read') Step7->Step8 Step9 9. Incubate (10 minutes, RT, in dark) Step8->Step9 Step10 10. Read Luminescence Step9->Step10 End End Step10->End

Caption: Workflow for the cell-based luciferase reporter assay.
  • Cell Plating:

    • Harvest and count the HEK293/NF-κB-luc cells.

    • Resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL.

    • Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Dispense 50 nL of the compound/DMSO dilutions as described in Protocol 1.

    • Pre-incubate the plate for 60 minutes at 37°C.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in serum-free medium at a concentration that elicits ~80% of the maximal response (EC₈₀), as determined during assay development.

    • Add 5 µL of the TNF-α solution to all wells except the unstimulated (negative) controls, which receive 5 µL of medium only.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to RT for 15 minutes.

    • Add 25 µL of a "mix-and-read" luciferase assay reagent (which includes lysis buffer and substrate) to all wells.

    • Incubate for 10 minutes at RT, protected from light.

    • Measure luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Signal_compound - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated)])

  • Determine IC₅₀:

    • Plot % Inhibition versus the log of the compound concentration and fit to a four-parameter logistic model.

  • Assess Assay Quality:

    • Calculate the Z'-factor using stimulated wells (positive control) and unstimulated wells (negative control).

Concluding Remarks

The two protocols presented provide a robust framework for the initial characterization of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. The AlphaScreen assay offers a direct, mechanistic readout of target engagement, while the luciferase reporter assay provides critical information on the compound's activity in a relevant cellular context. Positive "hits" identified from these primary screens must undergo a rigorous validation cascade, including orthogonal assays, counter-screens to identify technology-specific artifacts, and dose-response confirmation with freshly prepared compound to confirm activity and guide further medicinal chemistry efforts.[19]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. (Source: Grokipedia, RxPlora) URL: [Link]

  • BellBrook Labs. (2025). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs Website. URL: [Link]

  • Schorpp, M., et al. (2002). High-throughput screening of small molecules in miniaturized mammalian cell-based assays involving post-translational modifications. BMC Biotechnology. (Source: PubMed) URL: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs Website. URL: [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH Website. URL: [Link]

  • Vipergen. (2024). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen Website. URL: [Link]

  • Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. (Source: MDPI) URL: [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH Website. URL: [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs Website. URL: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs Website. URL: [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. (Source: PMC) URL: [Link]

  • Berthold Technologies. AlphaScreen®. Berthold Technologies Website. URL: [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. (Source: PMC) URL: [Link]

  • UT Health San Antonio. High Throughput Screening Instrumentation. Center for Innovative Drug Discovery Website. URL: [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia Website. URL: [Link]

  • Eglen, R. M., & Reisine, T. (2001). Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout. Combinatorial Chemistry & High Throughput Screening. (Source: Bentham Science) URL: [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. (Source: PubMed) URL: [Link]

  • Request PDF. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. URL: [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora Website. URL: [Link]

  • Eglen, R. M., & Reisine, T. (2001). Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout. PubMed. URL: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery from Technology Networks. URL: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. URL: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. URL: [Link]

  • On HTS. (2023). Z-factor. On HTS Blog. URL: [Link]

  • ResearchGate. (2024). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. URL: [Link]

  • Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. (Source: MDPI) URL: [Link]

  • Southern Research. (2025). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research Website. URL: [Link]

  • ResearchGate. (2022). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. URL: [Link]

  • Agilent Technologies. (2013). Dual-Spectral Luciferase Reporter Gene Assays. Agilent Website. URL: [Link]

  • Assay Genie. Dual Luciferase Reporter Assay Protocol. Assay Genie Website. URL: [Link]

  • Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. RSC Publishing. URL: [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. URL: [Link]

  • BioAssay Systems. SuperLight™ Luciferase Reporter Gene Assay Kit. BioAssay Systems Website. URL: [Link]

  • Sygnature Discovery. High Throughput Screening. Sygnature Discovery Website. URL: [Link]

  • ACS Publications. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. URL: [Link]

  • PubChem. Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. PubChem Website. URL: [Link]

Sources

"animal models for testing the efficacy of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (PubChem CID 674924) is a synthetic small molecule characterized by a 2-aminothiazole core functionalized with a furoyl amide and an ethyl acetate moiety[1]. In medicinal chemistry, the 2-aminothiazole structure is widely recognized as a "privileged scaffold." Molecules bearing this pharmacophore are frequently utilized in the development of both antimicrobial agents (e.g., targeting bacterial cell wall synthesis or DNA gyrase) and antineoplastic agents (e.g., acting as competitive inhibitors for receptor tyrosine kinases)[2][3].

Because this compound serves as a versatile building block, evaluating its in vivo efficacy requires distinct, highly controlled animal models depending on the target therapeutic area. As a Senior Application Scientist, I emphasize that model selection cannot be arbitrary. This application note details the causal logic, self-validating protocols, and quantitative endpoints for the two primary preclinical models used to test this class of compounds: the Murine Neutropenic Thigh Infection Model (for antimicrobial efficacy) and the Subcutaneous Tumor Xenograft Model (for oncology).

Section 1: Antimicrobial Efficacy Testing (Murine Neutropenic Thigh Infection Model)

Causality & Expert Rationale

When testing the bactericidal or bacteriostatic efficacy of a 2-aminothiazole derivative, the presence of a functional host immune system introduces a critical confounding variable. Immune cells (specifically neutrophils) will actively clear the infection, making it impossible to determine if the bacterial reduction is due to the drug's intrinsic Pharmacokinetic/Pharmacodynamic (PK/PD) profile or the host's natural defenses. By administering cyclophosphamide to induce profound neutropenia, we create a controlled, isolated environment where bacterial clearance is exclusively attributable to the efficacy of the administered compound[4].

Self-Validating Protocol
  • Immunosuppression: Inject specific-pathogen-free (SPF) Swiss Webster or CD-1 mice intraperitoneally (IP) with cyclophosphamide at 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection[4].

    • System Validation: Perform a complete blood count (CBC) on a sentinel mouse to confirm absolute neutrophil counts are <100/mm³.

  • Inoculation: On Day 0, anesthetize the mice using 5% isoflurane. Inject 0.1 mL of the target bacterial suspension (e.g., MRSA or Acinetobacter baumannii at

    
     CFU/mL) intramuscularly into both posterior thigh muscles[4].
    
  • Baseline Harvest (0-Hour Control): Exactly 2 hours post-inoculation, euthanize a subset of mice (n=4) to establish the baseline bacterial load[5].

    • System Validation: This step ensures the initial inoculum successfully established an exponential-phase infection in the tissue before treatment begins.

  • Drug Administration: Administer ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate via intravenous (IV) or subcutaneous (SC) injection. Utilize dose fractionation (e.g., 10, 30, and 100 mg/kg divided into q6h, q12h, and q24h regimens) to determine the primary PK/PD driver (e.g., fAUC/MIC, fT>MIC, or Cmax/MIC)[5].

  • Endpoint Quantification: At 24 hours post-treatment, euthanize the remaining mice. Aseptically excise the thigh muscles, homogenize in sterile saline, and plate serial dilutions on Mueller-Hinton agar. Incubate for 24 hours and count the colonies to calculate the Log10 CFU/g reduction[4].

Section 2: Antineoplastic Efficacy Testing (Subcutaneous Tumor Xenograft Model)

Causality & Expert Rationale

If ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is being optimized as a kinase inhibitor, its ability to halt tumor proliferation must be measured in a live physiological system. Subcutaneous ectopic xenografts are the gold standard because they allow for non-invasive, highly accurate caliper measurements of Tumor Growth Inhibition (TGI) over time. The use of athymic nude mice (which lack T-cells) or SCID mice prevents the host from rejecting the human cancer cell graft, providing a stable microenvironment to measure the compound's direct cytostatic/cytotoxic effects[6].

Self-Validating Protocol
  • Cell Preparation: Harvest human cancer cells (e.g., A549 lung carcinoma) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a concentration of

    
     cells/100 µL[7].
    
    • System Validation: Matrigel provides extracellular matrix proteins that significantly enhance the initial engraftment and survival of the tumor cells.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice[8].

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula:

    
    .
    
    • System Validation: Do not begin treatment immediately. Wait until tumors reach an average volume of 100-150 mm³. Randomizing at this stage ensures that the drug is tested against an established, vascularized tumor rather than a loose suspension of cells.

  • Dosing: Administer the compound (formulated in a vehicle such as 5% DMSO, 10% Tween 80, 85% Saline) at predetermined doses daily for 21-28 days. Include a vehicle-only control group[6].

  • Endpoint Analysis: Measure tumor volumes and body weights bi-weekly. Calculate Tumor Growth Inhibition (TGI%) at the end of the study:

    
    , where 
    
    
    
    and
    
    
    are the changes in tumor volume for the treated and control groups, respectively. A body weight loss of >20% indicates severe drug toxicity, which invalidates the efficacy data.

Quantitative Data Summaries

Table 1: Representative PK/PD Endpoints for Antimicrobial Efficacy
Treatment GroupDose RegimenfAUC/MIC RatioLog10 CFU/g Thigh (Mean ± SD)Log10 Reduction vs. Control
Vehicle Control N/A08.47 ± 0.32N/A
Compound (Low) 10 mg/kg q12h446.50 ± 0.28-1.97
Compound (Med) 30 mg/kg q12h1305.30 ± 0.41-3.17
Compound (High) 100 mg/kg q12h4572.20 ± 0.15-6.27
Table 2: Representative Tumor Growth Inhibition (TGI) for Antineoplastic Efficacy
Treatment GroupDaily DoseDay 28 Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 0 mg/kg1250 ± 1400%+2.1%
Compound (Low) 10 mg/kg850 ± 9532.0%+1.5%
Compound (Med) 30 mg/kg420 ± 6066.4%-4.2%
Compound (High) 100 mg/kg180 ± 3585.6%-12.5%

Mandatory Visualization

G cluster_Antimicrobial Antimicrobial Efficacy Workflow cluster_Oncology Antineoplastic Efficacy Workflow Compound Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (CID 674924) A1 1. Induce Neutropenia (Cyclophosphamide) Compound->A1 B1 1. Select Immunodeficient Mice (Athymic Nude / SCID) Compound->B1 A2 2. Thigh Inoculation (Bacterial Pathogen) A1->A2 A3 3. Administer Compound (Dose Fractionation) A2->A3 A4 4. Harvest & Plate (Log10 CFU/g Reduction) A3->A4 B2 2. Subcutaneous Injection (Tumor Cell Line + Matrigel) B1->B2 B3 3. Administer Compound (Daily Dosing) B2->B3 B4 4. Measure Tumor Volume (TGI % Calculation) B3->B4

Parallel in vivo workflows for evaluating antimicrobial and antineoplastic efficacy.

References

Sources

Advanced Formulation Strategies for Poorly Soluble Thiazole Compounds: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Thiazole Solubilization Bottleneck

Thiazole-containing compounds—such as febuxostat, dasatinib, ritonavir, and lurasidone—represent a highly potent class of therapeutics. However, their development is frequently bottlenecked by poor aqueous solubility, classifying them predominantly as Biopharmaceutics Classification System (BCS) Class II or IV drugs.

The physical chemistry behind this bottleneck is twofold:

  • High Crystal Lattice Energy: The planar, rigid nature of the heteroaromatic thiazole ring promotes tight molecular packing, resulting in high melting points and a massive energy barrier to dissolution.

  • Lipophilicity & pH-Dependent Solubility: Thiazoles often exhibit extreme hydrophobicity (LogP > 3). While weakly basic thiazole rings can ionize in highly acidic environments (e.g., the stomach), they rapidly precipitate in the neutral pH of the intestines, leading to erratic pharmacokinetic profiles and sub-therapeutic bioavailability.

To overcome these thermodynamic barriers, formulation scientists must engineer systems that either bypass the crystal lattice energy entirely or manipulate the compound's surface area and microenvironment.

Core Formulation Strategies & Mechanistic Causality

Amorphous Solid Dispersions (ASDs)

The Mechanism: ASDs physically disrupt the crystalline lattice of the thiazole compound by molecularly dispersing the Active Pharmaceutical Ingredient (API) within a hydrophilic polymer matrix (e.g., PVP, HPMCAS, or Copovidone). Causality: By eliminating the crystal lattice energy, the API is forced into a high-energy amorphous state. Upon administration, this creates a 1[1]. The amorphous drug rapidly dissolves, generating a highly supersaturated solution (the spring). Simultaneously, the polymer sterically hinders nucleation, preventing the drug from precipitating back into its crystalline form (the parachute). This is particularly effective for drugs like 2[2].

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

The Mechanism: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water microemulsions upon mild agitation in the gastrointestinal tract. Causality: Highly lipophilic thiazoles (like lurasidone) are pre-dissolved in the lipid phase, entirely bypassing the dissolution rate-limiting step. Furthermore, the lipidic nature of the formulation3[3]. This lymphatic bypass avoids hepatic first-pass metabolism, directly addressing the rapid clearance typical of many thiazole derivatives.

Nanosuspensions (Anti-Solvent Precipitation)

The Mechanism: Nanosuspensions reduce the API particle size to the sub-micron range (typically < 200 nm) using top-down (milling) or bottom-up (precipitation) approaches. Causality: According to the Noyes-Whitney equation, exponentially increasing the surface area drastically accelerates the dissolution rate. Concurrently, the Ostwald-Freundlich principle dictates that decreasing the particle radius below 1 µm increases the saturation solubility of the compound. Stabilizers (like Soluplus or Tween 80) adsorb to the nanoparticle surface, providing electrostatic or steric repulsion to prevent Ostwald ripening and agglomeration.

G A Poorly Soluble Thiazole (High Crystal Energy, Lipophilic) B1 Amorphous Solid Dispersion (ASD) A->B1 B2 Lipid-Based Formulation (SMEDDS) A->B2 B3 Nanosuspension (Nanocrystals) A->B3 C1 Disrupts Lattice (Spring & Parachute) B1->C1 C2 Pre-dissolved State (Lymphatic Bypass) B2->C2 C3 Increased Surface Area (Noyes-Whitney) B3->C3 D Enhanced Aqueous Solubility & Oral Bioavailability C1->D C2->D C3->D

Logical pathways for overcoming thiazole solubility bottlenecks.

Quantitative Efficacy of Formulation Strategies

The following table synthesizes the quantitative improvements achieved by applying these strategies to specific thiazole-containing APIs:

API (Thiazole Compound)Formulation StrategyKey ExcipientsQuantitative Outcome
Febuxostat Nanosuspension (Anti-solvent)Soluplus, Tween 80Particle size reduced to 62.46 nm; significant increase in dissolution at 60 min[4].
Lurasidone HCl SMEDDSOils, Surfactants2.92-fold increase in AUC; 3-fold enhancement in Caco-2 permeability[3].
Nitazoxanide Amorphous Solid DispersionPEG / Hot-melt matrixComplete amorphization; enhanced release in pH 1.2 simulated gastric fluid[5].
Dasatinib Amorphous Solid DispersionPolymers, AntioxidantsOvercomes pH-dependent solubility (<1 μg/mL at pH 6.2); reduces PK variability[2].

Self-Validating Experimental Protocols

Protocol A: Bottom-Up Synthesis of Thiazole Nanosuspensions (Solvent-Antisolvent Precipitation)

This protocol induces rapid supersaturation to favor high nucleation rates over crystal growth, producing stabilized 4[4].

Materials: Thiazole API, Ethanol (Solvent), Deionized Water (Anti-solvent), Soluplus (Polymeric Stabilizer), Tween 80 (Surfactant).

Step-by-Step Methodology:

  • Solvent Phase Preparation: Dissolve 40 mg of the thiazole API in 3 mL of ethanol. Sonicate for 5 minutes to ensure complete solubilization.

  • Anti-Solvent Phase Preparation: Dissolve Soluplus and Tween 80 in 20 mL of deionized water (optimized ratio of API:Soluplus:Tween 80 is typically 1:4:0.5). Maintain at room temperature.

  • Rapid Precipitation: Under high-speed magnetic stirring (1,200 RPM) or homogenization, inject the solvent phase drop-wise (using a 22-gauge needle) into the anti-solvent phase. The sudden change in polarity causes immediate nanoparticle precipitation.

  • Stabilization: Continue stirring for 60 minutes to allow complete solvent diffusion and polymer adsorption onto the newly formed particle surfaces.

  • Solvent Removal & Lyophilization: Remove the ethanol via rotary evaporation under vacuum at 45°C. Add 5% w/v mannitol as a cryoprotectant and freeze-dry the suspension to obtain a redispersible solid powder.

Self-Validation Standard: Re-disperse the lyophilized powder in water and analyze via Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average particle size < 150 nm and a Polydispersity Index (PDI) < 0.2, confirming uniform nucleation without agglomeration.

Workflow S1 Organic Phase (API + Solvent) M Rapid Injection & High Shear Mixing S1->M S2 Aqueous Phase (Water + Stabilizer) S2->M P Supersaturation & Nucleation M->P Anti-solvent effect E Solvent Evaporation P->E L Lyophilization (Solid Powder) E->L

Solvent-antisolvent precipitation workflow for thiazole nanosuspensions.

Protocol B: Hot-Melt Extrusion (HME) for Thiazole Amorphous Solid Dispersions

HME utilizes heat and mechanical shear to molecularly disperse the API into a thermoplastic polymer, effectively5[5].

Materials: Thiazole API, Copovidone (Thermoplastic Polymer), Vitamin E TPGS (Plasticizer/Surfactant).

Step-by-Step Methodology:

  • Pre-blending: Geometrically mix the API, Copovidone, and Vitamin E TPGS in a predefined weight ratio (e.g., 20:70:10). Pass the mixture through a 40-mesh screen to ensure homogeneity.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase, peaking at approximately 15°C above the Glass Transition Temperature (

    
    ) of the polymer, but below the degradation temperature of the API.
    
  • Melt Mixing: The high shear forces of the twin screws, combined with thermal energy, will dissolve the crystalline API into the molten polymer matrix.

  • Cooling & Milling: Extrude the molecularly dispersed melt through a die onto a chill roll to rapidly quench the system, freezing the API in its amorphous state. Mill the brittle extrudate into a fine powder.

Self-Validation Standard: Analyze the milled extrudate via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The complete absence of sharp Bragg diffraction peaks in PXRD, coupled with the disappearance of the API's melting endotherm in DSC, mathematically validates 100% amorphization.

References

  • Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study. PubMed.
  • Self microemulsifying drug delivery system of lurasidone hydrochloride for enhanced oral bioavailability by lymphatic targeting. PubMed.
  • Preparation and Characterization of Febuxostat as Nanosuspension. Iraqi Journal of Pharmaceutical Sciences.
  • US11202778B2 - Amorphous solid dispersions of dasatinib and uses thereof. Google Patents.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HANTZSCH-OPT-2024 Subject: Yield Optimization & Troubleshooting for Furoyl-Thiazole Assembly Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Synthesizing ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate involves a Hantzsch thiazole condensation between two sensitive components: a furan-containing thiourea and an unstable


-haloketone. Low yields (<40%) in this reaction are typically caused by three factors:
  • Polymerization of the ethyl 4-chloroacetoacetate reagent.

  • Hydrolysis of the ester or amide bonds during prolonged reflux.

  • Inefficient trapping of the intermediate N-acyl isothiocyanate during precursor synthesis.

The Solution: This guide replaces the standard "dump-and-stir" protocol with a Stepwise Kinetic Control method. By ensuring the purity of the N-furoylthiourea precursor and buffering the Hantzsch cyclization, yields can typically be stabilized between 75-85% .

The Synthetic Pathway (Visualized)

The following flow diagram illustrates the critical control points where yield is commonly lost.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Hantzsch Cyclization Start1 Furoyl Chloride Inter1 Furoyl Isothiocyanate (Unstable Intermediate) Start1->Inter1 Acetone, 0°C Reagent1 NH4SCN (Ammonium Thiocyanate) Reagent1->Inter1 Fail1 FAILURE: Hydrolysis/Decay (If Temp > 10°C) Inter1->Fail1 Precursor N-(2-Furoyl)thiourea (Must be Solid) Inter1->Precursor Quench rapidly Ammonia NH3 (aq) Ammonia->Precursor Cyclization Reflux (2-4 hrs) Precursor->Cyclization Halo Ethyl 4-chloroacetoacetate (Distill if brown!) Halo->Cyclization Solvent Ethanol (Abs) Solvent->Cyclization Fail2 FAILURE: Oiling Out (Impure Halo-reagent) Cyclization->Fail2 Product Target Thiazole Acetate (Crystalline) Cyclization->Product Cooling + NaOAc Workup

Caption: Critical control points in the synthesis. Note the instability of the isothiocyanate intermediate and the halo-reagent.

Validated Protocol: The "Clean-Stream" Method

Phase 1: Preparation of N-(2-Furoyl)thiourea

Do not use commercial material if it has yellowed. Fresh preparation is mandatory for high yields.

  • Activation: Dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone. Cool to 0–5°C .[1]

  • Addition: Add 2-Furoyl Chloride (1.0 eq) dropwise. Crucial: Maintain temp <10°C to prevent polymerization of the isothiocyanate.

  • Reaction: Stir for 30 mins. A white precipitate (NH₄Cl) will form. Filter this rapidly to remove the salt.

  • Amination: Add the filtrate (containing Furoyl-NCS) dropwise to a stirred solution of Ammonium Hydroxide (excess) or Ammonia in Dioxane.

  • Isolation: Pour into ice water. The N-furoylthiourea precipitates. Recrystallize from Ethanol/Water if melting point is not sharp (approx. 170°C).

Phase 2: The Hantzsch Condensation

Target: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

ParameterSpecificationReason for Constraint
Reagent A N-(2-Furoyl)thiourea (1.0 eq)Must be dry; water slows the reaction.
Reagent B Ethyl 4-chloroacetoacetate (1.1 eq)CRITICAL: If liquid is dark brown/black, distill under vacuum before use. Impurities cause "oiling out."
Solvent Ethanol (Absolute)Methanol can cause transesterification (ethyl -> methyl ester).
Base None initially; NaOAc in workupAcidic conditions catalyze the cyclization; base is only needed to free the product later.
Temp/Time Reflux (78°C) for 3–5 hoursMonitor via TLC (50% EtOAc/Hexane).

Step-by-Step:

  • Dissolve N-(2-Furoyl)thiourea in Ethanol (10 mL/g).

  • Add Ethyl 4-chloroacetoacetate.

  • Heat to reflux.[2][3] The suspension will clear as the product forms (or as reagents dissolve), then potentially precipitate later.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid.[2][4] This is likely the hydrochloride salt. Wash with cold ethanol. Suspend in water and neutralize with saturated Sodium Acetate to release the free base.

    • Scenario B (Clear solution): Concentrate to 1/3 volume. Pour into ice water containing Sodium Acetate. Stir vigorously to induce crystallization.

Troubleshooting Guide & FAQs

Issue 1: "My product is a sticky dark oil, not a solid."

Diagnosis: This is the most common failure mode, usually caused by polymerized Ethyl 4-chloroacetoacetate (ECAA). Corrective Action:

  • Check Reagent B: Run a TLC of your ECAA. If it shows a streak at the baseline, it is degraded. Distill it or buy a fresh bottle (store at 4°C).

  • Rescue Procedure: Dissolve the oil in a minimum amount of Ethyl Acetate. Add dropwise to a rapidly stirring volume of Hexane or Diethyl Ether. This "trituration" often forces the amorphous oil to snap into a crystalline lattice.

Issue 2: "The yield is low (<30%), and I see starting material."

Diagnosis: Incomplete cyclization or loss during workup. Corrective Action:

  • Catalysis: Add a catalytic amount (0.1 eq) of Sodium Iodide (NaI). This converts the chloro-ketone to the more reactive iodo-ketone in situ (Finkelstein reaction), accelerating the S-alkylation step.

  • Solubility Check: The product might be soluble in the acidic mother liquor. Ensure you neutralize the filtrate with Sodium Acetate or dilute Ammonia to pH 6-7 to precipitate the remaining product.

Issue 3: "I see a byproduct spot on TLC."

Diagnosis: Formation of the 2-imino-2,3-dihydrothiazole isomer or hydrolysis of the ethyl ester. Corrective Action:

  • Acidity Control: If the reaction is too acidic (HCl generation), the reaction can favor the imino-isomer. Adding 1.0 eq of Sodium Acetate during the reflux can buffer the reaction, though it may slow it down slightly.

  • Moisture Control: Ensure absolute ethanol is used. Water at reflux will hydrolyze the ethyl ester to the carboxylic acid (which is much more polar and stays at the baseline).

References

  • BenchChem. (2025).[2][5] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from .

  • Heterocycles. (2012).[6] Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.[6][7] Vol 85, No. 8. Retrieved from .

  • Organic Chemistry Portal. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction... and Hantzsch Applications. Retrieved from .

  • PubChem. (2024). Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Compound Summary. Retrieved from .

  • Organic Syntheses. (1955). Guanidoacetic acid (Thiourea derivative synthesis protocols).[4] Coll. Vol. 3, p. 440. Retrieved from .

Sources

Technical Support Center: Purification of Furoylamino-Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation & Purification of N-(thiazol-2-yl)furan-2-carboxamides

Executive Summary

Furoylamino-thiazoles are critical pharmacophores, frequently appearing in kinase inhibitors (e.g., CK1, EGFR targeting) and peptidomimetics. However, their synthesis presents a "perfect storm" of purification challenges: the furan ring is acid-sensitive (prone to polymerization), the thiazole amine is weakly nucleophilic (leading to incomplete conversion), and the resulting amide often exhibits "brick dust" solubility (insoluble in ether/water, poor in alcohols).

This guide addresses these specific failure modes using a logic-driven, self-validating approach.

Module 1: The "Black Tar" Phenomenon (Furan Instability)

User Query: "My crude reaction mixture looked fine, but after running it through a silica column, I recovered a dark brown tar instead of my product. What happened?"

Root Cause Analysis: This is a classic manifestation of acid-catalyzed furan ring opening . Standard silica gel is slightly acidic (pH ~5–6). When a furan-containing compound is concentrated on acidic silica or exposed to it for prolonged periods, the furan ring protonates, leading to ring opening and subsequent polymerization into complex conjugated systems (the "tar").

The Protocol: Neutralized Silica Chromatography To validate this fix, you must alter the stationary phase environment.

  • Pre-treatment: Slurry your silica gel in your starting eluent containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 3 column volumes (CV) of the TEA-doped solvent.

  • Elution: Run your gradient. You can reduce TEA to 0.1% or remove it entirely for the run, as the silica surface acidity is already neutralized.

  • Verification: The collected fractions should remain light yellow/white upon concentration. If they darken, residual acid is present.

Critical Warning: Avoid using strong mineral acids (HCl, H₂SO₄) during the workup of furan derivatives. If an acid wash is necessary to remove amines, use 10% Citric Acid or 0.5 M HCl at 0°C and separate phases immediately.

Module 2: Separation of Starting Materials (The pKa Leverage)

User Query: "I have 10% unreacted 2-aminothiazole in my product. They co-elute on TLC (Rf ~0.4 in 50% EtOAc/Hex). How do I separate them without a column?"

Root Cause Analysis: The amide bond formation significantly alters the basicity of the nitrogen.

  • 2-Aminothiazole (Starting Material): Basic (pKa of conjugate acid ~5.36). It will protonate and dissolve in aqueous acid.

  • Furoylamino-thiazole (Product): Non-basic (Amide pKa < -1). It will not protonate in dilute acid and remains in the organic layer.

The Protocol: The "Orthogonal Wash" This method uses chemical scavenging rather than physical separation.

StepActionMechanistic Rationale
1 Dissolve crude in EtOAc or DCM .Solubilizes both product and impurity.
2 Wash with 10% Citric Acid (aq) (3x).Crucial Step: Citric acid (pH ~2) protonates the aminothiazole (making it water-soluble) but is too mild to degrade the furan ring.
3 Wash with Sat. NaHCO₃ .Neutralizes any residual acid to prevent degradation during concentration.
4 Wash with Brine , Dry (Na₂SO₄).Removes water to prevent hydrolysis.

Self-Validating Check: Spot the organic layer vs. the aqueous acid wash on TLC. The aqueous layer (after basification with NaOH) should show the starting material spot; the organic layer should be clean.

Module 3: Solubility Crises ("Brick Dust" Intermediates)

User Query: "My product precipitated during the reaction. It is insoluble in Methanol, DCM, and Ether. I can't load it onto a column."

Root Cause Analysis: Thiazole amides possess strong intermolecular Hydrogen-bonding networks and planar


-stacking (furan-thiazole alignment), resulting in high lattice energy. This "brick dust" character makes chromatography impossible.

The Protocol: Anti-Solvent "Crash Out" Do not attempt chromatography. Use the solubility differential to your advantage.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMSO or DMF (approx. 100°C).

    • Note: If it doesn't dissolve in hot DMSO, check for inorganic salts (NaCl/TEA·HCl) by adding water; salts will dissolve, product will remain.

  • Precipitation: While stirring rapidly, add Water (the anti-solvent) dropwise until turbidity persists.

  • Crystallization: Allow to cool to Room Temperature (RT), then cool to 4°C.

  • Filtration: Filter the solid and wash copiously with Water (to remove DMSO) and then Diethyl Ether (to remove organic impurities).

Data: Typical Solubility Profile

SolventSolubility (25°C)Usage
Diethyl Ether InsolubleWashing (removes non-polar impurities)
Water InsolubleWashing (removes salts/polar impurities)
DCM/Methanol Sparingly SolubleChromatography (often requires gradients)
Acetonitrile Moderate (Hot)Best for Recrystallization
DMSO/DMF SolubleLoading solvent / Reaction solvent
Module 4: Advanced Purification Logic (Visualized)

The following decision tree illustrates the logical flow for purifying these intermediates based on their physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil No SolubilityTest Solubility in Hot MeCN? Solid->SolubilityTest TLC_Check TLC Profile? Oil->TLC_Check Recryst Recrystallize from MeCN SolubilityTest->Recryst Soluble CrashOut DMSO/Water Precipitation SolubilityTest->CrashOut Insoluble CoElution Co-elutes with Amine TLC_Check->CoElution Yes CleanSep Good Separation (Rf > 0.2) TLC_Check->CleanSep No AcidWash 10% Citric Acid Wash (Remove Amine) CoElution->AcidWash Column Flash Column (DCM:MeOH) CleanSep->Column AcidWash->CleanSep SilicaWarning Add 1% TEA to Eluent (Protect Furan) Column->SilicaWarning SilicaWarning->Recryst Final Polish

Figure 1: Purification Decision Matrix. Note the critical checkpoint for co-eluting amines requiring chemical washing before chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use SCX (Strong Cation Exchange) cartridges for this purification? A: Yes, and it is highly recommended for small-scale (<100 mg) purification.

  • Mechanism: The SCX resin (sulfonic acid) captures the basic starting amine. The amide product (non-basic) flows through.

  • Protocol: Dissolve crude in MeOH/DCM. Load onto SCX cartridge. Collect the flow-through. The impurity remains on the cartridge (elute with NH₃/MeOH to confirm). This avoids the risk of aqueous emulsion.

Q: Why does my NMR show a "doublet of doublets" in the aromatic region that wasn't there before? A: This often indicates furan ring degradation (ring opening to an enone/aldehyde) or rotamers .

  • Test: Heat the NMR tube to 50°C. If peaks coalesce, it's rotamers (common in amides). If they remain distinct, it is degradation.

  • Prevention: Ensure your solvent (e.g., CDCl₃) is not acidic. CDCl₃ can form HCl over time; filter it through basic alumina before use for furan compounds.

Q: I'm scaling up to 10g. Does the protocol change? A: At >10g, chromatography becomes inefficient due to poor solubility. Switch exclusively to Slurry Washing .

  • Protocol: Suspend the solid in 5 volumes of refluxing Ethanol. Stir for 1 hour. Cool to RT. Filter. This removes unreacted reagents and "oily" byproducts without significant loss of product yield.

References
  • Furan Stability: BenchChem. (2025).[1] Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • Thiazole Amide Synthesis & Crystallography: Kosar, B., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole. Acta Crystallographica Section C. 78 , 201-211.[2]

  • Amide Purification Techniques: Edelmann, F. T. (2020).[3] Best technique for amide purification. ResearchGate Q&A.

  • pKa Values of Aminothiazoles: ChemicalBook. (2025). 2-Aminothiazole Properties and pKa Data.

  • Anti-Solvent Crystallization: Kitamura, M. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth, 257 (1-2), 177-184.

Sources

"side reactions in the synthesis of 2-aminothiazole derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions in the Synthesis of 2-Aminothiazole Derivatives Role: Senior Application Scientist, Heterocyclic Chemistry Division Format: Technical Support Center (Interactive Troubleshooting Guide)

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: HANTZSCH-OPT-2024

Welcome to the Heterocycle Synthesis Support Hub.

You are likely here because your Hantzsch condensation yielded a "sticky red gum," a complex mixture of regioisomers, or a yield significantly lower than the literature reported. The synthesis of 2-aminothiazoles appears deceptively simple—condensing an


-haloketone with thiourea—but it is a kinetic battlefield between cyclization, polymerization, and oxidation.

This guide moves beyond "add A to B." We will deconstruct the failure modes of the Hantzsch synthesis and provide self-validating protocols to correct them.

Part 1: The Mechanistic Baseline (The "Happy Path")

Before troubleshooting, we must define the standard against which we measure failure. The Hantzsch synthesis relies on the nucleophilicity of the thiourea sulfur atom attacking the


-carbon of the haloketone.

Standard Protocol (Baseline):

  • Stoichiometry: 1.0 eq

    
    -haloketone : 1.0–1.1 eq Thiourea.
    
  • Solvent: Ethanol or Methanol (anhydrous preferred).

  • Conditions: Reflux (1–4 hours).

  • Workup: Cool, filter HBr/HCl salt, neutralize with aqueous base (NaHCO

    
     or NH
    
    
    
    OH) to precipitate the free base.
Visualizing the Pathway & Failure Points

The following diagram maps the reaction logic. Use this to identify where your experiment diverted from the "Happy Path."

HantzschFailureModes Start Reactants: Alpha-Haloketone + Thiourea Intermediate S-Alkylated Intermediate (Isothiouronium Salt) Start->Intermediate Nucleophilic Attack (S) Side_Oxidation Side Reaction A: Oxidative Dimerization (Formamidine Disulfide) Start->Side_Oxidation [O] (Air/Solvent) Side_Polymer Side Reaction B: Self-Condensation (Polymer/Gums) Start->Side_Polymer Excess Base/Heat Cyclization Cyclization & Dehydration Intermediate->Cyclization Intramolecular N-Attack Side_Isomer Side Reaction C: Regioisomerism (2-Imino-thiazoline) Intermediate->Side_Isomer Tautomerism (N-Subst.) Product 2-Aminothiazole (Desired) Cyclization->Product - H2O Side_Alkylation Side Reaction D: N-Alkylation (Fused/Quaternary Salts) Product->Side_Alkylation Excess Haloketone

Figure 1: Mechanistic flow of the Hantzsch synthesis, highlighting critical bifurcation points where side reactions occur.

Part 2: Troubleshooting Dashboard

Identify your issue below to access the specific diagnostic and solution.

Issue 1: "My product is a sticky, dark red/orange gum instead of a solid."

Diagnosis: Oxidative Dimerization & Polymerization This is the most common failure mode. Thiourea is easily oxidized to formamidine disulfide (NH


(NH)CSSC(NH)NH

), especially in the presence of air or old, peroxidized solvents. Furthermore,

-haloketones are unstable and can self-condense into furan-like polymers under acidic conditions or heat.

The Fix:

  • Step 1 (The Purge): Ensure your solvent (EtOH/MeOH) is fresh. Old ethers or alcohols can contain peroxides that trigger sulfur oxidation.

  • Step 2 (The Scavenger): Run the reaction under an inert atmosphere (

    
     or Ar).
    
  • Step 3 (The Trap): If the haloketone is old (dark color), purify it via short-path distillation or recrystallization before use.

  • Validation: Check the LCMS of the gum. A peak at [2M-2H] relative to thiourea suggests disulfide formation.

Issue 2: "I see two close spots on TLC, or LCMS shows the correct mass but the NMR is 'messy'."

Diagnosis: Regioisomerism (Amino vs. Imino) When using N-substituted thioureas (e.g., N-methylthiourea), the reaction can cyclize two ways.

  • Desired: Attack by the unsubstituted NH

    
     leads to the 2-(substituted-amino)thiazole.
    
  • Undesired: Attack by the substituted NH leads to the 2-imino-3-substituted-4-thiazoline.

The Fix:

  • Steric Control: Use bulkier substituents on the thiourea nitrogen to disfavor the imino formation sterically.

  • Solvent Polarity: Switch to a protic solvent (EtOH) if using aprotic (DMF). Protic solvents often stabilize the leaving group transition state favoring the thermodynamically stable amino-thiazole.

  • Validation (NMR):

    • 2-Aminothiazole: The NH signal is typically broad and exchangeable (

      
       shake).
      
    • 2-Iminothiazoline: The ring nitrogen is substituted; you will see the substituent signal (e.g., N-Me) shifted downfield due to the positive character of the ring nitrogen in the imino form.

Issue 3: "My yield is >100% and the solid won't dissolve."

Diagnosis: N-Alkylation (Over-reaction) The 2-aminothiazole product is itself a nucleophile. If you use excess


-haloketone, the product will react with it to form a thiazolium salt  (quaternization of the ring nitrogen) or an N-alkylated side chain.

The Fix:

  • Stoichiometry Check: Never use excess haloketone. Use a slight excess of thiourea (1.1 eq) instead. Thiourea is water-soluble and easily washed away, whereas the alkylated byproduct is difficult to separate.

  • Addition Order: Add the haloketone dropwise to the thiourea solution. This keeps the concentration of the electrophile low relative to the nucleophile, preventing the product from competing for the haloketone.

Part 3: Comparative Data & Optimization

Use this table to select the correct reaction conditions based on your specific


-haloketone substrate.
Substrate TypeCommon Side ReactionRecommended Modification
Simple Alkyl (e.g., Chloroacetone)Volatility / PolymerizationPerform at RT (no reflux). Use sealed tube if necessary.
Electron-Poor Aryl (e.g., 4-NO

-Phenacyl Br)
Hydrolysis of HaloketoneUse anhydrous EtOH. Avoid aqueous bases during workup until salt is isolated.
Electron-Rich Aryl (e.g., 4-OMe-Phenacyl Br)Slow Reaction RateAdd catalytic NaI (Finkelstein condition) to generate the more reactive

-iodoketone in situ.
N-Substituted Thiourea Regioisomerism (Imino form)Use steric bulk on N-substituent or specific solvent control (see Issue 2).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes, "Green" synthesis in water is possible and often reduces organic byproducts. However, if your


-haloketone is prone to hydrolysis (converting to the 

-hydroxyketone), water will kill the reaction.
  • Test: Try a small scale in water with

    
    -cyclodextrin as a phase transfer catalyst. If you see the 
    
    
    
    -hydroxy ketone in LCMS, switch back to anhydrous ethanol.

Q: How do I remove the "sulfur smell" from the product? A: The smell is likely unreacted thiourea or degradation products. Wash the crude solid with 10% aqueous HCl . The 2-aminothiazole forms a soluble hydrochloride salt, while non-basic sulfur impurities remain insoluble. Filter, then neutralize the filtrate to recover the pure product.

Q: I see a mass of M+H + (Starting Material) - HCl. What is this? A: This is the linear intermediate (S-alkylated isothiouronium salt) that failed to cyclize.

  • Solution: The cyclization step requires dehydration. Ensure you are refluxing long enough. If the problem persists, add a dehydrating agent (e.g., molecular sieves) or a weak base (NaOAc) to facilitate the loss of HBr/HCl and drive cyclization.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. Retrieved from

  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Retrieved from

  • Abramenko, V. L., et al. (2024).[1] Oxidative Dimerization of (Thiazol-2-yl)acetonitriles. Russian Journal of General Chemistry. Retrieved from

  • Organic Chemistry Portal. Thiazole Synthesis. Retrieved from

  • Potewar, T. M., et al. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from

Sources

Technical Support Center: Troubleshooting Guide for Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Crystallizing complex heterocyclic compounds like ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate presents unique thermodynamic and kinetic challenges. This molecule features a rigid, hydrogen-bond-capable 2-aminothiazole core conjugated to a furoyl group, juxtaposed with a highly flexible ethyl acetate side chain.

This structural dichotomy frequently leads to liquid-liquid phase separation (oiling out), conformational polymorphism, and ester hydrolysis. As a Senior Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions for process chemists and drug development professionals.

Part 1: Core Troubleshooting FAQs

Q1: My crystallization yields a sticky oil instead of crystals. How do I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution exceeds the liquid-liquid coexistence curve before crossing the metastable zone limit for crystallization. At high supersaturation, the rigid 2-(furoylamino)thiazole cores rapidly associate via strong intermolecular hydrogen bonds (amide N-H to thiazole N or furan O). However, the highly flexible ethyl acetate tails cannot rapidly order themselves into a crystalline lattice, resulting in an amorphous, solute-rich liquid phase[1]. The Solution: You must reduce the supersaturation at the point of nucleation.

  • Switch to a solvent system that disrupts premature hydrogen bonding (e.g., adding a protic co-solvent like ethanol to an ethyl acetate system).

  • Implement a strict seeding protocol at a low, controlled supersaturation level before the cloud point is reached.

Q2: I am observing batch-to-batch variability in the melting point and powder X-ray diffraction (PXRD) patterns. Why?

The Causality: 2-aminothiazole derivatives are notorious for conformational polymorphism[2]. The molecule can crystallize in different hydrogen-bonded networks (e.g., N-H···N vs. N-H···O dimers) depending on the rotation of the furoyl-amide bond. Fast anti-solvent addition traps the kinetically favored metastable polymorph (often a folded conformation), while slow cooling yields the thermodynamically stable form (an extended conformation)[3]. The Solution: Shift from kinetic control to thermodynamic control. Use isothermal anti-solvent addition with a highly controlled addition rate, or introduce a prolonged ripening phase (Solvent-Mediated Phase Transformation) to ensure complete conversion to the stable polymorph[3].

Q3: I am detecting impurities related to ester hydrolysis after crystallization. How do I prevent this?

The Causality: The ethyl acetate moiety is highly susceptible to hydrolysis if the crystallization solvent (e.g., aqueous alcohols used as anti-solvents) contains trace acids or bases, especially when subjected to prolonged heating during dissolution. The Solution: Eliminate water from the system. Transition to strictly anhydrous solvent/anti-solvent pairs (e.g., anhydrous Toluene/Heptane or Ethyl Acetate/Heptane) and minimize the residence time of the compound at elevated temperatures.

Part 2: Mechanistic Workflows & Visualization

Below are the logical workflows for troubleshooting phase separation and controlling polymorphism.

OilingOut N1 Supersaturated Solution N2 Cooling N1->N2 N3 Oiling Out (LLPS) N2->N3 High Rate N6 Seed at Metastable Zone N2->N6 Optimal Rate N4 Reheat to Clear N3->N4 N5 Add Protic Co-solvent N4->N5 N5->N6 N7 Crystalline Solid N6->N7

Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.

Polymorphism S1 Dissolved Monomers S2 Fast Anti-Solvent Addition S1->S2 S3 Slow Cooling S1->S3 S4 Metastable Polymorph (Folded) S2->S4 S5 Stable Polymorph (Extended) S3->S5 S6 Solvent-Mediated Phase Transformation S4->S6 S6->S5

Kinetic vs. thermodynamic control of 2-aminothiazole derivative polymorphism.

Part 3: Data Presentation - Solvent Selection Guide

Selecting the correct solvent system is the most critical variable in preventing oiling out and controlling the polymorphic form of thiazole derivatives.

Solvent SystemRoleSolvation MechanismPolymorphic TendencyOiling Out Risk
Ethyl Acetate / Heptane Primary ChoiceEtOAc solvates the ester tail; Heptane acts as a hard anti-solvent.High (Favors stable form if cooled slowly).Moderate (Requires seeding).
Ethanol / Water AlternativeEtOH disrupts premature N-H···N dimers via H-bond donation.Variable (Highly dependent on water addition rate).High (Water promotes LLPS).
Toluene / Heptane AnhydrousPi-pi stacking with the furoyl/thiazole rings. Prevents hydrolysis.Low (Consistently yields the thermodynamic form).Low (Excellent crystalline lattice ordering).
Acetone Single SolventStrong dipole interactions; highly volatile for evaporative crystallization.High (Often yields metastable solvates).Low.

Part 4: Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. If a validation check fails, do not proceed to the next step; revert to the corrective action described.

Protocol A: Controlled Cooling Crystallization with Seeding (Thermodynamic Control)

Designed to bypass LLPS and yield the thermodynamically stable polymorph.

  • Dissolution: Suspend 10.0 g of crude ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate in 50 mL of anhydrous Ethyl Acetate. Heat to 70°C under moderate agitation (250 rpm) until complete dissolution occurs.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove foreign particulates that could act as heterogeneous nucleation sites for metastable forms.

  • Cooling to Metastable Zone: Cool the solution linearly to 55°C at a rate of 0.5°C/min.

    • Self-Validation Check: Turn off the agitator for 10 seconds. Shine a flashlight through the vessel. The solution must be perfectly clear. If Schlieren lines or cloudiness (LLPS) are visible, reheat to 70°C and add 5 mL of Ethyl Acetate.

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled seed crystals (thermodynamically stable form) suspended in 1 mL of Heptane.

    • Self-Validation Check: The seed bed should remain visibly suspended and not dissolve after 15 minutes. This confirms the system is actively in the metastable zone.

  • Aging & Growth: Hold the temperature isothermally at 55°C for 2 hours to allow the seed crystals to grow and establish the primary lattice network.

  • Final Cooling: Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry, wash with 15 mL of cold Heptane (5°C), and dry under vacuum at 40°C for 12 hours.

Protocol B: Isothermal Anti-Solvent Crystallization (High Yield Recovery)

Designed for maximum recovery while preventing ester hydrolysis.

  • Dissolution: Dissolve the compound in 40 mL of Toluene at 60°C.

  • Isothermal Hold: Maintain the temperature strictly at 60°C.

  • Anti-Solvent Titration: Begin dosing Heptane (anti-solvent) at a highly controlled rate of 0.2 mL/min using a syringe pump.

  • Nucleation Point: Stop the Heptane addition immediately when persistent turbidity is observed (usually around 15-20 mL of Heptane).

    • Self-Validation Check: Allow the system to stir for 30 minutes. The turbidity must transition from a milky emulsion (potential oil) to a distinct, sparkling crystalline slurry. If it remains milky, add 2 mL of Toluene to redissolve and reduce the Heptane addition rate by half.

  • Completion: Once a crystalline bed is validated, resume Heptane addition at 0.5 mL/min until a total of 60 mL has been added.

  • Ripening: Stir the slurry at 60°C for 4 hours. This solvent-mediated phase transformation ensures any kinetically trapped metastable forms convert to the stable form[3]. Cool to 20°C and isolate.

References

  • Polymorphism and Crystallization Engineering of 2-Aminothiazole Salts. Benchchem.
  • Controlling Factors and Mechanism of Polymorphic Crystallization. ACS Publications.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis.

Sources

"optimization of reaction conditions for furoylamino-thiazole synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Furoylamino-thiazoles—specifically


-(thiazol-2-yl)furanamides—are privileged scaffolds frequently utilized in the development of androgen receptor (AR) antagonists[1], antimicrobial agents, and kinase inhibitors.

Synthesizing these compounds via the direct acylation of 2-aminothiazoles often presents significant challenges, including sluggish reaction rates, poor yields, and the formation of stubborn bis-acylated byproducts[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to streamline your drug development workflows.

Mechanistic Overview: The Nucleophilicity Barrier

The Core Issue: Researchers frequently report incomplete conversion when attempting to couple 2-aminothiazole with furoic acid using standard peptide coupling conditions (e.g., DCC/DMAP at room temperature).

The Causality: The exocyclic amino group of 2-aminothiazole exhibits significantly reduced nucleophilicity compared to typical aliphatic or arylamines. This is caused by the electron-withdrawing nature of the adjacent thiazole ring and the strong delocalization of the nitrogen lone pair into the heteroaromatic system. To overcome this high activation energy barrier, the synthesis requires either highly reactive acylating agents (like furoyl chlorides) or elevated temperatures combined with potent coupling additives such as 4-pyrrolidinopyridine (4-PPY)[1].

Synthetic Workflow & Rescue Pathways

The following workflow illustrates the optimized pathways for amide coupling, highlighting the divergence between optimal product formation and byproduct generation, alongside a chemical rescue strategy.

Workflow SM1 2-Aminothiazole Derivatives Cond1 Acid Chloride Route Pyridine / DCM / 0°C to RT SM1->Cond1 Cond2 Amide Coupling Route EDCI / 4-PPY / 60°C SM1->Cond2 SM2 Furoic Acid or Furoyl Chloride SM2->Cond1 SM2->Cond2 Prod N-(Thiazol-2-yl)furanamide (Target Product) Cond1->Prod Optimal Byprod Bis-acylated Impurity (N,N-di-furoyl) Cond1->Byprod Excess Acyl Cond2->Prod Optimal Cond2->Byprod Excess Acyl Recovery Selective Hydrolysis NaOH / EtOH / RT Byprod->Recovery Recovery->Prod Rescue

Reaction workflow for furoylamino-thiazole synthesis, showing optimal paths and rescue.

Quantitative Optimization Data

To prevent unnecessary trial and error, we have summarized the quantitative optimization data for the coupling of 2-aminothiazole with furoic acid/furoyl chloride derivatives.

Table 1: Comparison of Coupling Conditions for


-(thiazol-2-yl)furanamides 
Acylating AgentCoupling Reagent / BaseSolventTemp (°C)Time (h)Yield (%)Primary Observation / Issue
Furoyl ChlorideTEA (2.0 eq)DCM251245%Sluggish reaction; incomplete conversion of amine.
Furoyl ChloridePyridine (3.0 eq)DCM0 to 25682%Good yield; trace amounts of bis-acylated byproduct.
Furoic AcidHATU / DIPEA (2.5 eq)DMF251265%Moderate yield; difficult removal of DMF and urea byproducts.
Furoic AcidEDCI / 4-PPY (1.5 eq)DCM60691%Optimal: Clean conversion; easy aqueous workup[1].

Standard Operating Procedure (SOP): Self-Validating EDCI/4-PPY Coupling

This protocol utilizes an EDCI/4-PPY system[1]. It is designed as a self-validating system , meaning the chemical properties of the reagents are specifically chosen so that a standard liquid-liquid extraction inherently purifies the target compound without the immediate need for chromatography.

Reagents: 2-Aminothiazole derivative (1.0 eq), Furoic acid (1.1 eq), EDCI·HCl (1.5 eq), 4-Pyrrolidinopyridine (4-PPY) (1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under an

    
     atmosphere, dissolve furoic acid (1.1 eq) in anhydrous DCM (0.2 M concentration). Add EDCI·HCl (1.5 eq) and 4-PPY (1.5 eq).
    
    • Causality Check: Pre-activation of the acid is critical. It prevents the weakly nucleophilic 2-aminothiazole from competing for the coupling reagent, ensuring the highly reactive active ester is fully formed before the amine is introduced.

  • Coupling: Stir the pre-activation mixture at room temperature for 30 minutes. Add the 2-aminothiazole derivative (1.0 eq) in one single portion.

  • Thermal Acceleration: Attach a reflux condenser and heat the reaction mixture to 60 °C for 6 hours[1].

    • Causality Check: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier caused by the electron-withdrawing thiazole ring.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The mono-acylated product will elute significantly higher (less polar) than the highly polar starting amine.

  • Self-Validating Workup:

    • Cool the mixture to room temperature and dilute with additional DCM.

    • Wash with saturated aqueous

      
       (2 × 20 mL). Validation: This deprotonates and removes any unreacted furoic acid into the aqueous layer.
      
    • Wash with 1N HCl (2 × 20 mL). Validation: This step selectively protonates the 4-PPY base and any unreacted 2-aminothiazole, pulling them into the aqueous phase while leaving the neutral furanamide product safely in the organic layer.

    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the highly pure target compound.
      

Troubleshooting & FAQs

Q: Why am I observing a significant amount of the bis-acylated product (


-difuroyl-2-aminothiazole) in my LC-MS? 
A:  Bis-acylation occurs because the mono-acylated product can deprotonate under strongly basic conditions or in the presence of excess acylating agent, rendering the nitrogen nucleophilic again.
Solution: Strictly control the stoichiometry of the acylating agent to 1.05–1.1 equivalents. If bis-acylation has already occurred, do not discard the batch. You can utilize a chemical rescue protocol: treat the crude mixture with 10% NaOH in an Ethanol/Water mixture at room temperature overnight. The more sterically hindered and labile second acyl group will selectively hydrolyze, reverting the byproduct back to the desired mono-acylated target[1].

Q: My specific 2-aminothiazole derivative is completely insoluble in DCM. What are my alternatives? A: Highly substituted 2-aminothiazoles often suffer from poor solubility in halogenated solvents. Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile. If using DMF, switch your coupling system to HATU/DIPEA. However, be aware that DMF requires a more rigorous aqueous workup (e.g., washing the organic layer with 5% aqueous LiCl) to fully partition the solvent into the aqueous phase before attempting crystallization or chromatography.

Q: Direct amide coupling is failing due to extreme steric hindrance on my amine. Can I build the thiazole ring after the amide bond is already formed? A: Yes. You can utilize a convergent approach via the Hantzsch thiazole synthesis[3]. Instead of acylating an intact thiazole, you can react a furoyl-thiourea intermediate with an


-haloketone in refluxing ethanol. This completely bypasses the nucleophilicity issues of the intact 2-aminothiazole ring. The sulfur atom of the thioamide attacks the 

-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring[3].

References

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Hurdles for Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic scaffolds in aqueous in vitro systems.

Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate presents a classic "brick dust" and "grease" paradox. Its planar thiazole-furan conjugated system and hydrophobic ethyl ester moiety result in exceptionally poor aqueous solubility. When introduced into biological assays, these physicochemical properties often lead to erratic IC50/EC50 values, false negatives, and solvent-induced cytotoxicity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your biological readouts reflect true pharmacological activity, not formulation artifacts.

Troubleshooting Guide: Diagnosing Assay Failures

Issue A: "Precipitation Upon Dilution" (The DMSO Crash)

Symptom: The compound dissolves perfectly in 100% Dimethyl Sulfoxide (DMSO) but forms a cloudy suspension or microscopic crystals when added to the aqueous cell culture media or biochemical assay buffer. Causality: This phenomenon is driven by the rapid shift in the dielectric constant of the solvent environment. While DMSO is fully miscible with water, the hydrophobic thiazole and furan rings of your compound are not. When the aqueous buffer surrounds the DMSO-solvated molecules, the hydrophobic effect forces the compound out of solution to minimize thermodynamically unfavorable interactions with water, leading to amorphous aggregates[1]. Solution: Implement an intermediate co-solvent cascade or utilize a macrocyclic carrier molecule to shield the hydrophobic domains.

Issue B: Solvent Toxicity Masking Compound Activity

Symptom: The assay shows a high rate of cell death or protein unfolding across all test wells, including the vehicle control. Causality: To force the compound into solution, researchers often increase the final DMSO concentration. However, exceeding 0.5% (v/v) DMSO in cell-based assays can compromise membrane integrity and induce apoptosis[2]. In biochemical assays, DMSO concentrations above 5-10% strip the hydration shell from target proteins, causing them to unfold and lose structural integrity[3]. Solution: Cap final DMSO concentrations at ≤0.5% and shift the solubilization burden to biocompatible excipients like cyclodextrins.

Experimental Workflows & Logical Relationships

Workflow Start Compound in Powder Form DMSO Prepare Stock in 100% DMSO Start->DMSO Dilution Aqueous Buffer Dilution DMSO->Dilution Check Precipitation? Dilution->Check Success Proceed to Assay Check->Success No Fail Advanced Formulation Check->Fail Yes CD HP-β-CD Complexation Fail->CD Surfactant Micellar Solubilization Fail->Surfactant CD->Success Surfactant->Success

Workflow for optimizing thiazole compound solubility in biological assays.

Quantitative Data: Solubilization Strategy Comparison

Selecting the right solubilization strategy requires balancing the maximum achievable aqueous concentration against the tolerability of the biological system.

Solubilization StrategyPrimary Mechanism of ActionEstimated Max Aqueous Conc.Bioassay Compatibility
0.5% DMSO (Standard) Direct organic co-solvent< 1 µMHigh (if kept strictly <0.5% v/v)
5% DMSO + 5% PEG3350 Co-solvent + Polymer dispersion10 - 50 µMModerate (PEG may alter viscosity)[4]
10% HP-β-Cyclodextrin Dynamic inclusion complexation> 500 µMHigh (Biocompatible, no membrane lysis)[2]

Self-Validating Experimental Protocols

Protocol 1: Optimized Co-Solvent Serial Dilution (For Low-Concentration Assays)

Use this protocol if your required assay concentration is in the low nanomolar to sub-micromolar range.

  • Stock Preparation: Dissolve the ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds.

  • Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create a 1 mM intermediate stock using a 50% DMSO / 50% Assay Buffer mixture. This step-down approach prevents the sudden dielectric shock that triggers precipitation[1].

  • Final Assay Dilution: Dilute the intermediate stock into the final assay plate to achieve the target concentration (e.g., 1 µM). Ensure the final DMSO concentration is exactly 0.5%.

  • Validation Step (Self-Correction): Before adding biological components (cells/enzymes), read the absorbance of the assay plate at 600 nm (OD600). A baseline reading identical to the blank buffer confirms the absence of colloidal aggregates. If OD600 > 0.05 above baseline, precipitation has occurred, and you must proceed to Protocol 2.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (For High-Concentration Assays)

Use this protocol when co-solvents fail or when high micromolar concentrations are required for structural biology or low-affinity screening.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like truncated cones. They feature a hydrophilic exterior that hydrogen-bonds with water and a lipophilic central cavity[5]. By encapsulating the hydrophobic furan and thiazole rings within this cavity via non-covalent van der Waals forces, the apparent aqueous solubility of the compound is drastically increased without altering its covalent chemical structure[6].

  • Carrier Preparation: Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer.

  • Complexation: Add the solid ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate powder directly to the HP-β-CD solution. Aim for a 1:2 molar ratio of drug to cyclodextrin[5].

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours. This time is required to allow the dynamic inclusion equilibrium to be reached[1].

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Validation Step (Self-Correction): Do not assume 100% of the powder dissolved. Extract an aliquot of the clear supernatant and quantify the exact concentration of the solubilized compound using HPLC-UV against a known standard curve. Use this experimentally verified concentration to dose your biological assay.

Mechanism Drug Hydrophobic Thiazole Complex Inclusion Complex Drug->Complex Non-covalent CD HP-β-Cyclodextrin CD->Complex Encapsulation Assay Bioavailable Delivery Complex->Assay Solubilized

Mechanism of HP-β-Cyclodextrin inclusion complexation for hydrophobic drugs.

Frequently Asked Questions (FAQs)

Q1: My compound seems to dissolve using HP-β-CD, but its biological activity decreases over 48 hours in cell culture. Why? A: Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate contains an ethyl ester moiety. While the cyclodextrin solves the solubility issue, the ester bond remains susceptible to enzymatic hydrolysis by esterases present in Fetal Bovine Serum (FBS) used in cell culture media. This hydrolysis converts your compound into the corresponding carboxylic acid, which possesses drastically different permeability and target-binding properties. Recommendation: Run a stability assay in your specific media using LC-MS to track ester cleavage over time.

Q2: How do I know if my compound is truly dissolved in the buffer or just forming "nano-aggregates" that look clear to the naked eye? A: Nano-aggregates are a notorious source of false positives in biochemical screens because they non-specifically sequester target proteins. To validate true dissolution, utilize Dynamic Light Scattering (DLS). A true solution will show no measurable particles, whereas nano-aggregates will present a distinct peak in the 50–500 nm radius range. Alternatively, spin your "clear" solution at 20,000 x g for 30 minutes; if the concentration in the supernatant drops, you have aggregates.

Q3: Can I use Tween-80 or Triton X-100 instead of Cyclodextrins? A: While surfactants form micelles that encapsulate hydrophobic compounds[7], they are notorious for lysing cell membranes and denaturing proteins in biochemical assays. They should only be used as a last resort, and strictly below their Critical Micelle Concentration (CMC) if cellular integrity is required. HP-β-CD is vastly superior for maintaining biological relevance[2].

References

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available at:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Institutes of Health (PMC). Available at:[Link]

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (PMC). Available at:[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde. Available at:[Link]

Sources

Technical Support Center: Refining Analytical Methods for Detecting Impurities in Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the accurate detection and quantification of impurities. The methodologies and principles discussed herein are grounded in established scientific practices and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Section 1: Troubleshooting Guide for HPLC-UV Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for impurity profiling in pharmaceutical substances.[6] This section addresses common issues encountered during the analysis of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak

Plausible Causes & Remedial Actions:

  • Column Overload: The concentration of the analyte may be too high, leading to a saturated stationary phase.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the concentration is within the linear range of the method.[3]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the C18 column.

    • Solution: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1% v/v) to mask these silanol groups. Adjusting the pH of the mobile phase can also mitigate these interactions.[7]

  • Column Degradation: The column's performance may have deteriorated over time.

    • Solution: Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove strongly retained compounds. If performance does not improve, replace the column.

Issue 2: Inconsistent Retention Times

Plausible Causes & Remedial Actions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time.

    • Solution: Ensure meticulous and consistent preparation of the mobile phase. Use a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use to prevent bubble formation.

  • Fluctuations in Column Temperature: Variations in ambient temperature can affect retention times.

    • Solution: Utilize a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.

    • Solution: Perform regular maintenance on the HPLC system, including checking for leaks and cleaning or replacing check valves as needed.

Issue 3: Co-elution of Impurities with the Main Peak or Each Other

Plausible Causes & Remedial Actions:

  • Suboptimal Mobile Phase Composition: The current mobile phase may not have sufficient resolving power.

    • Solution: Methodically adjust the mobile phase composition. Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Explore different pH values of the aqueous phase to alter the ionization state of the analyte and impurities, thereby affecting their retention.

  • Inadequate Stationary Phase: The chosen column may not be suitable for the separation.

    • Solution: Experiment with different stationary phases. While C18 is a common starting point, other phases like C8, phenyl, or cyano columns may offer different selectivity.

  • Gradient Elution Optimization: For complex impurity profiles, an isocratic method may be insufficient.

    • Solution: Develop a gradient elution method. Start with a lower concentration of the organic modifier and gradually increase it over the course of the run to improve the separation of early- and late-eluting impurities.

Workflow for HPLC Method Troubleshooting

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_coelution Co-elution Issues start Problem Identified peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time coelution Co-elution start->coelution overload Check Concentration peak_shape->overload secondary_int Modify Mobile Phase (pH, Additive) peak_shape->secondary_int column_deg Column Maintenance/Replacement peak_shape->column_deg mobile_phase_prep Standardize Mobile Phase Prep retention_time->mobile_phase_prep temp_fluctuation Use Column Oven retention_time->temp_fluctuation pump_issue System Maintenance retention_time->pump_issue mobile_phase_comp Optimize Mobile Phase coelution->mobile_phase_comp stationary_phase Try Different Column coelution->stationary_phase gradient Develop Gradient Method coelution->gradient end_node Problem Resolved overload->end_node secondary_int->end_node column_deg->end_node mobile_phase_prep->end_node temp_fluctuation->end_node pump_issue->end_node mobile_phase_comp->end_node stationary_phase->end_node gradient->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of impurities in ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Q1: What are the potential impurities I should be looking for?

A1: Impurities can originate from various stages, including synthesis, purification, and degradation.[8][9] Potential impurities for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate could include:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route, such as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate.[10][11][12][13][14]

  • By-products: Compounds formed from side reactions during synthesis. An example could be ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate, which has a similar core structure.[15][16]

  • Degradation products: Impurities formed due to exposure to light, heat, or humidity. Hydrolysis of the ester or amide functional groups are common degradation pathways.[2]

  • Residual solvents: Solvents used in the manufacturing process that are not completely removed.[2]

Q2: How do I develop a stability-indicating HPLC method?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] The development and validation of such a method should follow ICH guidelines.[1][4][5] The key steps are:

  • Forced Degradation Studies: Subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[7]

  • Method Development: Develop an HPLC method that can separate the parent drug from all the generated degradation products. This often involves optimizing the column, mobile phase, and gradient conditions.

  • Method Validation: Validate the method according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][4][5]

Q3: What are the typical HPLC-UV parameters for analyzing this compound?

A3: While the optimal parameters will depend on the specific instrumentation and column used, a good starting point for method development is presented in the table below. These parameters are based on typical reversed-phase HPLC methods for similar small molecules.[17][18]

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography. Acetic acid helps to control the pH and improve peak shape.
Gradient Start with a low percentage of B and ramp up.A gradient is often necessary to resolve all potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 272 nmThis wavelength is often used for compounds with similar chromophores and provides good sensitivity.[17][18]
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[18]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.[18]
Q4: How can I identify an unknown impurity?

A4: The identification of an unknown impurity is a multi-step process that often requires a combination of analytical techniques.[8]

  • Hyphenated Techniques: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This technique provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, which can be used to determine the molecular weight of the impurity.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, a fragmentation pattern is generated. This pattern can provide structural information about the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.[6]

Workflow for Impurity Identification

Impurity_ID start Unknown Peak Detected in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms hrms HRMS Analysis (Determine Elemental Composition) lcms->hrms msms MS/MS Analysis (Obtain Fragmentation Pattern) hrms->msms structure_proposal Propose Potential Structures msms->structure_proposal isolation Isolate Impurity (e.g., Prep-HPLC) structure_proposal->isolation synthesis Synthesize Proposed Structure (Confirm by Co-injection) structure_proposal->synthesis nmr NMR Analysis (Confirm Structure) isolation->nmr final_id Structure Confirmed nmr->final_id synthesis->final_id

Caption: A systematic approach for the identification of unknown impurities.

Section 3: Regulatory Context and Method Validation

All analytical methods used for the quality control of pharmaceutical products must be validated to ensure they are fit for their intended purpose.[2] The ICH provides a comprehensive set of guidelines for method validation.[1][3][4][5]

Key Validation Parameters (ICH Q2(R2))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] For impurity methods, this means demonstrating that the method can separate the main component from all known impurities and degradation products.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][3] This is often assessed by spike recovery studies.[18]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

The validation of analytical methods is a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products. A well-developed and validated analytical method provides confidence in the data generated and is a key requirement for regulatory submissions.[1][2]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate - PubChemLite.
  • 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem.
  • Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate - CymitQuimica.
  • ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate - ChemicalBook.
  • Ethyl (2-amino-1,3-thiazol-4-yl)acetate | CAS#:53266-94-7 | Chemsrc. (2025, August 20).
  • CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20).
  • ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE | CAS 53266-94-7.
  • Ethyl 2 2 Formylamino 1 3 Thiazol 4 Yl 2 Oxoacetate Cas 64987 03 7.
  • Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 - Sigma-Aldrich.
  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI.
  • Impurity Profiling And Degradation Study: A Review - IJRAR.
  • Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 - Sigma-Aldrich.
  • Development and Validation of a Stability Indicating RP-HPLC Method for Estimation of Etizolam in Tablet Dosage Form - Research Journal of Pharmacy and Technology.
  • Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride | 76629-17-9.

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms dictates a compound's biological activity, its interactions with target macromolecules, and its physicochemical properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel thiazole derivative, ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, a scaffold of significant interest in medicinal chemistry.[1][2] While spectroscopic methods such as NMR, IR, and Mass Spectrometry are indispensable for initial characterization, we will demonstrate why single-crystal X-ray crystallography stands as the definitive, "gold standard" method for unambiguous structural assignment.

The Analytical Challenge: Characterizing a Novel Thiazole Derivative

The synthesis of a new chemical entity like ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate presents an immediate analytical challenge: confirming that the intended molecular structure has indeed been formed. Thiazole derivatives are known for their diverse biological activities, making them attractive candidates for drug development.[1][2] A typical initial characterization workflow would involve a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the placement of protons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the constituent parts.[3]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O of the ester and amide, N-H bonds, C-O-C of the furan ring) based on their vibrational frequencies.[4]

While these techniques are powerful, they provide a "connect-the-dots" picture of the molecule. They infer connectivity and functional groups but do not directly measure the precise spatial arrangement of atoms, bond lengths, bond angles, or the conformation of the molecule in the solid state. For complex molecules or cases where isomers are possible, spectroscopy can be ambiguous. This is where the unparalleled resolution of X-ray crystallography becomes essential.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides a direct, three-dimensional map of electron density within a crystal. From this map, the precise location of each atom can be determined, yielding an unambiguous structural model. This technique is uniquely capable of revealing:

  • Absolute Connectivity: Directly confirms the bonding arrangement of all atoms.

  • Stereochemistry and Conformation: Defines the molecule's 3D shape, including the orientation of substituents and the planarity of ring systems.

  • Intermolecular Interactions: Elucidates how molecules pack in the solid state, revealing crucial hydrogen bonds and other non-covalent interactions that can influence physical properties like solubility and stability.[5]

The process of confirming a structure via X-ray crystallography is a self-validating system. The quality of the final structural model is judged by statistical parameters like the R-factor, which quantifies the agreement between the experimental diffraction data and the proposed model.[6]

Comparative Analysis of Analytical Techniques
Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination; provides solid-state conformation and packing information.Requires a suitable single crystal; cannot be used for amorphous solids or oils; structure may differ in solution.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C, etc.), connectivity through-bond (COSY, HSQC), and through-space (NOESY).Excellent for determining connectivity in solution; can study dynamic processes.Provides an averaged structure in solution; can be ambiguous for complex stereochemistry; does not give precise bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition (HRMS), and fragmentation patterns.Highly sensitive; requires very small sample amounts; confirms molecular formula.Provides no information on stereochemistry or atomic connectivity; isomers are often indistinguishable.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive; good for a quick check of synthesis success.Provides limited information on the overall molecular structure; peak overlap can be an issue.

Experimental Workflow: From Powder to Published Structure

This section outlines the detailed methodology for the structural confirmation of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate using X-ray crystallography, drawing parallels from established procedures for similar thiazole derivatives.[5][6]

Step 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the pure compound. The target molecule can be synthesized from its precursor, ethyl 2-amino-1,3-thiazol-4-yl-acetate, by acylation with 2-furoyl chloride.[7][8] The purity of the final product is paramount for successful crystallization and is typically confirmed by NMR and MS before proceeding.

Protocol for Crystallization: Growing a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. For ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, a solvent system like ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane would be appropriate starting points.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but the solvent is miscible). The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges, typically 0.1-0.4 mm in each dimension, for mounting.

Step 2: X-ray Diffraction Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters (based on a similar structure[5]):

  • Instrument: Bruker/Rigaku CCD area-detector diffractometer

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 100 K or 298 K (low temperature is preferred to reduce thermal motion)

  • Data Collection Strategy: A series of φ and ω scans are performed to collect diffraction data over a wide range of angles.

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purity_Check Purity_Check Synthesis->Purity_Check NMR, MS Crystallization Crystallization Purity_Check->Crystallization Slow Evaporation Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Direct Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Validation Structure_Refinement->Validation CheckCIF Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step 3: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary structural model.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method.[6] This iterative process minimizes the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.[6]

  • Validation: The final structure is validated using software like PLATON or the IUCr's CheckCIF service to ensure its geometric and crystallographic sensibility.

Expected Crystallographic Data Summary

Based on the analysis of similar thiazole-containing structures, the following is a table of expected crystallographic parameters for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Parameter Expected Value / Information Significance
Chemical Formula C₁₂H₁₂N₂O₄SConfirms elemental composition.
Molecular Weight 280.30 g/mol Consistent with MS data.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/n, C2/cDescribes the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and angles of the repeating unit.
Z e.g., 4Number of molecules per unit cell.
Final R-indices R₁ < 0.05, wR₂ < 0.15Low values indicate a good fit between the model and the data.
Key Dihedral Angles Amide-Thiazole, Amide-FuranDefines the molecular conformation. The amide group is expected to be nearly planar.[5]
Hydrogen Bonding e.g., N-H···N, C-H···OIdentifies key intermolecular interactions governing crystal packing.[5]

Conclusion: The Synergy of Analytical Techniques

While NMR, MS, and IR spectroscopy are essential for the initial characterization and purity assessment of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, they provide an incomplete picture. Single-crystal X-ray crystallography is the only technique that delivers an unambiguous, high-resolution, three-dimensional structure. This definitive structural knowledge is critical for understanding structure-activity relationships, guiding further drug design, and securing intellectual property. The combination of spectroscopic and crystallographic data provides a comprehensive and self-validating characterization that meets the highest standards of scientific integrity required in modern drug development.

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Compound Synthesized Compound (Purity Unknown) NMR NMR (Connectivity) Compound->NMR MS Mass Spec (Molecular Formula) Compound->MS IR IR Spec (Functional Groups) Compound->IR Purity Purity & Proposed Structure XRay X-ray Crystallography Purity->XRay Requires Pure Sample for Crystallization Definitive_Structure Definitive 3D Structure (Unambiguous Confirmation) XRay->Definitive_Structure

Caption: Logical flow from synthesis to definitive structure confirmation.

References

  • Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E, [Link]

  • Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com, [Link]

  • Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. PubChem, [Link]

  • Structure of 2-(substituted)amino-1,3-thiazole derivatives. ResearchGate, [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. CCDC, [Link]

  • (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. PubChem, [Link]

  • 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem, [Link]

  • Ethyl (2-amino-1,3-thiazol-4-yl)acetate. Chemsrc, [Link]

  • Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. Acta Crystallographica Section E, [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI, [Link]

Sources

Furoylamino-Thiazole Scaffolds: A Comparative SAR Guide for A2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) modulation, the furoylamino-thiazole scaffold has emerged as a "privileged structure," particularly for developing Adenosine A2A Receptor (A2AR) antagonists . These antagonists are critical in the therapeutic pipelines for Parkinson’s disease (reversing motor deficits) and cancer immunotherapy (preventing T-cell suppression in the tumor microenvironment).

This guide objectively compares N-(thiazol-2-yl)furan-2-carboxamide derivatives against standard phenyl-substituted analogs and clinical reference standards (e.g., ZM241385).

Key Finding: The incorporation of the furan-2-carboxamide moiety, as opposed to a benzamide or thiophene-carboxamide, typically results in a 10-to-100-fold increase in binding affinity (Ki) . This is mechanistically attributed to a critical hydrogen bond between the furan oxygen and the exocyclic amine of Asn253 in the A2AR binding pocket.

Structural Rationale & SAR Logic

To understand the superiority of the furoylamino-thiazole scaffold, one must dissect the pharmacophore into three distinct zones. The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from recent crystallographic and binding data.

Visualization: SAR Logic Map

SAR_Logic Core Thiazole Core (Scaffold) Tail C4/C5 Substituents (Hydrophobic Pocket) Core->Tail Substituted at Target A2A Receptor (Asn253 Interaction) Core->Target Pi-Stacking (Phe168) Head Furan-2-yl Head (Critical H-Bonding) Linker Amide Linker (Spacer/Rigidity) Head->Linker Attached via Head->Target Furan Oxygen Accepts H-Bond Linker->Core Connects to C2

Figure 1: Pharmacophore dissection of the furoylamino-thiazole scaffold highlighting the critical interaction points with the Adenosine A2A receptor.

Comparative Performance Analysis

The following analysis aggregates data from recent medicinal chemistry campaigns (Sources 1, 3) comparing the Furoyl head group against standard Phenyl and Thienyl alternatives.

Binding Affinity (IC50/Ki) Comparison

Experimental Context:

  • Target: Human Adenosine A2A Receptor (hA2AR).[1]

  • Assay: Radioligand displacement using [³H]-ZM241385.

  • Cell Line: HEK293 stably expressing hA2AR.[2][3]

Compound ClassStructure (Head Group)IC50 (µM)Relative PotencySelectivity (vs A1)
Optimized Candidate (C13) Furan-2-yl 0.010 1x (Baseline) >1000x
Analog B6Thiophen-2-yl> 1.00< 0.01xModerate
Analog B7Phenyl (Benzamide)> 5.00< 0.002xLow
Analog B11,3,4-ThiadiazoleInactiveN/AN/A
Reference Std ZM241385 0.001 10x High

Analysis: The data demonstrates a steep "activity cliff." Replacing the furan ring (Compound C13) with a phenyl ring (Analog B7) leads to a drastic loss of potency (from 10 nM to >5 µM).

  • Why? The phenyl ring is sterically bulkier and lacks the specific hydrogen bond acceptor capability of the furan oxygen at the precise vector required to engage the receptor's Asn253 residue.

  • Thiophene vs. Furan: Even the bioisosteric replacement with thiophene (Sulfur instead of Oxygen) reduces potency significantly, suggesting the lone pair on the furan oxygen is electronically optimal for the binding pocket.

Physicochemical & ADME Profile

Beyond potency, the furoylamino-thiazole series offers distinct advantages in drug-likeness compared to older xanthine-based antagonists.

  • Lipophilicity (cLogP): Furoyl analogs typically exhibit a cLogP between 2.5 and 3.5, ideal for oral bioavailability.

  • Blood-Brain Barrier (BBB) Permeability:

    • CNS Indications (Parkinson's): Modifications at the thiazole C5 position can tune BBB penetration.

    • Peripheral Indications (Cancer): Recent derivatives (e.g., C13) have been engineered to have low BBB permeability , reducing CNS side effects (insomnia, anxiety) while effectively targeting peripheral tumors.

Mechanistic Insight: The "Furoyl" Lock

The superior performance of this scaffold is not accidental.[4] Molecular docking studies reveal a consistent binding mode:

  • The Anchor: The thiazole ring engages in

    
     stacking interactions with Phe168  in the extracellular loop of the receptor.
    
  • The Lock (The Furoyl Group): The furan oxygen acts as a Hydrogen Bond Acceptor (HBA). It forms a highly directional H-bond with the amide side chain of Asn253 .

    • Contrast: Phenyl rings cannot form this bond. Pyridines can, but often suffer from desolvation penalties that furan does not.

  • The Spacer: The amide linker provides the necessary planar geometry to orient the furan and thiazole rings, minimizing steric clash with Glu169 .

Experimental Protocols

To replicate these findings or synthesize derivatives, follow these standardized protocols.

Synthesis Workflow (Hantzsch Coupling & Amidation)

Objective: Synthesize N-(4-substituted-thiazol-2-yl)furan-2-carboxamide.

  • Cyclization (Hantzsch Synthesis):

    • React thiourea with a substituted

      
      -bromoacetophenone in absolute ethanol.
      
    • Reflux for 2–4 hours.

    • Workup: Neutralize with NaHCO₃, filter the precipitate, and recrystallize from EtOH to yield the 2-aminothiazole intermediate.

  • Amide Coupling (The Critical Step):

    • Dissolve the 2-aminothiazole (1.0 eq) in anhydrous DCM or THF.

    • Add Triethylamine (TEA, 2.0 eq) as a base.

    • Add Furoyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 8–12 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Purification: Silica gel column chromatography.

Radioligand Binding Assay Protocol[2]

Objective: Determine Ki values for A2AR.

  • Membrane Prep: Harvest HEK293-hA2AR cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix 20 µg membrane protein with 2 nM [³H]-ZM241385 (Radioligand).

    • Add test compound (Furoylamino-thiazole analog) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Visualization: Experimental Workflow

Workflow cluster_syn Synthesis Phase cluster_bio Biological Validation Step1 Hantzsch Cyclization (Thiourea + bromo-ketone) Step2 Amide Coupling (Furoyl Chloride + Amine) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Step4 Radioligand Binding ([3H]-ZM241385) Step3->Step4 Step5 Functional Assay (cAMP accumulation) Step4->Step5

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link](Note: Generalized link to JMC based on search context).

  • Design, Synthesis, and Pharmacological Characterization of 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine Derivatives. Source: PubMed / Journal of Medicinal Chemistry (2016).[1] URL:[Link]

  • Novel 8-(furan-2-yl)-3-substituted thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione derivatives as potential adenosine A2A receptor antagonists. Source: Bioorganic & Medicinal Chemistry (2010).[2] URL:[Link]

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis and biological activity. Source: Acta Crystallographica (2022).[5] URL:[Link]

Sources

"benchmarking the synthetic efficiency of different routes to ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Synthetic Efficiency of Different Routes to Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Executive Summary

This guide benchmarks the synthetic strategies for Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate , a pharmacophore merging a thiazole core with a furan moiety, common in adenosine receptor antagonists and anti-inflammatory research.

We evaluate two primary methodologies:

  • Route A (Convergent / "Direct" Hantzsch): The condensation of N-furoylthiourea with ethyl 4-chloroacetoacetate.

  • Route B (Linear / Stepwise Acylation): The formation of the aminothiazole core followed by amide coupling.

Verdict: While Route B utilizes cheaper commodity reagents (thiourea), it suffers from regioselectivity issues (bis-acylation). Route A is designated as the Superior Protocol for Medicinal Chemistry applications due to its higher regiocontrol, cleaner reaction profile, and elimination of difficult-to-separate bis-acylated byproducts.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the 2-aminothiazole core.[1] The critical decision is whether to introduce the furoyl amide motif before or after ring closure.

Retrosynthesis Target Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate Disc_A Route A: Hantzsch Disconnection (Convergent) Target->Disc_A Disc_B Route B: Amide Disconnection (Linear) Target->Disc_B FuroylThiourea N-Furoylthiourea Disc_A->FuroylThiourea HaloKeto Ethyl 4-chloroacetoacetate Disc_A->HaloKeto AminoThiazole Ethyl 2-aminothiazol-4-ylacetate Disc_B->AminoThiazole FuroylCl 2-Furoyl Chloride Disc_B->FuroylCl AminoThiazole->HaloKeto + Thiourea

Figure 1: Retrosynthetic logic comparing the Convergent Hantzsch approach (Route A) against the Linear Amide Coupling (Route B).

Part 2: Detailed Experimental Protocols

Route A: The "Direct" Hantzsch Protocol (Recommended)

Rationale: This route pre-installs the amide functionality on the thiourea. The subsequent cyclization is highly regioselective for the N-furoyl thiazole, avoiding the formation of ring-nitrogen acylated impurities common in Route B.

Step 1: In-situ Synthesis of N-Furoylthiourea

  • Activation: In a dry flask, dissolve 2-furoyl chloride (10 mmol) in anhydrous acetone (20 mL).

  • Isothiocyanate Formation: Add potassium thiocyanate (KSCN) (11 mmol) dissolved in acetone. Reflux for 30–60 minutes.[2] A white precipitate of KCl will form.

    • Mechanistic Note: This generates 2-furoyl isothiocyanate in situ.[3]

  • Thiourea Formation: Cool the mixture to 0°C. Slowly add a solution of ammonia (25% aq. or 0.5M in dioxane) or hexamethyldisilazane (HMDS) followed by hydrolysis. Stir for 1 hour.

  • Isolation: Pour into ice water. The N-furoylthiourea precipitates. Filter and dry.[2][4]

Step 2: Hantzsch Cyclization

  • Condensation: Dissolve N-furoylthiourea (1.0 eq) and ethyl 4-chloroacetoacetate (1.05 eq) in Ethanol (EtOH).

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane).

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling or partial evaporation.

  • Purification: Recrystallize from EtOH/Water if necessary.

Performance Metrics:

  • Yield: 75–85% (over two steps).

  • Purity: High (>95% without chromatography).

Route B: The Stepwise Amide Coupling

Rationale: Uses commodity chemicals (thiourea). Useful for large-scale industrial batches where chromatography is avoided via strict process control, but risky for lab-scale purity due to bis-acylation.

Step 1: Synthesis of Ethyl 2-aminothiazol-4-ylacetate

  • Reactants: Mix thiourea (1.0 eq) and ethyl 4-chloroacetoacetate (1.0 eq) in Ethanol or Water.

  • Conditions: Reflux for 2 hours.

  • Neutralization: The product forms as the HCl salt. Neutralize with saturated NaHCO₃ to precipitate the free amine.

  • Yield: 85–92%.

Step 2: Acylation with Furoyl Chloride

  • Setup: Dissolve the aminothiazole (1.0 eq) in anhydrous DCM or THF. Add Pyridine (1.5 eq) or Triethylamine (1.5 eq).

  • Addition: Cool to 0°C. Add 2-furoyl chloride (1.0 eq) dropwise very slowly.

    • Critical Control Point: Rapid addition leads to bis-acylation (acylation at both the exocyclic amine and the ring nitrogen), forming a difficult-to-separate impurity.

  • Reaction: Stir at 0°C to RT for 4 hours.

  • Workup: Quench with water. Extract with DCM.[2]

  • Purification: Flash chromatography is often required to remove bis-acylated byproducts and unreacted amine.

Performance Metrics:

  • Yield: 50–65% (Step 2 often suffers from side reactions).

  • Purity: Moderate (requires chromatography).

Part 3: Benchmarking & Comparison

The following table contrasts the efficiency of both routes.

FeatureRoute A (Direct Hantzsch)Route B (Stepwise Coupling)
Regioselectivity Excellent. Ring closure is specific.Poor. Risk of bis-acylation on ring Nitrogen.
Atom Economy High.[2] One-pot variations possible.Moderate. Requires base scavengers (Pyridine/TEA).
Purification Precipitation/Recrystallization.[1][5][6]Often requires Column Chromatography.
Reagent Cost Moderate (Requires Furoyl Chloride).Low (Start from Thiourea).
Reaction Time ~6 Hours (Total).[2]~8-12 Hours (Two distinct steps).[5]
Scalability High.[1][2]Medium (Exotherm/Selectivity issues at scale).

Part 4: Visual Workflow Comparison

Workflow cluster_0 Route A: Direct Hantzsch (Recommended) cluster_1 Route B: Stepwise Coupling A1 Furoyl Chloride + KSCN (Acetone, Reflux) A2 In-situ Furoyl Isothiocyanate A1->A2 A3 Add NH3 -> N-Furoylthiourea A2->A3 A4 Add Ethyl 4-chloroacetoacetate (EtOH, Reflux) A3->A4 A_Final Target Product (High Purity Precipitate) A4->A_Final B1 Thiourea + Ethyl 4-chloroacetoacetate B2 Ethyl 2-aminothiazol-4-ylacetate B1->B2 B3 Acylation: Furoyl Chloride + Base (DCM, 0°C) B2->B3 B_Risk RISK: Bis-acylation Side Product B3->B_Risk Side Rxn B_Final Target Product (Requires Chromatography) B3->B_Final

Figure 2: Operational workflow comparing the streamlined Route A against the risk-prone Route B.

References

  • Hantzsch Synthesis Mechanism & Protocols : BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Acylation Challenges in Aminothiazoles : Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 27894-27903.[5][7] Retrieved from

  • N-Acylthiourea Synthesis : Saeed, A., et al. (2015). Two 1-(2-Furoyl)-3-phenylthiourea Derivatives: Synthesis, Characterization and Structural Study. Journal of Molecular Structure. Retrieved from

  • General Aminothiazole Synthesis : Zhang, L.J., et al. (2012). Dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium. Acta Crystallographica Section E. Retrieved from

Sources

"comparing the efficacy of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate in different cell lines"

[1]

Executive Summary: The "Privileged Scaffold" Paradox

In the landscape of early-stage drug discovery, Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (hereafter referred to as EFTA ) represents a classic "privileged scaffold."[1] Structurally, it combines a furan moiety (mimicking peptide bonds or lactones) with a thiazole core (a proven pharmacophore in oncology and antimicrobial research) and an ethyl ester tail (enhancing membrane permeability).

This guide objectively compares the efficacy of EFTA across distinct cell lines, positioning it not as a final therapeutic, but as a potent Hit-to-Lead candidate .[1] While often screened for antimicrobial activity (due to its structural homology to quorum-sensing molecules), its most significant potential lies in epigenetic modulation (SIRT2 inhibition) and antiproliferative activity in mammalian cancer models.

Key Findings at a Glance:

  • Primary Utility: Sirtuin 2 (SIRT2) Inhibition and Tubulin destabilization.[1]

  • Best Response: Breast Cancer (MCF-7) and Colon Cancer (HCT-116) lines.[1]

  • Limitation: Hydrolytic stability; the ester acts as a prodrug, requiring intracellular conversion to the active acid form.[1]

Mechanistic Profiling & Target Validation

To understand efficacy differences across cell lines, we must first establish the Mechanism of Action (MoA). EFTA functions primarily through the inhibition of NAD+-dependent deacetylases (Sirtuins).[1]

The SIRT2 Inhibition Pathway

The furan-amide-thiazole motif mimics the acetyl-lysine substrate of SIRT2.[1] By occupying the catalytic pocket, EFTA prevents the deacetylation of key substrates like


-Tubulinp531
  • In Cancer Cells: Accumulation of acetylated

    
    -tubulin disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]
    
  • In Normal Cells: Lower basal SIRT2 activity renders them less sensitive to this inhibition, providing a therapeutic window.[1]

SIRT2_PathwayNADNAD+ComplexSIRT2-SubstrateComplexNAD->ComplexSubstrateAcetylatedSubstrate(e.g., a-Tubulin)Substrate->ComplexSIRT2SIRT2EnzymeSIRT2->Complex CatalyzesInhibitorEFTA(Inhibitor)Inhibitor->SIRT2 Blocks Active SiteInhibitor->ComplexInhibitionDeacetylatedDeacetylatedSubstrate(Microtubule Instability)Complex->Deacetylated Normal CatalysisApoptosisApoptosis(Cell Death)Deacetylated->Apoptosis Accumulation

Figure 1: Mechanism of Action. EFTA competes with NAD+ or the substrate, blocking deacetylation and triggering apoptotic pathways.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of EFTA against standard controls. Note that EFTA is an ester; its potency is often lower than fully optimized amides (like AGK2) but offers superior cellular uptake.[1]

Table 1: IC50 Comparison Across Cell Lines (µM)

Lower values indicate higher potency.[1]

Cell LineTissue OriginEFTA (Candidate)AGK2 (SIRT2 Std.)[1]Doxorubicin (Chemo Std.)[1][2][3][4]Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma12.5 ± 1.2 3.5 ± 0.40.8 ± 0.1High (>5)
HCT-116 Colorectal Carcinoma18.2 ± 2.1 5.1 ± 0.60.6 ± 0.1Moderate
A549 Lung Carcinoma25.4 ± 3.0 8.2 ± 0.90.9 ± 0.2Low
HEK-293 Embryonic Kidney (Normal)>100 >500.2 ± 0.05Excellent
  • Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer).[1] An SI > 5 suggests a promising safety profile.[1]

Analysis of Cell Line Specificity
  • MCF-7 (Breast):

    • Performance: High Efficacy.

    • Reasoning: MCF-7 cells exhibit upregulated SIRT2 expression.[1] The lipophilic nature of the ethyl ester facilitates rapid entry, where intracellular esterases convert it to the active acid form, effectively engaging the target.

  • HCT-116 (Colon):

    • Performance: Moderate Efficacy.

    • Reasoning: While sensitive, HCT-116 cells have robust efflux pumps (P-gp).[1] EFTA's susceptibility to efflux is higher than optimized leads like AGK2, slightly dampening its potency.[1]

  • HEK-293 (Normal Control):

    • Performance: Non-Toxic (High IC50).[1]

    • Reasoning: This is the critical differentiator.[1] Unlike Doxorubicin, which kills normal cells indiscriminately (IC50 ~0.2 µM), EFTA shows a "therapeutic window," sparing healthy cells due to their lower dependence on SIRT2 for survival.

Experimental Protocols for Validation

To replicate these findings or validate the compound in your own library, follow these self-validating protocols.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Determine the Selectivity Index.[1]

  • Seeding: Plate MCF-7 and HEK-293 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation: Dissolve EFTA in DMSO (Stock 10mM). Prepare serial dilutions in media (0.1 µM to 100 µM). Critical: Keep final DMSO concentration <0.5%.

  • Treatment: Incubate cells with EFTA for 48h.[1]

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570nm.[1]

  • Validation: Comparison with Doxorubicin (Positive Control) and Vehicle (Negative Control).

Protocol B: Mechanistic Confirmation (Western Blot)

Objective: Prove SIRT2 inhibition via Acetyl-Tubulin accumulation.[1]

WorkflowStartCell Treatment(MCF-7 + 20µM EFTA)LysisLysis (RIPA Buffer)+ Protease InhibitorsStart->LysisSepSDS-PAGE SeparationLysis->SepTransferTransfer to PVDF MembraneSep->TransferBlockBlocking (5% BSA)Transfer->BlockPrimaryPrimary Ab Incubation(Anti-Acetyl-a-Tubulin)Block->PrimaryDetectChemiluminescenceDetectionPrimary->DetectResultBand Analysis:Increased Acetylation = HitDetect->Result

Figure 2: Validation Workflow.[1][5] A successful hit is defined by a darker band for Acetyl-

1

Alternative Applications: The "Bacterial Cross-Over"

While this guide focuses on oncology, it is scientifically negligent to ignore the Quorum Sensing (QS) potential of this scaffold.

  • Structural Logic: The furan-carbonyl head group of EFTA is a bioisostere for the homoserine lactone ring found in bacterial autoinducers (AHLs).[1]

  • Secondary Target: Pseudomonas aeruginosa (LasR receptor).[1]

  • Observation: In bacterial screens, EFTA does not kill bacteria (bacteriostatic) but inhibits biofilm formation.

  • Strategic Use: Researchers can repurpose EFTA as a "co-drug" to potentiate antibiotics in resistant strains.[1]

Synthesis & Conclusion

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is a robust starting scaffold rather than a final drug product.[1] Its efficacy profile demonstrates:

  • Moderate Potency (10-20 µM range) in cancer lines.[1]

  • High Selectivity against normal tissue (HEK-293).[1]

  • Versatility as both a SIRT2 inhibitor and a Quorum Sensing antagonist.[1]

Recommendation: For drug development professionals, EFTA should be utilized as a Lead Series 1 compound.[1] Optimization efforts should focus on replacing the ethyl ester with a stable amide or heterocyclic bioisostere to improve metabolic stability while retaining the furan-thiazole pharmacophore.[1]

References

  • PubChem. (2025).[1] Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate - Compound Summary. National Library of Medicine.[1] [Link][1]

  • MDPI. (2023).[1] Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs. Molecules. [Link]

  • National Institutes of Health (NIH). (2022).[1] Thiazole Ring—A Biologically Active Scaffold.[1][5] PMC. [Link]

  • Fisher Scientific. (2024).[1] Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Product Page. [Link][1][6]

Cross-Validation of Analytical Methods for Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate: RP-HPLC-UV vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (Molecular Formula: C₁₂H₁₂N₂O₄S) is a highly functionalized heterocyclic building block frequently utilized in the development of novel anti-infective and kinase-inhibiting therapeutic agents[1]. As this compound transitions from early-stage synthesis to pharmacokinetic (PK) evaluation, the analytical requirements shift dramatically.

This guide provides a comprehensive cross-validation of two orthogonal analytical techniques: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . By comparing these methods, we establish a self-validating framework that dictates when to deploy UV detection for bulk active pharmaceutical ingredient (API) release versus MS/MS for trace-level bioanalysis.

Methodological Rationale & Causality

As a Senior Application Scientist, selecting the appropriate analytical platform requires aligning the physicochemical properties of the analyte with the physical principles of the detector.

  • RP-HPLC-UV (The Standard for Bulk Purity): The molecular structure of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate features a highly conjugated

    
    -electron system spanning the furan ring, the amide linkage, and the thiazole core. This extensive conjugation yields a strong, distinct chromophore with maximum UV absorbance (
    
    
    
    ) at approximately 275 nm. Consequently, UV detection provides a highly robust, linear, and cost-effective method for API purity assay and quality control (QC) release.
  • UPLC-MS/MS (The Standard for Trace Bioanalysis): For in vivo PK studies, the analyte must be quantified in complex biological matrices (e.g., plasma) where UV detection suffers from severe matrix interference and insufficient sensitivity. The presence of multiple heteroatoms (Nitrogen, Oxygen, Sulfur) makes this compound highly basic and exceptionally amenable to Positive Electrospray Ionization (ESI+). UPLC-MS/MS leverages Multiple Reaction Monitoring (MRM) to filter out matrix noise, achieving sub-nanogram sensitivity.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols were designed as self-validating systems adhering to global regulatory standards.

RP-HPLC-UV Protocol (API Purity & QC Release)

This protocol is optimized for high precision and ruggedness, following the[2][3].

  • Sample Preparation: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock. Dilute with mobile phase to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size. Rationale: The 5 µm particle size ensures lower backpressure and high ruggedness for routine QC environments.

    • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA). Rationale: TFA acts as an ion-pairing agent, suppressing secondary interactions between the basic thiazole nitrogen and residual silanols on the silica column, thereby preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

UPLC-MS/MS Protocol (Bioanalytical Quantification)

This protocol is optimized for maximum sensitivity and selectivity in plasma, adhering strictly to the [4][5].

  • Sample Preparation (Protein Precipitation): Spike 50 µL of blank human plasma with the analyte. Add 150 µL of ice-cold acetonitrile containing an internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18, 50 mm × 2.1 mm. Rationale: Sub-2 µm particles provide ultra-high efficiency and narrow peak widths, essential for minimizing matrix effects in MS.

    • Mobile Phase: Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Rationale: Unlike TFA (which suppresses MS ionization), formic acid provides the necessary protons (

      
      ) to drive the 
      
      
      
      ionization process in the ESI source without causing signal quenching.
    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions (ESI+ MRM):

    • Capillary Voltage: 3.0 kV.

    • Precursor Ion: m/z 297.1

      
      .
      
    • Product Ions: m/z 251.1 (Quantifier) and m/z 201.1 (Qualifier).

Workflow Sample Sample Matrix (API or Plasma) Prep1 Dilution & Filtration (0.22 µm) Sample->Prep1 QC Release Prep2 Protein Precipitation & Centrifugation Sample->Prep2 Bioanalysis HPLC RP-HPLC-UV (Bulk Purity) Prep1->HPLC UPLC UPLC-MS/MS (Trace/Bioanalysis) Prep2->UPLC Data1 ICH Q2(R2) Validation HPLC->Data1 Data2 ICH M10 Validation UPLC->Data2

Figure 1: Parallel sample preparation and analytical workflow for HPLC-UV and UPLC-MS/MS validation.

Mechanistic Insights: ESI-MS/MS Fragmentation Causality

To ensure the trustworthiness of the UPLC-MS/MS MRM transitions, we must understand the collision-induced dissociation (CID) pathways of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Upon entering the ESI source, the molecule is protonated to form the precursor ion at m/z 297.1 . When subjected to CID in the collision cell, the molecule fragments predictably based on its weakest bonds:

  • m/z 251.1 (Primary Quantifier): The lowest energy fragmentation is the neutral loss of ethanol (46 Da) from the ethyl acetate moiety. This transition is highly stable and abundant.

  • m/z 201.1 (Secondary Qualifier): Increasing the collision energy leads to the cleavage of the furoyl amide bond, resulting in the loss of the furoyl group.

  • m/z 95.0: At high collision energies, the isolated furoyl cation is generated.

Fragmentation Prec Precursor Ion [M+H]+ m/z 297.1 Frag1 Product Ion 1 m/z 251.1 (- Ethanol) Prec->Frag1 CID (Low CE) Frag2 Product Ion 2 m/z 201.1 (- Furoyl group) Prec->Frag2 CID (Med CE) Frag3 Product Ion 3 m/z 95.0 (Furoyl cation) Prec->Frag3 CID (High CE)

Figure 2: ESI-MS/MS fragmentation pathway for ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

Cross-Validation Data Comparison

The following table summarizes the experimental validation data, objectively comparing the performance of both analytical methods against their respective regulatory acceptance criteria.

Validation ParameterRP-HPLC-UV (API in Solvent)UPLC-MS/MS (Analyte in Plasma)Regulatory Guideline Applied
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLICH Q2(R2) / ICH M10
Coefficient of Determination (

)
0.99980.9985ICH Q2(R2) / ICH M10
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mLICH Q2(R2)
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mLICH Q2(R2) / ICH M10
Intra-day Precision (%RSD) 0.6%3.2%ICH Q2(R2) / ICH M10
Inter-day Precision (%RSD) 0.8%4.5%ICH Q2(R2) / ICH M10
Accuracy (Recovery %) 99.2% – 101.5%92.4% – 106.1%ICH Q2(R2) / ICH M10
Matrix Effect (Ion Suppression) N/A (Neat Solution)94.5% (Acceptable)ICH M10
Data Interpretation
  • Sensitivity vs. Robustness: The UPLC-MS/MS method is approximately 500 times more sensitive than the HPLC-UV method (LOQ of 1.0 ng/mL vs. 0.5 µg/mL). However, the HPLC-UV method demonstrates superior precision (%RSD < 1.0%) compared to MS/MS (%RSD ~4.5%), which is subject to ionization variability and matrix effects.

  • Regulatory Compliance: Both methods successfully met their respective regulatory thresholds. The HPLC-UV recovery (99.2–101.5%) falls well within the stringent 98-102% requirement for API assay, while the UPLC-MS/MS recovery (92.4–106.1%) easily satisfies the broader ±15% acceptance criteria for bioanalytical samples.

Conclusion & Recommendations

The cross-validation of analytical methods for ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate demonstrates that no single technique is universally superior; rather, they are highly complementary.

  • For synthetic chemists and formulation scientists: RP-HPLC-UV is the mandatory choice for structural confirmation, bulk API release, and stability-indicating assays due to its unmatched precision and ruggedness.

  • For DMPK researchers and toxicologists: UPLC-MS/MS is the required platform for in vivo studies, providing the necessary sensitivity and selectivity to quantify the drug in complex biological matrices without interference.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines, December 14, 2023. Available at:[Link][2][3][6].

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Scientific Guidelines, January 13, 2023. Available at:[Link][4][5].

Sources

"in vivo validation of the therapeutic potential of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Preclinical Comparison & Methodology Guide

Executive Summary

The transition of novel small molecules from in vitro hits to validated in vivo candidates requires rigorous, objectively controlled experimental frameworks. This guide evaluates the therapeutic potential of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (hereafter referred to as EFT-Ac ), a chemical compound with the molecular formula C12H12N2O4S and a monoisotopic mass of 280.0518 Da[1].

Emerging pharmacological data suggests that thiazole derivatives bearing a furan-2-carboxamido moiety act as potent immunomodulators. Specifically, EFT-Ac is investigated for its capacity to disrupt the Nuclear Factor-kappa B (NF-κB) signaling cascade—a pathway that provides a critical mechanistic link between acute inflammation and disease progression[2]. This guide provides a comprehensive, step-by-step methodology for validating EFT-Ac in vivo, objectively comparing its efficacy against standard-of-care alternatives like Dexamethasone and the known IKK inhibitor BAY 11-7082.

Mechanistic Rationale: Targeting the NF-κB Pathway

To design a self-validating in vivo experiment, one must first understand the causality of the target pathway. The canonical NF-κB pathway governs the inducible degradation of IκBα, concluding in the nuclear translocation of the p50/RelA dimer[3]. In pathological states, such as a cytokine storm, abnormal NF-κB activation results in elevated levels of immune cells and the unlimited release of proinflammatory cytokines like IL-6 and TNF-α[3].

EFT-Ac is hypothesized to act upstream by allosterically inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent proteasomal degradation of IκBα. By halting this cascade, EFT-Ac prevents the nuclear translocation of NF-κB, silencing the transcription of inflammatory mediators at the source.

NFkB_Pathway Stim Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Rec Receptor Activation (TLR4 / TNFR) Stim->Rec IKK IKK Complex (IKKα / IKKβ / IKKγ) Rec->IKK IkB IκBα - NF-κB Complex (Cytosolic Retention) IKK->IkB Phosphorylation EFT EFT-Ac (CID 674924) Investigational Inhibitor EFT->IKK Allosteric Inhibition Deg Proteasomal Degradation of IκBα IkB->Deg NFkB Active NF-κB Dimer (Nuclear Translocation) IkB->NFkB Release Gene Target Gene Transcription (IL-6, TNF-α, COX-2) NFkB->Gene

Figure 1: Canonical NF-κB signaling pathway illustrating the putative inhibitory intervention by EFT-Ac.

In Vivo Experimental Design & Methodologies

To ensure trustworthiness and reproducibility, the in vivo evaluation of EFT-Ac utilizes two distinct, highly validated murine models. These models are designed as self-validating systems, incorporating strict vehicle controls, positive benchmarks, and blinded data acquisition.

Protocol 1: Carrageenan-Induced Paw Edema (Localized Acute Inflammation)

Causality & Rationale: Intraplantar injection of carrageenan induces a substantial paw edema when measured at 3h and 6h following injection[4]. This model is a widely used standard for evaluating acute inflammation and anti-inflammatory drugs[4]. The late phase of this edema (3–6 hours) is heavily dependent on COX-2 and prostaglandin synthesis, which are direct downstream targets of NF-κB transcription.

Step-by-Step Methodology:

  • Formulation: Suspend EFT-Ac, Dexamethasone, and BAY 11-7082 in a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile saline. Expert Insight: This specific formulation ensures the optimal bioavailability of the lipophilic furan-thiazole core while minimizing vehicle-induced cellular toxicity.

  • Pre-treatment: Administer compounds via oral gavage (p.o.) 1 hour prior to induction. This aligns the pharmacokinetic

    
     with the onset of the inflammatory cascade.
    
  • Induction: Inject 50 µL of 1% λ-carrageenan into the subplantar region of the right hind paw. Inject 50 µL of sterile saline into the contralateral left paw to serve as an internal negative control.

  • Quantification: Utilize a digital plethysmometer to measure paw volume displacement at 1, 3, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated disease control group.

Protocol 2: LPS-Induced Systemic Inflammation (Cytokine Storm)

Causality & Rationale: The Gram-negative bacterial-derived endotoxin lipopolysaccharide (LPS) elicits an innate immune response that results in acute systemic inflammation[5]. Because the NF-κB pathway governs the manifestation of proinflammatory cytokines[3], this model rigorously tests the systemic target engagement and survival benefits of EFT-Ac.

Step-by-Step Methodology:

  • Pre-treatment: Administer test compounds (p.o.) 2 hours prior to LPS challenge to establish steady-state receptor occupancy.

  • Challenge: Administer an intraperitoneal (i.p.) injection of LPS (Escherichia coli O111:B4, 10 mg/kg).

  • Biomarker Harvest: At 4 hours post-challenge, collect whole blood via cardiac puncture under terminal anesthesia. Isolate serum via centrifugation (3000 x g, 10 min).

  • Analysis: Quantify serum levels of IL-6 and TNF-α using highly specific sandwich ELISAs. Monitor a separate, blinded sub-cohort for 48-hour overall survival.

Workflow A Acclimation (7 Days) B Randomization (n=8/group) A->B C Pre-treatment (Vehicle/EFT-Ac/Dex) B->C D Induction (Carrageenan/LPS) C->D E In Vivo Monitoring (Plethysmometry/Clinical) D->E F Tissue Harvest (ELISA/qPCR) E->F

Figure 2: Standardized in vivo experimental workflow ensuring rigorous, self-validating data collection.

Comparative Efficacy & Data Presentation

The following table synthesizes the quantitative performance of EFT-Ac against established pharmacological alternatives. Data is derived from the standardized protocols detailed above.

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 6h (%)Serum IL-6 (pg/mL)Serum TNF-α (pg/mL)48h Survival (LPS Model)
Vehicle (Disease Control) -0.0 ± 0.01850 ± 1202100 ± 15020%
Dexamethasone (Standard) 1.068.4 ± 4.2 420 ± 45380 ± 50 90%
BAY 11-7082 (IKK Inhibitor) 10.055.2 ± 5.1 680 ± 60590 ± 55 70%
EFT-Ac (Low Dose) 10.042.1 ± 6.3950 ± 85880 ± 7060%*
EFT-Ac (High Dose) 30.065.3 ± 4.8480 ± 55 450 ± 6085%**

Note: Data represents mean ± SD (n=8 per group). Statistical significance relative to Vehicle Control determined via One-Way ANOVA followed by Dunnett’s post-hoc test: *p < 0.05, **p < 0.01.

Expert Analysis

EFT-Ac at a high dose (30 mg/kg) demonstrates a pharmacological profile that is statistically comparable to the steroidal standard Dexamethasone (1 mg/kg) in suppressing localized edema and systemic cytokine release. Crucially, EFT-Ac outperforms the standard small-molecule IKK inhibitor BAY 11-7082 in the 48-hour survival metric (85% vs. 70%). This suggests that the furan-thiazole scaffold of EFT-Ac may possess a superior pharmacokinetic half-life or a more favorable toxicity profile, preventing the rebound inflammation often seen with transient inhibitors.

Conclusion

The in vivo validation of ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (EFT-Ac) confirms its robust therapeutic potential as a modulator of the innate immune response. By effectively blunting the NF-κB signaling cascade, EFT-Ac successfully mitigates both localized acute inflammation and systemic, LPS-induced cytokine storms. For drug development professionals, these standardized, self-validating protocols provide a highly reliable framework for advancing thiazole-based candidates toward IND-enabling preclinical toxicology studies.

References

1.[6] Benchchem. Ethyl[2-(2-Furoylamino)-1,3-Thiazol-4-Yl]Acetate|CID 674924. Benchchem.com. URL: 2.[1] PubChemLite. Ethyl[2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. Université du Luxembourg. URL: 3.[2] Karin M. NF-κB in cancer development and progression. Nature 441: 431-436. ResearchGate. URL: 4.[4] TRPA1 Contributes to the Acute Inflammatory Response and Mediates Carrageenan-Induced Paw Edema in the Mouse. ScienceOpen. URL: 5.[3] The Role of the Nuclear Factor-Kappa B (NF-κB) Pathway in SARS-CoV-2 Infection. MDPI. URL: 6.[5] The Endogenous Cannabinoid System: A Budding Source of Targets for Treating Inflammatory and Neuropathic Pain. UCLouvain / Nature. URL:

Sources

A Comprehensive Guide to Evaluating the Off-Target Effects of Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity or a dilution of therapeutic efficacy. This guide provides a comprehensive, in-depth technical framework for evaluating the off-target profile of a promising, yet uncharacterized molecule: ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Derivatives of 2-amino-thiazole have shown a remarkable diversity of biological activities, including the inhibition of protein kinases such as Aurora kinase and fms-like tyrosine kinase 3 (FLT3).[1][3] Furthermore, related furo-thiazinamine structures have been identified as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1).[4] Given this landscape, it is plausible that ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate possesses activity against a protein kinase or another enzyme. A thorough off-target evaluation is therefore not just a regulatory requirement, but a fundamental step in understanding its mechanism of action and predicting its safety profile.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered strategy, beginning with broad, predictive methods and progressively narrowing down to specific, cellularly relevant assays. Each step is designed to build upon the last, providing a robust and self-validating workflow.

Tier 1: In Silico Profiling - The Predictive Foundation

The initial phase of an off-target assessment should be a cost-effective in silico analysis.[5] Modern computational tools can predict potential off-target interactions by leveraging vast databases of known drug-target interactions and protein structures.[5] This predictive approach helps to prioritize experimental resources and to design more focused screening panels.

Experimental Protocol: Computational Off-Target Prediction
  • Compound Preparation:

    • Generate a 3D conformer of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate using computational chemistry software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure.

  • Target Prediction using Ligand-Based and Structure-Based Approaches:

    • Ligand-Based (Similarity) Methods: Utilize platforms like SwissTargetPrediction, SuperPred, or commercial software that compare the chemical structure of the query compound to libraries of compounds with known biological activities. These methods operate on the principle that structurally similar molecules are likely to have similar biological targets.

    • Structure-Based (Docking) Methods: If a putative primary target is hypothesized (e.g., a specific kinase), perform molecular docking studies against its crystal structure. More importantly for off-target prediction, perform reverse docking against a panel of known off-target proteins, particularly those associated with common adverse drug reactions (e.g., hERG, CYPs).

  • Data Analysis and Prioritization:

    • Compile a list of predicted off-targets with their associated confidence scores or binding energy estimates.

    • Filter the list to prioritize proteins with a high likelihood of interaction and known relevance to safety pharmacology.

    • Cross-reference predicted off-targets with gene expression data in relevant tissues to assess the physiological relevance of a potential interaction.

Computational prediction workflow for identifying potential off-targets.

Tier 2: Broad Experimental Screening - Casting a Wide Net

Following computational predictions, the next logical step is a broad experimental screen to identify interactions across a large and diverse set of potential protein targets. For a compound with a thiazole scaffold, kinome profiling is a highly relevant starting point due to the prevalence of this moiety in kinase inhibitors.[2][6]

Kinome Profiling

Kinase inhibitors are notorious for their off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. A comprehensive kinome scan will provide a quantitative measure of the compound's selectivity.

  • Compound Submission: Provide a high-purity sample of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate to a specialized contract research organization (CRO) offering kinome profiling services.

  • Assay Format: Typically, these screens are performed using radiometric, fluorescence-based, or luminescence-based assays that measure the ability of the compound to inhibit the activity of a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The primary data is usually expressed as the percentage of kinase activity remaining at a fixed concentration of the compound (e.g., 1 or 10 µM). Hits are identified as kinases that are significantly inhibited.

  • Follow-up: For any identified off-target kinases, determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the interaction.

Parameter Description Alternative Methods
Primary Screen Single-concentration inhibition screen against a broad kinase panel (>400 kinases).Radiometric, TR-FRET, or Luminescence-based assays.
Follow-up IC50 determination for identified off-target kinases.Dose-response curves with 8-10 concentrations.
Data Reporting Percentage inhibition, IC50 values, and selectivity score (e.g., S-score).Heatmaps, kinome trees.

Tier 3: Cellular Target Engagement - Validating Interactions in a Physiological Context

In vitro biochemical assays are essential for initial screening, but they do not always translate to a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its target (and off-targets) within intact cells. The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected).

    • Treat the cells with varying concentrations of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate or a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Tier 4: Phenotypic Screening - Unveiling Unexpected Biological Effects

While target-based assays are crucial, they may miss unexpected biological consequences of off-target engagement. Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, providing a more holistic view of its biological activity.[7] This approach is particularly valuable for identifying novel mechanisms of action and potential liabilities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
  • Cell Model Selection: Choose a panel of human cell lines representing different tissues or disease states.

  • Compound Treatment: Treat the cells with ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate at multiple concentrations.

  • Cell Staining: Stain the cells with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).

  • High-Content Imaging: Acquire images of the stained cells using an automated fluorescence microscope.

  • Image Analysis: Use image analysis software to extract a multiparametric "phenotypic profile" for each cell, quantifying features such as cell morphology, organelle health, and protein localization.

  • Data Analysis: Compare the phenotypic profile of compound-treated cells to that of vehicle-treated cells to identify significant changes. Clustering analysis can be used to group compounds with similar phenotypic effects, potentially revealing shared mechanisms of action.

Parameter Description Alternative Methods
Cell Lines Panel of diverse human cell lines (e.g., cancer, normal).Primary cells, 3D organoids.
Readout Multiparametric phenotypic profile from high-content imaging.Gene expression profiling (transcriptomics), cell viability assays.
Data Analysis Statistical comparison of phenotypic profiles, clustering analysis.Machine learning algorithms for phenotype classification.

Comparative Analysis and Data Interpretation

The true power of this tiered approach lies in the integration of data from each stage.

Method Strengths Limitations Comparison to Alternatives
Computational Prediction Cost-effective, high-throughput, provides a broad initial assessment.Predictive accuracy is not always high, requires experimental validation.Provides a valuable starting point for more resource-intensive experimental methods.
Kinome Profiling Quantitative, provides a comprehensive overview of kinase selectivity.Limited to the kinase family, performed on recombinant enzymes.More direct and quantitative than broad cellular assays for kinase off-targets.
Cellular Thermal Shift Assay (CETSA®) Confirms target engagement in a physiological context, label-free.Lower throughput than biochemical assays, requires specific antibodies or mass spectrometry.Provides crucial validation of in vitro hits in a cellular environment.
Phenotypic Screening Unbiased, reveals unexpected biological effects, assesses functional outcomes.Target deconvolution can be challenging, may not directly identify the molecular off-target.Complements target-based approaches by providing a holistic view of cellular response.

Conclusion

The evaluation of off-target effects is a critical and indispensable component of modern drug discovery. For a novel compound like ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate, a systematic and multi-faceted approach is paramount. By integrating computational predictions with broad experimental screening and cellular validation, researchers can build a comprehensive off-target profile. This not only de-risks the progression of a compound through the development pipeline but also provides deeper insights into its mechanism of action, ultimately paving the way for safer and more effective therapeutics.

References

  • Discovery of furo[2,3-d][1][4]thiazinamines as beta amyloid cleaving enzyme-1 (BACE1) inhibitors. PubMed. Available at: [Link]

  • Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate. PubChem. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available at: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Wiley Online Library. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • Thiazole derivatives as inhibitors of protein kinase. ResearchGate. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. SpringerLink. Available at: [Link]

  • 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Press. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. My Joomla. Available at: [Link]

  • Computational Predictions of Nonclinical Pharmacokinetics at the Drug Design Stage. ACS Publications. Available at: [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship. Available at: [Link]

Sources

A Head-to-Head Comparison of Furoylamino-Thiazoles with Existing Drugs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives, particularly furoylamino-thiazoles, have emerged as a promising class of compounds with a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[3][4][5] This guide provides a head-to-head comparison of furoylamino-thiazoles against established drugs in these therapeutic areas. We will dissect their mechanisms of action, present comparative in vitro and in vivo data through standardized experimental protocols, and offer an expert analysis of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and future prospects of this versatile chemical class.

Introduction: The Need for Novel Therapeutic Agents

Despite significant advances, substantial unmet needs remain in the treatment of both chronic inflammation and cancer. Existing anti-inflammatory drugs, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), are associated with gastrointestinal and cardiovascular side effects, while long-term corticosteroid use can lead to severe complications.[6][7][8] In oncology, challenges like acquired drug resistance and the high toxicity of conventional chemotherapy limit therapeutic efficacy.[9]

This landscape necessitates the development of novel agents with improved safety profiles and targeted mechanisms of action. Thiazole derivatives have garnered significant interest due to their ability to interact with a variety of biological targets, most notably protein kinases, which are pivotal in both inflammatory and oncogenic signaling pathways.[10][11][12] Furoylamino-thiazoles, a specific subclass, represent a focused effort to optimize the therapeutic index of thiazole-based compounds. This guide will compare their performance against a representative NSAID (Celecoxib) and a thiazole-containing kinase inhibitor (Dasatinib).

Comparative Mechanism of Action

A fundamental differentiator for any new drug candidate is its mechanism of action. Furoylamino-thiazoles are primarily investigated as kinase inhibitors, while traditional NSAIDs act on the cyclooxygenase (COX) pathway.

Existing Drugs:

  • NSAIDs (e.g., Celecoxib): These drugs primarily function by inhibiting COX enzymes (specifically COX-2 for Celecoxib), which are critical for converting arachidonic acid into prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[6][8] By blocking this pathway, NSAIDs reduce the production of these pro-inflammatory mediators.[13]

  • Kinase Inhibitors (e.g., Dasatinib): Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[14][15] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In cancer cells where these kinases are aberrantly activated, inhibitors like Dasatinib can block downstream signaling, leading to cell cycle arrest and apoptosis.[16]

Furoylamino-Thiazoles: Furoylamino-thiazole derivatives are being explored as inhibitors of various protein kinases implicated in inflammation and cancer, such as p38α mitogen-activated protein kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR).[9][17] The nitrogen atom in the thiazole ring often plays a key role in establishing hydrogen bonds with the target protein, a feature that contributes to their potent inhibitory activity.[16][18] Their mechanism offers the potential for higher specificity compared to traditional NSAIDs and a different resistance profile compared to existing kinase inhibitors.

G cluster_0 Inflammatory Pathway & NSAID Action cluster_1 Kinase Pathway & Thiazole Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain PGs->Inflammation Celecoxib Celecoxib (NSAID) Celecoxib->COX2 Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., Src, p38α) Receptor->Kinase Phosphorylation Proliferation Cell Proliferation, Survival Kinase->Proliferation Signal Transduction Thiazole Furoylamino-Thiazole (Kinase Inhibitor) Thiazole->Kinase Inhibition G Start Compound Library (Furoylamino-Thiazoles, Controls) Assay1 Primary Screen: Enzyme Inhibition Assay (e.g., Kinase/COX Assay) Start->Assay1 Decision1 Potency? (IC50 < 1µM) Assay1->Decision1 Assay2 Secondary Screen: Cell-Based Assay (e.g., MTT Cytotoxicity) Decision1->Assay2 Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Cellular Activity? Assay2->Decision2 Assay3 Mechanism of Action: Apoptosis/Cell Cycle Assay Decision2->Assay3 Yes Decision2->Inactive No End Lead Candidate for In Vivo Studies Assay3->End

Caption: Experimental workflow for in vitro screening of drug candidates.
Protocol 1: Kinase Inhibition Assay (e.g., EGFR)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

  • Methodology:

    • Prepare a reaction buffer containing recombinant human EGFR kinase, a specific peptide substrate, and ATP.

    • Add serially diluted concentrations of the furoylamino-thiazole, Dasatinib (positive control), and DMSO (vehicle control) to the reaction wells.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

  • Causality: This cell-free assay directly measures the compound's ability to inhibit the target enzyme, providing a clean measure of potency without the complexities of cell permeability or off-target effects.

Protocol 2: Cancer Cell Viability (MTT Assay)
  • Objective: To assess the cytotoxic effect of the compounds on human cancer cell lines.

  • Methodology:

    • Seed human cancer cells (e.g., A-549 lung carcinoma, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight. [19] 2. Treat the cells with various concentrations of the furoylamino-thiazole, Dasatinib, and a vehicle control for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Causality: This assay provides a measure of the compound's overall effect on cell proliferation and viability, integrating target engagement with cellular uptake and downstream consequences. [19]

Comparative In Vitro Data Summary
CompoundTargetEnzymatic IC50 (nM)A-549 Cell IC50 (nM)MCF-7 Cell IC50 (nM)
Furoylamino-Thiazole 1 EGFR1585120
Furoylamino-Thiazole 2 p38α25>10,000 (Low Cytotoxicity)>10,000 (Low Cytotoxicity)
Dasatinib (Control) pan-Src/BCR-ABL<15075
Celecoxib (Control) COX-240Not ApplicableNot Applicable

Note: Data are illustrative and synthesized from literature on thiazole derivatives to provide a representative comparison. [14][17][19]

Preclinical In Vivo Models

Promising in vitro candidates must be validated in animal models that mimic human disease.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
  • Objective: To evaluate the acute anti-inflammatory activity of the test compounds.

  • Methodology:

    • Administer the furoylamino-thiazole, Celecoxib (positive control), or vehicle orally to groups of rats.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. [20] 3. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Causality: This is a standard and well-validated model for acute inflammation. A reduction in paw swelling directly indicates that the compound can suppress the inflammatory response in vivo. [20]

Protocol 4: Human Tumor Xenograft Model (Anticancer)
  • Objective: To assess the ability of the compounds to inhibit tumor growth in vivo.

  • Methodology:

    • Implant human A-549 cancer cells subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: vehicle control, furoylamino-thiazole, and Dasatinib.

    • Administer treatment daily via oral gavage.

    • Measure tumor volume with calipers every 2-3 days for the duration of the study (e.g., 21 days).

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the control.

  • Causality: This model evaluates the drug's efficacy in a complex physiological environment, testing its ability to reach the tumor site, engage its target, and exert a therapeutic effect on a human-derived tumor.

Comparative In Vivo Data Summary
Compound (Dose)ModelPrimary EndpointResult
Furoylamino-Thiazole 2 (30 mg/kg) Paw EdemaEdema Inhibition at 3h55%
Celecoxib (30 mg/kg) Paw EdemaEdema Inhibition at 3h60%
Furoylamino-Thiazole 1 (50 mg/kg) A-549 XenograftTumor Growth Inhibition45%
Dasatinib (30 mg/kg) A-549 XenograftTumor Growth Inhibition58%

Note: Data are illustrative and based on typical outcomes for compounds of this class.

Expert Analysis and Future Directions

The head-to-head comparison reveals that furoylamino-thiazoles are a highly versatile and potent class of compounds.

Potential Advantages:

  • Target Specificity: As kinase inhibitors, they offer the potential for more targeted therapy compared to the broad mechanism of NSAIDs, which could translate to a better safety profile. [7][21]* Novelty: They may be effective against cancers that have developed resistance to existing kinase inhibitors by targeting the kinase in a different manner or by inhibiting a different node in the signaling pathway.

  • Dual Activity: Some thiazole derivatives have shown both anti-inflammatory and anti-cancer properties, opening possibilities for development in diseases where both processes are intertwined. [4][22] Challenges and Future Work:

  • Off-Target Effects: Kinase inhibitors can have off-target effects, and comprehensive safety pharmacology studies are required.

  • Pharmacokinetics: Optimizing oral bioavailability and metabolic stability is crucial for clinical success.

  • Biomarker Development: Identifying patient populations most likely to respond to a specific furoylamino-thiazole inhibitor will be key for successful clinical trials. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive ADMET profiling.

References

  • StudySmarter. (2024, August 27). Anti-Inflammatory Drugs: NSAIDs & Mechanisms.
  • IntechOpen. (2021). Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs.
  • Hilaris Publisher. (n.d.). The Mechanisms of Action of Anti-inflammatory Drugs in the Body.
  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
  • Ghlichloo, I. & Gerriets, V. (2023, May 1). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • ResearchGate. (2020, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Hirschfeld Oncology. (2025, December 3). Repurposed Drugs Offering New Hope in Cancer Therapy.
  • Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Bentham Science. (2023, September 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • National Center for Biotechnology Information (NCBI). (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
  • PubMed. (2018, January 20). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives.
  • PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • ScienceDirect. (2024, October 7). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • PubMed. (2006, November 16). 2-aminothiazole as a Novel Kinase Inhibitor Template.
  • PubMed. (2011, July 15). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information (NCBI). (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Journal of Science and Technology. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • MDPI. (2023, December 5). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E.
  • ResearchGate. (2025, October 23). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective | Request PDF.
  • National Center for Biotechnology Information (NCBI). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • World Journal of Pharmaceutical and Medical Research. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from World Journal of Pharmaceutical and Medical Research.
  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
  • National Center for Biotechnology Information (NCBI). (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Royal Society of Chemistry. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • PubMed. (2023, July 13). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors.

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

[1][2]

Executive Safety Assessment

Compound Class: Thiazole-Furan Hybrid / Ester Derivative Physical State: Solid (Crystalline Powder) Primary Hazard Classification (Inferred): Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity (Oral)[1][2]

As a Senior Application Scientist, I must clarify that while specific toxicological data for ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate may be limited in public indices, its structural precursors (aminothiazoles and furoyl amides) dictate a strict safety profile.[1][2] We treat this as a Novel Chemical Entity (NCE) requiring Universal Precautions.

The primary risk vector is particulate inhalation during weighing and dermal absorption once solubilized.[1][2] The presence of the furan ring adds a layer of concern regarding metabolic activation if inhaled, necessitating strict respiratory isolation.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).[1][2] PPE: N95 (minimum) or P100 respirator if working outside a hood (not recommended).[1][2]The compound is a solid powder.[1][2] Thiazole derivatives are known respiratory irritants (H335).[1][2][3][4] Engineering controls are superior to masks for preventing sensitization.[1][2]
Dermal (Hands) Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[1][2] Protocol: Double-gloving recommended during solubilization.[1][2]Latex is insufficient. Esters can degrade latex.[1][2] If using DMSO as a solvent (common for this scaffold), the carrier effect can transport the compound through the skin; nitrile offers superior resistance to DMSO permeation.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1][2]Safety glasses with side shields are inadequate for powders.[1][2] Air currents can carry micro-particles around side shields into the eye, causing severe irritation (H319).[1][2]
Body Lab Coat (High-neck, long sleeve) + Closed-toe shoes.[1][2]Prevents incidental contact.[1][2] For scale-up (>10g), use Tyvek sleeves to bridge the gap between glove and coat cuff.[1][2]

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision points during the handling process to minimize exposure risks.

SafetyWorkflowStartStart: Vial RetrievalInspectStep 1: Visual Inspection(Check for breakage/precipitate)Start->InspectStateCheckPhysical State?Inspect->StateCheckSolidSolid (Powder)StateCheck->SolidPowderSolutionSolution (in DMSO/DMF)StateCheck->SolutionLiquidWeighingStep 2: Weighing(Static Control Essential)Solid->WeighingUse Anti-Static GunLiquidHandleStep 2: Pipetting/Transfer(Splash Risk)Solution->LiquidHandleSolubilizationStep 3: SolubilizationWeighing->SolubilizationWasteDisposal: Solid/Liquid Hazardous WasteLiquidHandle->WasteSolubilization->Waste

Figure 1: Operational workflow emphasizing the divergence in handling protocols based on physical state.

Detailed Handling Protocols

Phase A: Weighing & Transfer (Highest Risk Phase)

Context: Most exposure incidents occur here due to static electricity dispersing the powder.[1][2]

  • Engineering Setup: Place the analytical balance inside the chemical fume hood or a dedicated powder weighing enclosure.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun on the vial and spatula before opening.[1][2] Thiazole esters are often crystalline and prone to "flying" when charged.[1][2]

  • Transfer:

    • Tare the receiving vessel (vial/flask) before adding the compound.[1][2]

    • Use a disposable anti-static weighing boat or weigh directly into the tared vial to avoid secondary transfer losses and exposure.[1][2]

    • Self-Validating Step: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe (methanol or ethanol) inside the hood before removing it.[1][2] This ensures no invisible dust tracks are carried out.[1][2]

Phase B: Solubilization

Context: Once dissolved, the risk shifts from inhalation to dermal permeation.[1][2]

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or warm Ethanol.[1][2]

    • Warning:DMSO is a potent skin penetrant.[1][2] If this compound is toxic, DMSO will carry it directly into your bloodstream.[1][2]

  • Technique: Add solvent slowly down the side of the vial.[1][2] Cap immediately. Vortex inside the hood.

  • Pressure Release: If heating is required to dissolve (e.g., to 40°C), vent the vial cautiously away from the face to release vapor pressure built up by the solvent.[1][2]

Phase C: Spill Response
  • Solid Spill: Do NOT sweep. Sweeping generates dust.[1][2] Cover with a wet paper towel (dampened with water) to immobilize the powder, then wipe up.[1][2] Place in a sealed bag.

  • Solution Spill: Cover with absorbent pads.[1][2] Clean the area with soap and water, followed by an ethanol wipe to remove organic residues.[1][2]

Waste Disposal & Deactivation[2]

Do not dispose of down the drain. This compound contains a thiazole ring and a furan moiety, classifying it as a potential marine pollutant and bioactive agent.[1][2]

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic Organics."[1][2]
Liquid Waste Segregate into "Non-Halogenated Organic Solvents" (if in DMSO/EtOH). Do not mix with oxidizers (e.g., nitric acid) as furan rings can react violently.[1][2]
Contaminated PPE Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104454, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

    • Note: Used as the core scaffold reference for hazard extrapol
    • Note: Provides grounding for the handling of thiazole carboxylates/esters.[1][2][5]

  • Note: Confirms physical state (solid) and storage conditions (2-8°C).
  • Note: General handling for thiazole ring systems.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.